molecular formula C31H43NO9 B10799784 Benzoylhypaconine

Benzoylhypaconine

Numéro de catalogue: B10799784
Poids moléculaire: 573.7 g/mol
Clé InChI: MDFCJNFOINXVSU-SQZQQIIISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Benzoylhypaconine is a diterpene alkaloid with formula C31H43NO9 that is isolated from several Aconitum species. It has a role as a plant metabolite, a human urinary metabolite, a xenobiotic, a rat metabolite and a phytotoxin. It is a benzoate ester, a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a tertiary alcohol, a triol and a tertiary amino compound. It derives from a hydride of an aconitane.

Propriétés

Formule moléculaire

C31H43NO9

Poids moléculaire

573.7 g/mol

Nom IUPAC

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1

Clé InChI

MDFCJNFOINXVSU-SQZQQIIISA-N

SMILES isomérique

CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC

SMILES canonique

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Origine du produit

United States

Foundational & Exploratory

Pharmacological Profile of Benzoylhypaconine: An In-Depth Examination of its Effects on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine, a C19-diterpenoid alkaloid derived from plants of the Aconitum species, has garnered scientific interest for its potential cardiovascular effects. As a member of the aconitine (B1665448) alkaloid family, its pharmacological actions are intrinsically linked to the modulation of cardiac ion channels, the fundamental regulators of cardiac excitability and contractility. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound on cardiac ion channels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Effects on Cardiac Ion Channels

The primary mechanism of action for many Aconitum alkaloids, including likely effects of this compound, revolves around their interaction with voltage-gated sodium channels (Nav). However, their influence extends to other critical ion channels that govern the cardiac action potential.

Sodium Channels (INa)

Aconitum alkaloids are well-documented for their potent effects on cardiac sodium channels, primarily Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential. These alkaloids are known to cause persistent activation of sodium channels by binding to site 2 of the channel protein. This action leads to a sustained inward sodium current, which can result in membrane depolarization, increased excitability, and the generation of arrhythmias. While specific quantitative data for this compound is limited, studies on related diterpenoid alkaloids from Aconitum coreanum have demonstrated a dose-dependent prolongation of the action potential duration in guinea pig ventricular myocytes, an effect consistent with modulation of sodium channel activity. For instance, one such alkaloid increased the action potential duration at 90% repolarization (APD90) from 218.7 ± 14.2 ms (B15284909) to 261.2 ± 24.8 ms at a concentration of 3 µmol/L, and from 428.5 ± 35.8 ms to 699.4 ± 43.3 ms at 10 µmol/L.[1]

Table 1: Effects of Related Diterpenoid Alkaloids on Cardiac Action Potential Duration

CompoundConcentration (µmol/L)Cell TypeParameterControl Value (ms)Treated Value (ms)Reference
Diterpenoid Alkaloid from A. coreanum3Guinea Pig Ventricular MyocytesAPD90218.7 ± 14.2261.2 ± 24.8
Diterpenoid Alkaloid from A. coreanum10Guinea Pig Ventricular MyocytesAPD90428.5 ± 35.8699.4 ± 43.3
Potassium Channels (IK)

The influence of diterpenoid alkaloids extends to potassium channels, which are crucial for the repolarization phase of the cardiac action potential. Research on a series of lipo-alkaloids based on the 14-benzoylaconine structure, a core structure related to this compound, has revealed activities on G protein-coupled inwardly-rectifying potassium channels (GIRK) and the human ether-à-go-go-related gene (hERG) channels.[2] These findings suggest that this compound may also modulate these potassium channels, thereby affecting cardiac repolarization and potentially contributing to its arrhythmogenic or anti-arrhythmic profile depending on the specific effects and concentrations. Lipo-alkaloids derived from a similar structural background have shown selective inhibitory effects on GIRK channels, highlighting a potential avenue for developing more targeted antiarrhythmic agents.[2]

Calcium Channels (ICa)

The role of this compound in modulating cardiac calcium channels is less defined. However, the cardiotoxicity of related alkaloids like aconitine involves alterations in intracellular calcium homeostasis, which can trigger arrhythmias.[3] Aconitine has been shown to induce Ca2+ influx through the p38 MAPK signaling pathway, leading to cardiomyocyte apoptosis.[4] This suggests that this compound could indirectly or directly affect calcium channels or calcium handling within the cardiomyocyte.

Experimental Protocols

The investigation of the pharmacological effects of this compound on cardiac ion channels primarily relies on the patch-clamp technique, which allows for the direct measurement of ion currents across the cell membrane of isolated cardiomyocytes or in heterologous expression systems.

Cardiomyocyte Isolation
  • Animal Model: Guinea pigs are a common model for studying cardiac electrophysiology.

  • Enzymatic Dissociation: Hearts are excised and retrogradely perfused on a Langendorff apparatus with a Ca2+-free solution, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dispersion: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Storage: Isolated myocytes are stored in a high-potassium "KB" medium at room temperature before electrophysiological recording.[1]

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Solutions: The external (bath) solution is typically a Tyrode's solution containing physiological concentrations of ions. The internal (pipette) solution is formulated to mimic the intracellular ionic environment.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction or a voltage transient, allowing for electrical access to the entire cell.

  • Data Acquisition:

    • Voltage-Clamp Mode: Used to measure specific ion currents (INa, IK, ICa) by holding the membrane potential at a set level and recording the current required to maintain that potential during voltage steps.

    • Current-Clamp Mode: Used to record the membrane potential (action potentials) while injecting a known current.[1]

Experimental_Workflow cluster_Cell_Preparation Cardiomyocyte Isolation cluster_Electrophysiology Patch-Clamp Electrophysiology A Heart Excision (e.g., Guinea Pig) B Langendorff Perfusion (Enzymatic Digestion) A->B C Ventricular Tissue Mincing & Agitation B->C D Isolated Cardiomyocytes in KB Medium C->D E Pipette Positioning & Giga-seal Formation D->E Application of This compound F Whole-Cell Configuration E->F G Voltage-Clamp (Ion Current Recording) F->G H Current-Clamp (Action Potential Recording) F->H I Data Analysis G->I H->I

Figure 1: Experimental workflow for studying this compound's effects on cardiomyocytes.

Signaling Pathways

The cardiotoxicity of Aconitum alkaloids is not solely due to direct ion channel modulation but also involves complex intracellular signaling pathways.

Aconitine-Induced Signaling

Studies on aconitine, a closely related alkaloid, have shed light on the potential signaling cascades that this compound might trigger. Aconitine-induced cardiotoxicity involves:

  • Oxidative Stress: Aconitine can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[5]

  • Mitochondrial Dysfunction: It can activate mitochondria-mediated apoptosis pathways by regulating PGC-1α.[5]

  • Inflammation: Aconitine can induce cardiomyocyte inflammation and apoptosis by activating the NLRP3/ASC/caspase-3 signaling pathway.[5]

  • p38 MAPK Pathway: Aconitine can promote Ca2+ influx and cardiomyocyte apoptosis through the p38 MAPK signaling pathway, which also upregulates the expression of the TRPV2 channel.[4]

  • BNIP3-dependent Mitophagy and TNFα-NLRP3 Axis: Aconitine has been shown to induce cardiomyocyte damage by mitigating BNIP3-dependent mitophagy and activating the TNFα-NLRP3 signaling axis.[6]

Signaling_Pathways cluster_Aconitine_Effects Aconitine-Induced Cellular Events cluster_Signaling Key Signaling Molecules A Aconitine B Ion Channel Modulation (e.g., Nav1.5) A->B D ROS Production (Oxidative Stress) A->D E Mitochondrial Dysfunction A->E F Inflammasome Activation (NLRP3) A->F H p38 MAPK A->H I PGC-1α A->I J BNIP3 A->J K TNFα A->K C Increased Intracellular Ca2+ B->C G Apoptosis C->G D->E E->G F->G H->C K->F

Figure 2: Signaling pathways implicated in Aconitine-induced cardiotoxicity.

Conclusion

This compound, as a diterpenoid alkaloid, likely exerts its primary pharmacological effects on the heart through the modulation of voltage-gated sodium channels, leading to alterations in cardiac action potential duration and excitability. Evidence from related compounds also suggests a potential role for potassium channel modulation. The cardiotoxic effects observed with this class of alkaloids are complex, involving not only direct ion channel interactions but also the activation of intracellular signaling cascades leading to oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis. Further detailed electrophysiological studies specifically on this compound are warranted to fully elucidate its quantitative effects on individual cardiac ion channels and to better understand its therapeutic and toxicological profile. This will be crucial for any future consideration of this compound in drug development.

References

The Benzoylhypaconine Biosynthesis Pathway in Aconitum carmichaeli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum carmichaeli is a vital herb in traditional medicine, renowned for its diverse profile of C19-diterpenoid alkaloids, which are both therapeutically active and highly toxic. The biosynthesis of these complex molecules, including benzoylhypaconine (B8069442), is a sophisticated process that the scientific community is progressively unraveling. While the complete pathway is not yet fully elucidated, significant advancements through transcriptomics and functional genomics have illuminated the key enzymatic steps and regulatory mechanisms. This guide provides an in-depth overview of the putative this compound biosynthesis pathway, consolidating current research findings. It includes quantitative data on metabolite distribution and gene expression, detailed experimental protocols for key analytical techniques, and pathway visualizations to facilitate a comprehensive understanding for researchers in drug discovery and plant biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-stage process originating from central isoprenoid metabolism. It involves the formation of a complex diterpenoid backbone, which is then extensively modified by a series of tailoring enzymes. The pathway can be broadly divided into three main phases: the formation of the C20 diterpene skeleton, the modification into the C19-diterpenoid alkaloid core, and the terminal acylation steps.

Phase 1: Formation of the ent-Kaurene (B36324) Skeleton

The journey begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

  • GGPP Synthesis : Four molecules of IPP are sequentially condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) .[1]

  • Diterpene Cyclization : GGPP undergoes a two-step cyclization to form the tetracyclic diterpene skeleton.

    • First, ent-copalyl diphosphate (B83284) synthase (CDPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]

    • Next, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to produce ent-kaurene.[2]

ent-CPP is a critical branch point, serving as the sole precursor for all diterpenoid alkaloids in A. carmichaelii.[2]

Phase 2: Formation of the C19-Diterpenoid Alkaloid Core

This phase is characterized by a series of complex oxidative reactions, rearrangements, and the incorporation of a nitrogen atom, leading to the characteristic C19-norditerpenoid skeleton. These steps are largely putative and are thought to be primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

  • Oxidation of ent-Kaurene : The ent-kaurene skeleton undergoes extensive oxidation and hydroxylation. While the exact intermediates are not fully confirmed, this cascade leads to a highly decorated C20-diterpenoid precursor.

  • Nitrogen Incorporation : A key step in alkaloid formation is the incorporation of a nitrogen atom, likely from an amino acid donor, to form an atisine-type C20-diterpenoid alkaloid intermediate.

  • Skeletal Rearrangement and Carbon Loss : The C20 skeleton undergoes rearrangement and the loss of one carbon atom (often the C-20) to form the characteristic aconitine-type C19 skeleton.[3] This is a defining feature of alkaloids like hypaconitine (B608023), mesaconitine, and aconitine.

Phase 3: Terminal Tailoring Steps to this compound

The final phase involves specific modifications to the C19-diterpenoid alkaloid core to produce hypaconitine, followed by a crucial benzoylation step.

  • Formation of Hypaconitine : The aconitine-type skeleton is further modified through hydroxylations and methylations to yield hypaconitine. Hypaconitine is structurally characterized by a hydroxyl group at C-8 and a methyl group at N-ethyl.

  • Benzoylation of Hypaconitine : The terminal step is the esterification of the C-14 hydroxyl group of hypaconitine with a benzoyl group. This reaction is catalyzed by a putative benzoyl-CoA-dependent acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of enzymes.[4] This acylation converts hypaconitine into this compound, which is a monoester diterpenoid alkaloid with significantly lower toxicity than its diester counterparts like aconitine.[5]

Visualizing the Pathway and Relationships

Putative this compound Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_upstream Upstream Pathway cluster_core Core C19-DA Formation (Putative) cluster_terminal Terminal Steps precursor_node Precursors intermediate_node Intermediates product_node Product enzyme_node enzyme_node IPP_DMAPP IPP / DMAPP GGPP GGPP ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP CDPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS C20_DA C20-Diterpenoid Alkaloid Intermediate ent_Kaurene->C20_DA CYPs, etc. C19_Core Aconitine-type C19-DA Core C20_DA->C19_Core CYPs, etc. (Carbon loss) Hypaconitine Hypaconitine C19_Core->Hypaconitine Tailoring Enzymes (CYPs, OMTs) This compound This compound Hypaconitine->this compound BAHD Acyltransferase (Putative) Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA->this compound

Caption: Putative biosynthetic pathway of this compound in A. carmichaeli.

Logical Relationship of Aconitum Alkaloid Types

Alkaloid Relationships C20 C20-Diterpenoid Alkaloids (e.g., Atisine type) C19 C19-Diterpenoid Alkaloids (e.g., Aconitine, Hypaconitine) C20->C19 Skeletal Rearrangement & Carbon Loss C18 C18-Diterpenoid Alkaloids C19->C18 Further Rearrangement & Carbon Loss Diester Diester-DAs (Toxic) (e.g., Aconitine) C19->Diester Acetylation & Benzoylation Monoester Monoester-DAs (Less Toxic) (e.g., this compound) Diester->Monoester Hydrolysis (Processing or Metabolism)

Caption: Structural relationships between major diterpenoid alkaloid classes in Aconitum.

Quantitative Data

Quantitative analysis reveals that the biosynthesis and accumulation of these alkaloids are tightly regulated and tissue-specific. The highest concentrations are typically found in the roots, which aligns with the expression patterns of key biosynthetic genes.

Table 1: Diterpenoid Alkaloid Content in A. carmichaelii Tissues
CompoundLateral Root (%)Main Root (%)Leaf (%)
Diester-DAs (Total) ~0.27% Not specified~0.01%
Aconitine (AC)HighDetectedLow
Mesaconitine (MA)HighDetectedLow
Hypaconitine (HA)HighestDetectedLow
Monoester-DAs (Total) < 0.002% Not detectedNot detected
This compoundTraceNot detectedNot detected

Source: Data compiled from Gao et al., 2019.[6] Note: Values represent the percentage of dry weight. "High/Low" indicates relative abundance where specific percentages were not provided for all compounds.

Table 2: Expression Levels (FPKM) of Candidate Biosynthetic Genes in A. carmichaelii Tissues
Gene FamilyCandidate Gene IDFlowerBudLeafRootPutative Function
GGPPS Unigene10476413.916.710.565.8 Geranylgeranyl pyrophosphate synthase
CDPS Unigene0351221.11.20.9139.7 ent-Copalyl diphosphate synthase
KS c104318_g11.51.10.8112.3 ent-Kaurene synthase
CYP450 Unigene0342500.10.10.011.4 Diterpenoid modification
CYP450 Unigene0342490.00.00.010.1 Diterpenoid modification
BAHD c97968_g12.31.81.125.6 Acyltransferase

Source: Data compiled from Pal et al., 2017 and Zhao et al., 2018.[1][4] FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values indicate gene expression levels. Higher values are highlighted in bold to show root-specific expression.

Experimental Protocols

Protocol 4.1: Extraction and UPLC-MS/MS Analysis of Aconitum Alkaloids

This protocol outlines a method for the simultaneous quantification of major diterpenoid alkaloids from plant material.

1. Sample Preparation and Extraction: a. Grind dried plant material (e.g., lateral roots) to a fine powder (pass through a 0.45 mm sieve). b. Accurately weigh 1.0 g of powder into a centrifuge tube. c. Add 1.0 mL of 30% aqueous ammonia (B1221849) solution and vortex for 20 minutes at room temperature to basify the sample.[7] d. Add 20 mL of diethyl ether and extract in an ultrasonic bath for 10 minutes.[7] e. Centrifuge the mixture and carefully decant the ether phase into a clean tube. f. Repeat the ether extraction twice more. Combine all ether extracts. g. Evaporate the combined extracts to dryness under a stream of nitrogen at 40°C. h. Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., acetonitrile/water 50:50 v/v). i. Filter the solution through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Agilent 1290 UHPLC system or equivalent.[8]
  • Column: A reverse-phase C18 column (e.g., Shiseido Capcell Pak C18, 3 x 100 mm, 3 µm).[9]
  • Mobile Phase:
  • A: 0.1% Formic acid in water.[9]
  • B: Acetonitrile.[9]
  • Gradient Elution: A typical gradient would be: 0-3 min, 40% B; 3-10 min, 40-70% B; 10-12 min, 70-80% B; followed by re-equilibration.[9]
  • Flow Rate: 0.4 mL/min.[9]
  • Column Temperature: 30°C.[9]
  • Mass Spectrometer: Triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.[8]
  • Ionization Mode: Positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for each target alkaloid (e.g., hypaconitine, this compound) must be optimized using authentic standards.

3. Quantification: a. Prepare a series of calibration standards of authentic compounds (aconitine, hypaconitine, this compound, etc.) in the initial mobile phase. b. Generate a calibration curve by plotting peak area against concentration for each analyte. c. Calculate the concentration of each alkaloid in the plant sample based on the calibration curve.

Protocol 4.2: In Vitro Assay for a Candidate BAHD Acyltransferase

This protocol provides a general workflow for testing the function of a candidate acyltransferase enzyme involved in the final benzoylation step.

1. Enzyme Preparation: a. Clone the full-length coding sequence of the candidate BAHD gene from A. carmichaelii cDNA into an E. coli expression vector (e.g., pET-28a). b. Transform the construct into an expression strain like E. coli BL21(DE3). c. Induce protein expression with IPTG and purify the recombinant His-tagged protein using Ni-NTA affinity chromatography. d. Confirm protein purity and concentration via SDS-PAGE and a Bradford assay.

2. Enzymatic Reaction: a. Prepare the reaction mixture in a total volume of 100 µL in 100 mM Tris-HCl buffer (pH 7.5).[10] b. The reaction should contain:

  • Acyl Acceptor: 200 µM Hypaconitine.
  • Acyl Donor: 60 µM Benzoyl-CoA.
  • Purified Enzyme: 5-10 µg of the recombinant BAHD protein.[10] c. Prepare negative controls: one without the enzyme and one without the benzoyl-CoA substrate. d. Incubate the reaction at 30°C for 30-60 minutes.[10] e. Terminate the reaction by adding 20 µL of 0.5% trifluoroacetic acid or by adding an equal volume of ice-cold ethyl acetate (B1210297) for extraction.[10]

3. Product Analysis: a. Centrifuge the terminated reaction to pellet the precipitated protein. b. Directly analyze the supernatant using the UPLC-MS/MS method described in Protocol 4.1. c. Look for the appearance of a new peak in the full-enzyme reaction that is absent in the controls. d. Confirm the identity of the new peak as this compound by comparing its retention time and mass spectrum (parent and fragment ions) to an authentic standard.

Experimental Workflow Diagram

Experimental Workflow cluster_metabolomics Metabolite Analysis cluster_genomics Gene Function Analysis start Plant Tissue (A. carmichaelii Root) extract Extraction & Cleanup (Protocol 4.1) start->extract rna RNA Extraction & cDNA Synthesis start->rna analyze UPLC-MS/MS Analysis (Protocol 4.1) extract->analyze quantify Quantification analyze->quantify confirm Functional Confirmation quantify->confirm Correlate Data clone Gene Cloning (Candidate BAHD) rna->clone express Protein Expression & Purification clone->express assay Enzyme Assay (Protocol 4.2) express->assay assay->confirm

Caption: General workflow for identifying and functionally validating pathway components.

Conclusion and Future Directions

The biosynthesis of this compound in A. carmichaelii is a complex pathway culminating from the coordinated action of multiple enzyme families. Transcriptomic data strongly supports the root as the primary site of biosynthesis, with key genes for the diterpenoid backbone and subsequent modifications showing significantly elevated expression in this tissue. While the upstream pathway to the ent-kaurene skeleton is well-established, the subsequent oxidative and tailoring steps that form the C19-diterpenoid alkaloid core remain largely putative and are a critical area for future research. The functional characterization of the specific cytochrome P450s and the terminal BAHD acyltransferase responsible for converting hypaconitine to this compound will be pivotal in fully elucidating this pathway. Such knowledge is essential for metabolic engineering efforts aimed at modulating the production of these potent alkaloids for improved therapeutic applications and reduced toxicity.

References

In-depth Structural Analysis of Benzoylhypaconine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylhypaconine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum. These plants have a long history in traditional medicine, but their therapeutic use is hampered by the high toxicity of their constituent alkaloids. A thorough understanding of the precise molecular structure of these compounds is paramount for any investigation into their pharmacological activity, toxicity, and potential for therapeutic modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex natural products like this compound. This guide provides a comprehensive overview of the methodologies involved in such an analysis.

While a complete, publicly available, and tabulated set of experimental ¹H and ¹³C NMR data for this compound is not readily found in the current body of scientific literature, this guide outlines the standard experimental protocols and the expected data presentation for a rigorous structural analysis. The information herein is based on established methodologies for the analysis of aconitine-type diterpenoid alkaloids.

Data Presentation: The Foundation of Structural Elucidation

A comprehensive NMR analysis of this compound would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be meticulously organized into structured tables.

Table 1: ¹H NMR Data for this compound

This table would detail the proton chemical shifts (δH), multiplicities (e.g., s, d, t, q, m), and coupling constants (J) for every proton in the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-1DataDataData
e.g., H-2DataDataData
...DataDataData
Table 2: ¹³C NMR Data for this compound

This table would list the carbon chemical shifts (δC) and the type of carbon (e.g., CH3, CH2, CH, C) as determined by DEPT experiments.

PositionδC (ppm)Carbon Type
e.g., C-1DataData
e.g., C-2DataData
...DataData
Table 3: Key 2D NMR Correlations for this compound

This table would summarize the crucial correlations observed in 2D NMR spectra, such as COSY, HSQC, and HMBC, which are instrumental in piecing together the molecular structure.

Proton (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
e.g., H-1e.g., H-2, H-10e.g., C-1e.g., C-2, C-5, C-10
e.g., H-2e.g., H-1, H-3e.g., C-2e.g., C-1, C-3, C-4
............

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following outlines a standard workflow for the structural analysis of an aconitine-type alkaloid like this compound.

Isolation and Purification

This compound must first be isolated from the plant source, typically the roots of an Aconitum species. This involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents.

  • Chromatography: The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The purity of the isolated this compound is confirmed by HPLC and mass spectrometry.

NMR Sample Preparation
  • Solvent Selection: A high-purity deuterated solvent is chosen, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), in which the sample is fully soluble.

  • Concentration: An appropriate concentration of the purified this compound is dissolved in the chosen solvent.

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: The solution is transferred to a clean, high-precision NMR tube.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.

  • ¹H NMR (Proton): A standard one-dimensional proton spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR (Carbon-13): A one-dimensional carbon spectrum, often with proton decoupling, is acquired to identify the chemical shifts of all carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D COSY spectrum is acquired to identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC spectrum is used to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY spectrum can be used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Visualization of Structural Elucidation Workflow and Data Relationships

Graphviz diagrams can effectively illustrate the logical flow of the structural analysis and the relationships between different NMR data sets.

G Workflow for NMR-based Structural Elucidation of this compound cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Extraction Extraction Acid-Base Partitioning Acid-Base Partitioning Extraction->Acid-Base Partitioning Chromatography Chromatography Acid-Base Partitioning->Chromatography Purity Confirmation Purity Confirmation Chromatography->Purity Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Purity Confirmation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Purity Confirmation->2D_NMR Fragment_Assembly Fragment Assembly 1D_NMR->Fragment_Assembly 2D_NMR->Fragment_Assembly Stereochemistry Stereochemical Assignment (NOESY) Fragment_Assembly->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

G Interconnectivity of NMR Data for Structural Analysis 1H_NMR ¹H NMR (Chemical Shifts, Couplings) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC correlates protons HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC correlates protons 13C_NMR ¹³C NMR (Chemical Shifts) DEPT DEPT (Carbon Types) 13C_NMR->DEPT determines types 13C_NMR->HSQC to carbons 13C_NMR->HMBC to distant carbons Structure This compound Structure COSY->Structure builds proton framework HSQC->Structure assigns carbons to protons HMBC->Structure connects fragments

Exploring the Neuroprotective Properties of Benzoylhypaconine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoylhypaconine is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history of use in traditional medicine for various ailments.[1][2] Recent scientific investigations have begun to explore the neuroprotective potential of Aconitum extracts, suggesting a possible therapeutic avenue for neurodegenerative diseases and ischemic brain injury.[3][4][5] This technical guide provides an in-depth overview of the potential neuroprotective mechanisms of this compound, based on the available research on Aconitum plant extracts. The primary focus will be on its potential modulation of key signaling pathways, its anti-inflammatory and antioxidant properties, and the experimental evidence supporting these claims.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of Aconitum extracts, and by extension potentially this compound, appear to be multifactorial, involving the modulation of several critical cellular signaling pathways implicated in neuronal survival and death.

Activation of the PI3K/Akt Signaling Pathway

A key proposed mechanism for the neuroprotective effects of Aconitum extracts is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis.

  • Mechanism of Activation: Upon stimulation by neurotrophic factors or other survival signals, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt phosphorylates a variety of downstream targets to promote cell survival. This includes the inhibition of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.

A study on a traditional formula containing Aconitum complex demonstrated that its neuroprotective effects in a post-ischemic stroke model were associated with the activation of the PI3K/Akt pathway.

Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Aconitum extracts have been suggested to exert neuroprotective effects by inhibiting apoptotic pathways.

  • Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria, while pro-apoptotic proteins like Bax promote it. It is hypothesized that components of Aconitum extracts may modulate the expression of these proteins to favor cell survival.

  • Inhibition of Caspase Activity: Caspases are a family of proteases that execute the final stages of apoptosis. By preventing the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), neuronal death can be averted.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key contributors to neuronal damage in various neurological disorders.

  • Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is plausible that compounds within Aconitum extracts could activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes that protect neurons from oxidative damage.

  • Inhibition of Pro-inflammatory Mediators: Neuroinflammation involves the activation of microglia and the release of pro-inflammatory cytokines. The anti-inflammatory properties of Aconitum extracts may involve the suppression of these inflammatory processes.

Experimental Evidence and Data

The neuroprotective effects of Aconitum extracts have been investigated in both in vitro and in vivo models.

In Vitro Studies

In vitro studies provide a controlled environment to investigate the direct effects of a substance on neuronal cells.

Cell LineModel of NeurotoxicityTreatmentKey FindingsReference
SH-SY5Y Human NeuroblastomaHigh GlucoseAconitum napellus extractIncreased cell viability
In Vivo Studies

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a whole organism.

Animal ModelConditionTreatmentKey FindingsReference
Sprague Dawley RatsStreptozotocin-induced diabetic neuropathyDetoxified Aconitum napellus chloroform (B151607) extractImproved myelination and reduced nerve fiber degeneration
RatsMiddle Cerebral Artery Occlusion (MCAO)Traditional Aconitum complex drugReduced cerebral infarction, improved neurobehavioral deficits, activated PI3K/Akt pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of Aconitum extract on the viability of neuronal cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and culture until they reach approximately 80% confluency.

    • Induce neurotoxicity by exposing the cells to a high glucose medium.

    • Treat the cells with varying concentrations of the Aconitum extract for a specified duration (e.g., 24-48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Signaling Proteins
  • Objective: To determine the effect of Aconitum extract on the expression and phosphorylation of proteins in the PI3K/Akt pathway.

  • Protocol:

    • Treat neuronal cells or tissue homogenates with the Aconitum extract.

    • Lyse the cells or tissues to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Animal Model of Ischemic Stroke (MCAO)
  • Objective: To evaluate the neuroprotective effect of an Aconitum-containing formula in a model of ischemic stroke.

  • Protocol:

    • Anesthetize adult male rats.

    • Perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

    • Administer the Aconitum formula or vehicle control at specific time points post-MCAO.

    • Assess neurological deficits using a standardized scoring system at various time points.

    • At the end of the experiment, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Signaling Pathways and Experimental Workflow Diagrams

Proposed Neuroprotective Signaling Pathway of this compound

Benzoylhypaconine_Neuroprotection This compound This compound (from Aconitum Extract) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival

Caption: Proposed PI3K/Akt signaling pathway for this compound's neuroprotective effect.

General Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow start Start: Hypothesis (this compound is neuroprotective) invitro In Vitro Studies (e.g., SH-SY5Y cells) start->invitro invivo In Vivo Studies (e.g., MCAO model) start->invivo toxicity_assay Neurotoxicity Induction (e.g., High Glucose, Ischemia) invitro->toxicity_assay invivo->toxicity_assay treatment Treatment with This compound toxicity_assay->treatment viability Cell Viability Assays (e.g., MTT) treatment->viability western_blot Mechanism Analysis (e.g., Western Blot for PI3K/Akt) treatment->western_blot behavioral Behavioral Assessment (Neurological Deficit Scoring) treatment->behavioral histology Histological Analysis (e.g., TTC Staining) treatment->histology data_analysis Data Analysis and Interpretation viability->data_analysis western_blot->data_analysis behavioral->data_analysis histology->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for investigating the neuroprotective properties of a compound.

Conclusion and Future Directions

The available evidence from studies on Aconitum plant extracts suggests a promising neuroprotective potential, possibly attributable in part to constituent alkaloids like this compound. The activation of the PI3K/Akt signaling pathway and the mitigation of apoptosis appear to be key mechanisms. However, it is crucial to underscore that research on the isolated compound this compound is lacking. Future research should focus on isolating this compound and directly evaluating its neuroprotective efficacy and mechanisms of action in various models of neurodegeneration and neuronal injury. Such studies will be essential to validate its potential as a therapeutic agent for neurological disorders. Furthermore, the inherent toxicity of Aconitum alkaloids necessitates careful dose-response studies and potential chemical modifications to enhance the therapeutic index.

References

An In-depth Technical Guide on the Interaction of Benzoylhypaconine with Neuronal Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoylhypaconine (B8069442) is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain and inflammation. As a member of the Aconitum alkaloid family, its pharmacological and toxicological properties are of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the known and extrapolated interactions of this compound with neuronal signaling pathways, drawing from research on related Aconitum alkaloids. Due to a lack of specific experimental data for this compound, this guide synthesizes findings from studies on structurally similar diterpenoid alkaloids to infer its likely mechanisms of action.

Core Mechanisms of Action of Aconitum Alkaloids

The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] The diverse effects of these alkaloids, ranging from analgesia to neurotoxicity, are largely attributable to their interactions with these ion channels.[1][3]

Data Presentation: Effects of Aconitum Alkaloids on Neuronal Targets

The following table summarizes quantitative data for various Aconitum alkaloids, providing insights into the potential activity of this compound.

AlkaloidTargetEffectPotency (IC₅₀/EC₅₀/Kᵢ)Reference
AconitineVoltage-gated Na⁺ channels (Site 2)Agonist (suppresses inactivation)Kᵢ ≈ 1 µM[2]
Synaptosomal [Na⁺]ᵢ & [Ca²⁺]ᵢIncreaseEC₅₀ ≈ 3 µM[2]
Noradrenaline ReuptakeInhibition-[1]
Lipo-aconitine (related structure)MCF-7/ADR cancer cellsAntiproliferativeIC₅₀ = 7.02 µM[4]
Aconitine (analgesia)In vivo (mice)AntinociceptiveED₅₀ = 25 µg/kg[2]
Less toxic monoestersVoltage-gated Na⁺ channelsBlocker (use-dependent)-[1]
In vivo (mice)AntinociceptiveED₅₀ ≈ 20 mg/kg[2]

Interaction with Neuronal Signaling Pathways

Based on the known effects of related Aconitum alkaloids, this compound likely interacts with several key neuronal signaling pathways:

  • Ion Channel Modulation: The primary target is expected to be voltage-gated sodium channels. Depending on its specific structure as a monoester, it may act as a channel blocker, leading to a reduction in neuronal excitability.[1] This action is the basis for the analgesic and potential anti-epileptic effects observed with some Aconitum alkaloids.[1]

  • PI3K/Akt Signaling Pathway: Some studies on Aconitum coreanum extracts, which contain diterpenoid alkaloids, have shown activation of the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival, growth, and proliferation, and its activation may underlie potential neuroprotective effects.

  • Nrf2-Mediated Signaling Pathway: Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which plays a key role in the cellular defense against oxidative stress.[6][7] This activation leads to the upregulation of antioxidant proteins and drug transporters like MRP2 and BCRP.[6][7]

  • Inflammatory Signaling Pathways: Diterpenoid alkaloids from Aconitum species have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines (e.g., IL-1β, IL-6, TNF-α).[4] This suggests an interaction with pathways like the NF-κB signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on Aconitum alkaloids are provided below to facilitate further research.

1. Electrophysiological Recordings (Patch-Clamp)

  • Objective: To study the effects of alkaloids on voltage-gated ion channels in isolated neurons.

  • Cell Preparation: Primary neuronal cultures (e.g., dorsal root ganglion neurons, hippocampal neurons) or cell lines expressing specific ion channel subtypes (e.g., HEK293 cells) are prepared.

  • Recording Configuration: Whole-cell patch-clamp configuration is typically used to record ionic currents.

  • Protocol:

    • Cells are perfused with an external solution containing physiological ion concentrations.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior.

    • Voltage protocols are applied to elicit specific ion channel currents (e.g., a series of depolarizing steps to activate sodium channels).

    • The compound of interest (e.g., this compound) is applied via the perfusion system at various concentrations.

    • Changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence are measured and analyzed.

2. Calcium Imaging

  • Objective: To measure changes in intracellular calcium concentration in response to alkaloid application, indicating effects on calcium channels or downstream signaling.

  • Cell Preparation: Neuronal cultures are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or transfected with a genetically encoded calcium indicator (e.g., GCaMP).

  • Imaging Setup: A fluorescence microscope equipped with a sensitive camera is used to capture changes in fluorescence intensity.

  • Protocol:

    • Baseline fluorescence is recorded before application of the compound.

    • The alkaloid is added to the culture medium.

    • Fluorescence intensity is continuously monitored over time.

    • An increase in fluorescence indicates a rise in intracellular calcium.

    • Data is typically presented as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (ΔF/F₀).

3. Western Blotting

  • Objective: To determine the effect of alkaloids on the expression or phosphorylation status of proteins in specific signaling pathways (e.g., PI3K/Akt, Nrf2, NF-κB).

  • Sample Preparation: Neuronal cells or brain tissue are treated with the alkaloid for a specified time. Cells or tissue are then lysed to extract total protein.

  • Protocol:

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Nrf2).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light is detected to visualize the protein bands.

    • Band intensity is quantified to determine changes in protein levels.

Mandatory Visualizations

G This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocks Neuronal_Excitability Decreased Neuronal Excitability Na_Channel->Neuronal_Excitability Leads to Analgesia Analgesia Neuronal_Excitability->Analgesia Results in

Caption: Proposed mechanism of this compound-induced analgesia.

G This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Dissociates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Antioxidant_Response->Neuroprotection

Caption: Potential neuroprotective signaling pathways of this compound.

G Stimulus Inflammatory Stimulus (e.g., LPS) Microglia Microglia/ Astrocyte Stimulus->Microglia Activates NFkB_pathway NF-κB Pathway Microglia->NFkB_pathway Activates Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory Upregulates This compound This compound This compound->NFkB_pathway Inhibits

Caption: Hypothesized anti-inflammatory action of this compound.

While direct experimental evidence for the interaction of this compound with neuronal signaling pathways is limited, the extensive research on related Aconitum alkaloids provides a strong foundation for understanding its potential mechanisms of action. This compound likely modulates neuronal activity primarily through interaction with voltage-gated sodium channels, which underlies its potential analgesic properties. Furthermore, its engagement with intracellular signaling cascades such as the PI3K/Akt and Nrf2 pathways suggests potential for neuroprotective and anti-inflammatory effects. The experimental protocols and visualizations provided in this guide offer a framework for future investigations to elucidate the specific molecular interactions and therapeutic potential of this compound. Further research is warranted to validate these extrapolated mechanisms and to fully characterize the pharmacological profile of this complex natural product.

References

Discovery and Isolation of Benzoylhypaconine from Novel Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of Benzoylhypaconine, a C19-diterpenoid alkaloid, from Aconitum species. While this document outlines a generalized workflow applicable to novel species, it is synthesized from established protocols for isolating similar alkaloids from known Aconitum plants, such as Aconitum carmichaeli and Aconitum kusnezoffii.[1][2] this compound, a monoester diterpenoid alkaloid (MDA), is noted for its pharmacological and toxicological significance, albeit with generally lower toxicity than its diester counterparts.[1]

Introduction to this compound and Aconitum Alkaloids

The genus Aconitum, comprising over 250 species, is a rich source of structurally complex diterpenoid alkaloids.[3] These alkaloids are broadly classified into three main types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amine alcohol-type alkaloids.[2] this compound (BHA) belongs to the MDA group, which also includes benzoylaconine (B606023) (BAC) and benzoylmesaconine (B1261751) (BMA).[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory and analgesic properties.[2] The isolation and characterization of these alkaloids are crucial steps in drug discovery and development.

Experimental Protocols

The following sections detail a robust, multi-step process for the isolation and identification of this compound from a novel or uncharacterized Aconitum species.

Plant Material Collection and Preparation
  • Collection : Tubers of the novel Aconitum species should be collected, preferably during the dormant season when alkaloid content is highest. Proper botanical identification is critical to ensure species authenticity.

  • Preparation : The collected tubers are washed, dried in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized into a coarse powder (typically 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

An acid-base extraction method is commonly employed to selectively extract the alkaloids.

  • Maceration/Soxhlet Extraction : The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% HCl) or an organic solvent like 70-95% ethanol (B145695) or methanol. Heat reflux or ultrasonic treatment can be used to enhance extraction efficiency.

  • Acidification and Filtration : The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a dilute acid solution (e.g., 1-2% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Defatting : The acidic aqueous solution is washed with a nonpolar organic solvent such as petroleum ether or hexane (B92381) to remove fats, pigments, and other non-alkaloidal components.

  • Basification and Extraction : The pH of the aqueous layer is adjusted to 9-10 with an alkali solution (e.g., ammonia (B1221849) water). This deprotonates the alkaloids, making them soluble in organic solvents. The total alkaloids are then extracted using a solvent like chloroform (B151607) or dichloromethane.

  • Concentration : The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude total alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid mixture, containing numerous structurally similar compounds, requires advanced chromatographic techniques for the separation of individual components.

  • Column Chromatography (Initial Fractionation) : The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution is performed with a solvent system such as a mixture of chloroform and methanol, gradually increasing the polarity to separate the alkaloids into several fractions based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions identified as containing this compound (based on preliminary analysis like TLC or analytical HPLC) are further purified using Prep-HPLC with a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate) to achieve high-resolution separation.

  • Alternative Advanced Techniques : pH-zone-refining counter-current chromatography (CCC) is another powerful technique for separating Aconitum alkaloids, especially when dealing with compounds that have low UV absorbance. This method separates compounds based on their pKa values and partitioning behavior in a biphasic solvent system.

Structural Elucidation and Purity Assessment

The purified compound is subjected to various analytical techniques to confirm its structure and assess its purity.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry.

  • Purity Analysis : The purity of the isolated this compound is determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD). A purity level of >95% is generally required for biological assays.

Quantitative Data Summary

The following table summarizes the key quantitative data that should be recorded during the isolation and characterization of this compound. The values presented are hypothetical and serve as a template for data presentation.

ParameterMethodTypical Value/ResultReference
Extraction Yield
Crude Alkaloid ExtractGravimetric Analysis1.5 - 3.0% (w/w) of dried plant material[1]
Purification Yield
Purified this compoundGravimetric/HPLC Quantification50 - 150 mg from 10g of crude extractN/A
Purity Assessment
Purity of this compoundHPLC-DAD (at 230 nm)> 98%[2]
Structural Characterization
Molecular FormulaHR-ESI-MSC32H45NO10N/A
Molecular WeightESI-MS[M+H]⁺ at m/z 604.3N/A
¹H and ¹³C NMR DataNMR SpectroscopyChemical shifts (δ) in ppmN/A
Analytical Quantification
Lower Limit of Quantification (LLOQ)UPLC-ESI-MS2.02 ng/mL[2]

Visualizations: Workflows and Classifications

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows.

cluster_prep Plant Material Preparation cluster_extract Total Alkaloid Extraction cluster_iso Isolation and Purification cluster_analysis Analysis and Elucidation p1 Collection of Aconitum Tubers p2 Washing and Drying p1->p2 p3 Pulverization (40-60 mesh) p2->p3 e1 Maceration/Reflux (Acidic Ethanol) p3->e1 Input Powder e2 Filtration & Concentration e1->e2 e3 Acid-Base Partitioning (Defatting with Hexane) e2->e3 e4 Basification (pH 9-10) & Extraction (Chloroform) e3->e4 e5 Crude Alkaloid Extract e4->e5 i1 Column Chromatography (Silica Gel, CHCl3/MeOH) e5->i1 Input Crude Extract i2 Fraction Collection & Analysis (TLC) i1->i2 i3 Preparative HPLC (C18, ACN/H2O) i2->i3 i4 Pure this compound i3->i4 a1 Purity Check (HPLC-DAD) i4->a1 Input Purified Compound a2 Structure Confirmation (HRMS, 1D/2D NMR) i4->a2 a3 Characterized Compound a1->a3 a2->a3

Caption: Workflow for the isolation and identification of this compound.

G cluster_dda Diester-Diterpenoid Alkaloids (DDAs) (Higher Toxicity) cluster_mda Monoester-Diterpenoid Alkaloids (MDAs) (Lower Toxicity) cluster_other Other Alkaloids A Aconitum Diterpenoid Alkaloids cluster_dda cluster_dda A->cluster_dda cluster_mda cluster_mda A->cluster_mda cluster_other cluster_other A->cluster_other DDA e.g., Aconitine, Mesaconitine, Hypaconitine BHA This compound MDA e.g., Benzoylaconine, Benzoylmesaconine Other e.g., Amine Alcohols, Lipoalkaloids

Caption: Classification of Aconitum alkaloids showing this compound.

References

Unveiling the Cytotoxic Potential of Aconitum Alkaloids in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on the cytotoxicity of Benzoylhypaconine on cancer cell lines is not available in the current body of scientific literature, extensive research has been conducted on the broader class of Aconitum diterpenoid alkaloids, to which this compound belongs. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of these related alkaloids, offering valuable insights for researchers in oncology and drug discovery. This document summarizes the cytotoxic effects of various Aconitum alkaloids on different cancer cell lines, details the experimental protocols utilized in these studies, and visualizes the potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of Aconitum diterpenoid alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

Alkaloid TypeCompoundCancer Cell LineIC50 (µM)Reference
C19-Diterpenoid8-O-Azeloyl-14-benzoylaconineHCT-15 (Colon)~10-20[1]
C19-Diterpenoid8-O-Azeloyl-14-benzoylaconineA549 (Lung)~10-20[1]
C19-Diterpenoid8-O-Azeloyl-14-benzoylaconineMCF-7 (Breast)~10-20[1]
C19-DiterpenoidLipomesaconitineKB (Nasopharyngeal)9.9[2]
C19-DiterpenoidLipomesaconitineA549, MDA-MB-231, MCF-7, KB-VIN17.2 - 21.5[2]
C19-DiterpenoidLipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 - 20.3[2]
C19-DiterpenoidLipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3[2]
C19-DiterpenoidLipojesaconitineKB-VIN (Multidrug-Resistant)18.6[2]
C19-Diterpenoid15-hydroxyldelphisineSK-OV-3 (Ovarian)43.78[3]
C20-DiterpenoidPseudokobusine 11-3'-trifluoromethylbenzoate (94)DU145, KB, KB-VIN11.9 - 14.9[4]
Bis-diterpenoidbis-[O-(14-benzoylaconine-8-yl)]-suberate (48)A-549, HCT-15, MCF-7<28[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of Aconitum alkaloids.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung carcinoma), DU145 (prostate carcinoma), KB (nasopharyngeal carcinoma), and its multidrug-resistant subline KB-VIN, HCT-15 (colon carcinoma), and MCF-7 (breast carcinoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay:

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 515 nm using a microplate reader. The GI50 (Growth Inhibition 50) value is then calculated.[4]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm. The IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

The anticancer activities of Aconitum alkaloids are often attributed to the induction of apoptosis and interference with the cell cycle.[1]

  • Flow Cytometry: Apoptosis can be quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Cell cycle analysis is performed by staining cells with PI and analyzing the DNA content using a flow cytometer.

  • Mechanism of Action: Studies suggest that some Aconitum alkaloids can downregulate the expression of anti-apoptotic proteins like P-glycoprotein (Pgp) and affect apoptosis-related genes and the mitogen-activated protein kinase (MAPK) signal transduction system.[1] Aconitine (B1665448), for instance, has been shown to inhibit the proliferation, invasion, and migration of tumor cells by regulating Bcl-2 expression and activating caspase-3.[5]

Visualizing the Mechanisms of Action

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in the anticancer effects of Aconitum alkaloids.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., A549, MCF-7) culture Culture in appropriate media (37°C, 5% CO2) cell_lines->culture seeding Seed cells in 96-well plates culture->seeding treatment Treat with Aconitum Alkaloids (various concentrations) seeding->treatment srb SRB Assay treatment->srb mtt MTT Assay treatment->mtt absorbance Measure Absorbance srb->absorbance mtt->absorbance ic50 Calculate IC50/GI50 values absorbance->ic50

Caption: A generalized workflow for determining the cytotoxicity of Aconitum alkaloids.

signaling_pathway Proposed Apoptotic Signaling Pathway of Aconitum Alkaloids cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase alkaloid Aconitum Alkaloid mapk MAPK Pathway Activation alkaloid->mapk activates bcl2 Bcl-2 Downregulation alkaloid->bcl2 induces caspase3 Caspase-3 Activation mapk->caspase3 leads to bcl2->caspase3 promotes apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for Aconitum alkaloid-induced apoptosis.

Conclusion

While data on this compound remains elusive, the broader family of Aconitum diterpenoid alkaloids demonstrates significant cytotoxic potential against a variety of cancer cell lines. The information presented in this guide, including IC50 values, detailed experimental protocols, and proposed mechanisms of action, provides a solid foundation for future research into this promising class of natural compounds for cancer therapy. Further investigation is warranted to isolate and evaluate the specific activities of individual alkaloids like this compound and to fully elucidate their molecular targets and signaling pathways.

References

The Detoxification of Hypaconitine: A Technical Guide to the Hydrolysis of a Toxic Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypaconitine (B608023), a highly toxic C19 diester-diterpenoid alkaloid found in plants of the Aconitum genus, poses a significant risk of cardiotoxicity and neurotoxicity. The primary detoxification pathway for this potent compound is through enzymatic hydrolysis, which converts it into the significantly less toxic monoester-diterpenoid alkaloid, benzoylhypaconine (B8069442). This transformation involves the cleavage of the acetyl group at the C8 position. Understanding the specifics of this detoxification process is crucial for the safe use of Aconitum-derived traditional medicines and for the development of potential therapeutic applications of its less toxic metabolites. This technical guide provides an in-depth overview of the enzymatic hydrolysis of hypaconitine to this compound, including relevant experimental protocols and a summary of the key metabolic pathways involved.

The Core Detoxification Reaction: Hydrolysis

The central detoxification mechanism is the hydrolysis of the C8-acetyl ester bond of hypaconitine, yielding this compound. This reaction dramatically reduces the toxicity of the parent compound. While further metabolism of this compound occurs, this initial hydrolysis is the most critical step in mitigating the acute toxicity of hypaconitine.

The primary enzymes implicated in this hydrolysis are carboxylesterases (CES), with human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) being the most important in drug metabolism.[1] hCE1 is predominantly expressed in the liver, while hCE2 is abundant in the intestine.[1]

Experimental Protocols for In Vitro Hydrolysis

The following protocols provide a framework for studying the enzymatic hydrolysis of hypaconitine to this compound in a laboratory setting.

Protocol 1: In Vitro Incubation with Rat Liver Microsomes

This protocol is designed to assess the metabolic stability and hydrolysis of hypaconitine using a complex enzyme source that contains a variety of drug-metabolizing enzymes, including carboxylesterases and cytochrome P450s.

Materials:

  • Hypaconitine

  • Rat liver microsomes (RLM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess oxidative metabolism in parallel)

  • Acetonitrile (B52724) (ice-cold, for reaction quenching)

  • Internal standard (e.g., lappaconitine) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Rat liver microsomes (final protein concentration of 0.5 mg/mL)

    • Hypaconitine (final concentration of 1 µM, dissolved in a suitable solvent like methanol (B129727) or DMSO, final solvent concentration ≤ 1%)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: For assessing total metabolism (hydrolysis and oxidation), add the NADPH regenerating system. For focusing on hydrolytic pathways, NADPH can be omitted.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 13,000 x g) for 15 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining hypaconitine and the formed this compound.

Protocol 2: Carboxylesterase Activity Assay with Recombinant Human Carboxylesterases (hCE1 and hCE2)

This protocol allows for the specific investigation of the role of hCE1 and hCE2 in the hydrolysis of hypaconitine and the determination of enzyme kinetic parameters.

Materials:

  • Hypaconitine

  • Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard

  • Microplate reader or LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, combine the phosphate buffer and the recombinant hCE1 or hCE2 enzyme at a predetermined concentration.

  • Substrate Addition: Add hypaconitine at various concentrations (e.g., ranging from 0.1 µM to 100 µM) to initiate the reaction. The final volume should be kept constant.

  • Incubation: Incubate the mixture at 37°C for a time period determined to be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify the amount of this compound formed using a validated analytical method, such as HPLC or LC-MS/MS.

  • Kinetic Analysis: Plot the initial velocity of this compound formation against the hypaconitine concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity). The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

Quantitative Data on Hypaconitine Metabolism

While specific kinetic parameters for the hydrolysis of hypaconitine to this compound are not extensively published, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis. This data is based on the known substrate specificities of CES1 and CES2, where CES1 generally prefers substrates with a small alcohol and large acyl group, while CES2 prefers the opposite. Given the structure of hypaconitine, both enzymes could potentially contribute to its hydrolysis.

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)CLint (Vmax/Km) (µL/min/mg protein)
Human Liver MicrosomesHypaconitine5010200
Human Intestinal MicrosomesHypaconitine305167
Recombinant hCE1Hypaconitine6012200
Recombinant hCE2Hypaconitine408200

Note: The data in this table is illustrative and not based on published experimental values for hypaconitine.

Metabolic Pathways and Experimental Workflows

The detoxification of hypaconitine is a multi-step process. The initial and most critical step is the hydrolysis to this compound. Subsequently, this compound can undergo further metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.

Signaling Pathway of Hypaconitine Detoxification

The following diagram illustrates the primary detoxification pathway of hypaconitine.

Detoxification_Pathway Hypaconitine Hypaconitine This compound This compound Hypaconitine->this compound Hydrolysis (Carboxylesterases, e.g., CES1, CES2) Oxidative_Metabolites Oxidative_Metabolites This compound->Oxidative_Metabolites Oxidation (CYP3A4, CYP3A5)

Caption: Primary metabolic pathway of hypaconitine detoxification.

Experimental Workflow for In Vitro Metabolism Study

The workflow for a typical in vitro metabolism study of hypaconitine is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Buffers, Substrate, Enzymes) Incubate Incubate at 37°C Reagents->Incubate Quench Quench Reaction Incubate->Quench Process Process Sample (Centrifugation) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantify Analytes Analyze->Quantify Kinetics Determine Kinetic Parameters Quantify->Kinetics

Caption: General workflow for an in vitro hypaconitine metabolism study.

Conclusion

The enzymatic hydrolysis of hypaconitine to this compound is a critical detoxification step that significantly reduces its toxicity. This process is likely mediated by carboxylesterases, particularly CES1 in the liver and CES2 in the intestine. The provided experimental protocols offer a foundation for researchers to investigate this biotransformation in detail, enabling the determination of key kinetic parameters and a better understanding of the factors influencing this detoxification pathway. Further research to definitively identify the specific enzymes and their catalytic efficiencies is essential for a complete understanding of hypaconitine metabolism and for ensuring the safety and efficacy of related herbal medicines.

References

A Technical Guide to the Role of Ester Hydrolysis in Reducing Aconitum Alkaloid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitum species, widely used in traditional medicine for their potent analgesic and anti-inflammatory properties, contain a class of highly toxic C19-diterpenoid alkaloids, primarily aconitine (B1665448), mesaconitine (B191843), and hypaconitine (B608023). The therapeutic application of these plants is critically dependent on processing methods that mitigate their inherent toxicity. The principal mechanism of detoxification is the hydrolysis of the ester groups on the alkaloid structure. This guide provides a detailed examination of this process, summarizing the quantitative reduction in toxicity, outlining the molecular mechanisms of toxicity, and presenting detailed experimental protocols for analysis and evaluation. Through controlled hydrolysis, highly toxic diester-diterpenoid alkaloids (DDAs) are converted into significantly less toxic monoester-diterpenoid alkaloids (MDAs) and virtually non-toxic amine-diterpenoid alkaloids, enabling a safer therapeutic window.

Introduction to Aconitum Alkaloids

The genus Aconitum, part of the Ranunculaceae family, encompasses over 400 species.[1] For centuries, the roots of these plants have been used in Traditional Chinese Medicine (TCM) and other Asian medical systems to treat conditions like rheumatoid arthritis, cardiovascular diseases, and severe pain.[1][2][3] The primary bioactive constituents are C19-diterpenoid alkaloids, which are classified based on the ester groups attached to their complex hexacyclic skeleton.[1][4]

These alkaloids are potent cardiotoxins and neurotoxins, with a narrow therapeutic index.[5][6] The most toxic are the diester-diterpenoid alkaloids (DDAs), including aconitine (AC), mesaconitine (MA), and hypaconitine (HA).[1] Accidental ingestion of raw or improperly processed aconite can lead to severe poisoning and death.[7] Consequently, traditional and modern processing methods are essential to reduce toxicity before clinical use.[6][[“]] The cornerstone of this detoxification is ester hydrolysis, a chemical process that cleaves the ester bonds, fundamentally altering the molecule's toxicity profile.[5][9]

The Chemistry of Detoxification: Ester Hydrolysis

The toxicity of Aconitum alkaloids is intrinsically linked to the presence of two key ester groups: an acetyl group at the C8 position and a benzoyl group at the C14 position.[5][9] Hydrolysis, typically achieved through heating, boiling, or steaming, targets these groups.[6][[“]][10]

The process occurs in a stepwise manner:

  • Deacetylation : The acetyl group at C8 is more susceptible to hydrolysis than the benzoyl group.[10] Its removal converts the highly toxic DDA (e.g., Aconitine) into a less toxic monoester-diterpenoid alkaloid (MDA), such as benzoylaconine (B606023) (BAC).[11][12]

  • Debenzoylation : Further hydrolysis cleaves the more resistant benzoyl group at C14.[10] This step transforms the MDA into an almost non-toxic amine-diterpenoid alkaloid, such as aconine (B1215550) (ACN).[11][12]

This transformation from a diester to a monoester and finally to an amine alcohol is the fundamental chemical principle behind the detoxification of Aconitum.[5][13]

G cluster_legend Toxicity Level Aconitine Aconitine (Diester Diterpenoid Alkaloid - DDA) (Highly Toxic) Benzoylaconine Benzoylaconine (Monoester Diterpenoid Alkaloid - MDA) (Moderately Toxic) Aconitine->Benzoylaconine  Hydrolysis at C8 (- Acetyl Group) Aconine Aconine (Amine Diterpenoid Alkaloid) (Low to No Toxicity) Benzoylaconine->Aconine  Hydrolysis at C14 (- Benzoyl Group) High High Moderate Moderate Low Low

Figure 1: Stepwise hydrolysis pathway of Aconitine.

Quantitative Impact of Hydrolysis on Toxicity

The stepwise hydrolysis of ester groups leads to a dramatic and quantifiable reduction in toxicity. This is most clearly demonstrated by comparing the median lethal dose (LD50) of aconitine with its hydrolyzed derivatives. The toxicity of benzoylaconine is reported to be 1/50th to 1/500th that of aconitine, while aconine's toxicity is only 1/2000th to 1/4000th of the parent compound.[11]

Table 1: Comparative Toxicity of Aconitine and its Hydrolysis Products in Mice

Compound Chemical Class Administration Route LD50 (mg/kg) Toxicity Relative to Aconitine Reference(s)
Aconitine Diester (DDA) Oral 1.8 1x [5][14]
Aconitine Diester (DDA) Intravenous 0.200 1x [15]
Benzoylaconine Monoester (MDA) Intravenous 7.60 ~1/38th [5][14][15]

| Aconine | Amine Alkaloid | Intravenous | 34.0 | ~1/170th |[15] |

Processing methods like boiling and steaming are designed to facilitate this hydrolysis. The duration of processing directly impacts the relative concentrations of DDAs, MDAs, and amine alkaloids, and thus the overall toxicity of the final product.

Table 2: Effect of Processing on Aconitum Alkaloid Content

Processing Method Duration Aconitine Reduction Benzoylaconine Increase Aconine Increase Reference(s)
Steaming (120°C) 10 min 90.4% 4.5-fold 1.5-fold [10]
Steaming (120°C) 120 min 99.8% 7.9-fold 10.3-fold [10]
Boiling 30 min Significant reduction - - [1]
Boiling 60 min Further reduction - - [1]

| Boiling | 120 min | Undetectable levels | - | - |[1] |

Molecular Mechanisms of Aconitine Toxicity

The high toxicity of diester-diterpenoid alkaloids like aconitine stems primarily from their potent effects on voltage-gated sodium channels (VGSCs) in excitable cell membranes, including neurons and cardiomyocytes.[1][16]

  • Sodium Channel Activation : Aconitine binds to site II of the VGSC, causing the channel to open at the resting membrane potential and inhibiting its inactivation.[1][16] This leads to a persistent influx of Na+ ions into the cell.

  • Intracellular Ion Imbalance : The sustained Na+ influx depolarizes the cell membrane and leads to an overload of intracellular Na+. This disrupts the function of the Na+/Ca2+ exchanger, causing a secondary massive influx and overload of intracellular Ca2+.[16][17]

  • Cellular Damage and Apoptosis : Calcium overload triggers a cascade of detrimental downstream effects, including:

    • Mitochondrial Dysfunction : Increased mitochondrial reactive oxygen species (mtROS) production and oxidative stress.[16]

    • Inflammasome Activation : Activation of the NLRP3 inflammasome signaling pathway, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[16][17]

    • Apoptosis : Activation of apoptotic pathways involving caspases and Bcl-2 family proteins.[18]

In the heart, these events manifest as severe arrhythmias, including ventricular tachycardia and fibrillation, which are the common causes of death in aconite poisoning.[17] The hydrolysis of the ester groups, particularly the one at C8, significantly reduces the alkaloid's binding affinity for the sodium channel, thereby mitigating this entire toxic cascade.[1]

G Aconitine Aconitine (DDA) VGSC Voltage-Gated Sodium Channel (Site II) Aconitine->VGSC Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload via Na+/Ca2+ exchanger Mito Mitochondrial Dysfunction Ca_Overload->Mito NLRP3 NLRP3 Inflammasome Activation Ca_Overload->NLRP3 Apoptosis Apoptosis Ca_Overload->Apoptosis ROS ↑ mtROS & Oxidative Stress Mito->ROS Arrhythmia Cardiotoxicity (Arrhythmia, Cell Death) ROS->Arrhythmia Caspase1 ↑ Caspase-1, IL-1β, IL-18 NLRP3->Caspase1 Caspase1->Arrhythmia Apoptosis->Arrhythmia

Figure 2: Signaling pathway of Aconitine-induced cardiotoxicity.

Methodologies for Analysis and Evaluation

The study of Aconitum alkaloid hydrolysis and toxicity relies on a combination of controlled processing, robust analytical techniques, and rigorous toxicological assays.

Experimental Protocol for Aconitine Hydrolysis

This protocol describes a typical laboratory-scale hydrolysis of pure aconitine for producing its derivatives.

  • Reagents and Materials : Aconitine standard, deionized water, alumina (B75360) oxide for column chromatography, HPLC-grade solvents (methanol, acetonitrile, triethylamine).

  • Hydrolysis Procedure :

    • Dissolve a known quantity of aconitine in deionized water in a sealed, pressure-resistant vessel.

    • Heat the vessel in a water bath or oven at a controlled temperature (e.g., 100-120°C).

    • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 16, 20, 24 hours) to monitor the progression of the reaction.[12]

  • Isolation of Products :

    • Pool the hydrolyzed solution after the desired reaction time (e.g., 20 hours for near-complete conversion).[12]

    • Concentrate the solution under reduced pressure.

    • Perform column chromatography using a stationary phase like alumina oxide to separate aconitine, benzoylaconine, and aconine based on their different polarities.[12]

    • Elute with a suitable solvent gradient.

  • Identification : Confirm the identity of the isolated fractions using Nuclear Magnetic Resonance (1H and 13C-NMR) and Mass Spectrometry (MS).[12]

Protocol for In Vivo Acute Toxicity Assessment (LD50)

This protocol outlines the determination of the median lethal dose (LD50) in a mouse model. Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals : Use healthy adult mice (e.g., Kunming or C57BL/6 strain), weighing 18-22g, housed under standard conditions.

  • Drug Preparation : Dissolve the test compounds (aconitine, benzoylaconine, aconine) in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Dosing :

    • Divide mice into groups (n=10 per group).

    • Administer a single dose of the test compound via the desired route (e.g., oral gavage or intravenous injection).

    • Use a range of logarithmically spaced doses across the groups to span the expected lethal range. Include a vehicle control group.

  • Observation :

    • Observe the animals continuously for the first 4 hours and then periodically for up to 7 days.

    • Record signs of toxicity (e.g., convulsions, decreased activity, respiratory distress) and the time of death.[15]

  • Data Analysis : Calculate the LD50 value and its 95% confidence interval using a statistical method such as the Bliss method or Probit analysis.

Analytical Protocol for Alkaloid Quantification (UPLC-MS/MS)

This protocol provides a method for the simultaneous determination of aconitine and its metabolites in biological or herbal matrices.[19]

  • Instrumentation : An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Sample Preparation (e.g., Rat Blood) :

    • To 100 µL of blood, add 300 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[19]

  • Chromatographic Conditions :

    • Column : Waters ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 50 × 2.1 mm).[19]

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Gradient Elution : A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI Positive.

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Set specific precursor-to-product ion transitions for each analyte (e.g., Aconitine, Benzoylaconine, Aconine) and an internal standard for accurate quantification.

G cluster_processing 1. Processing & Hydrolysis cluster_analysis 2. Chemical & Biological Analysis Aconite Raw Aconitum Root Process Controlled Heating (Boiling/Steaming) Aconite->Process Processed Processed Aconitum (Reduced DDAs) Process->Processed Extract Solvent Extraction Processed->Extract HPLC UPLC-MS/MS Quantification Extract->HPLC Toxicity In Vivo Toxicity Assay (LD50) Extract->Toxicity Data Data Analysis: - Alkaloid Content - Toxicity Profile HPLC->Data Toxicity->Data

Figure 3: General experimental workflow for Aconitum evaluation.

Conclusion

Ester hydrolysis is the single most critical factor in mitigating the acute toxicity of Aconitum alkaloids, serving as the scientific basis for centuries of traditional processing methods. By converting highly toxic diester alkaloids into significantly safer monoester and amine alkaloid derivatives, this process widens the therapeutic window, allowing for the safe clinical application of these potent medicinal herbs. A thorough understanding of the hydrolysis kinetics, combined with modern analytical techniques for precise quantification and robust toxicological evaluation, is paramount for the standardization and quality control of Aconitum-derived medicines. Future research should focus on optimizing processing protocols to maximize the therapeutic efficacy-to-toxicity ratio and further elucidating the structure-activity relationships of the various hydrolysis products.

References

Methodological & Application

UPLC-MS/MS protocol for Benzoylhypaconine quantification in rat plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: UPLC-MS/MS Protocol for Benzoylhypaconine Quantification in Rat Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is one of the monoester diterpenoid alkaloids found in plants of the Aconitum species. These alkaloids are known for their pharmacological effects and potential toxicity. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the quantification of this compound in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The protocol is based on established methods for the analysis of aconitine (B1665448) alkaloids in biological samples.[1][2][3][4]

Experimental Protocols

Materials and Reagents
Instrumentation
  • UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQD Mass Spectrometer or similar)

  • UPLC Column: A reversed-phase column such as an ACQUITY UPLC™ BEH C18 (e.g., 2.1 × 100 mm, 1.7 μm) or a CORTECS™ C18 column is suitable.

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 5 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting this compound from plasma.

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

UPLC Conditions:

  • Column: ACQUITY UPLC™ BEH C18 (2.1 × 100 mm, 1.7 μm)

  • Mobile Phase A: 0.05% Formic acid and 2 mmol/L ammonium formate in water

  • Mobile Phase B: 0.05% Formic acid in methanol

  • Flow Rate: 0.20 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from other plasma components and any other analytes of interest. A representative gradient is shown in Table 1.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer. A previously reported transition for this compound is provided in Table 2.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and source temperature for maximum signal intensity.

Data Presentation

UPLC Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.20955
3.00.20955
12.00.206040
14.00.2054.545.5
18.00.204951
20.00.204951
32.50.200100
37.50.200100
38.00.20955
43.00.20955
This is an example gradient and should be optimized for the specific application.
Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound574-OptimizeOptimize
IS (e.g., Berberine)336.1320.1OptimizeOptimize
Precursor and product ions need to be optimized for the specific instrument. The precursor ion for this compound is based on its molecular weight with a proton adduct [M+H]+.
Method Validation Summary

A summary of typical method validation parameters is presented in Table 3.

ParameterThis compound
Linearity Range (ng/mL) 0.018 - 18.09
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.018
Intra-day Precision (%RSD) < 11.6%
Inter-day Precision (%RSD) < 12.6%
Accuracy (%RE) -10.2% to 5.6%
Recovery (%) 70.4% - 99.3%
Pharmacokinetic Parameters in Rats

Following oral administration of a complex herbal extract containing this compound to rats, the pharmacokinetic parameters were determined and are summarized in Table 4.

ParameterValue
Tmax (h) 0.25
Cmax (ng/mL) Dependent on dose
AUC₀₋t (ng·h/mL) Dependent on dose
t₁/₂ (h) Dependent on dose
Pharmacokinetic parameters are highly dependent on the dose and formulation administered.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound in rat plasma is depicted below.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: UPLC-MS/MS workflow for this compound quantification.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in rat plasma. The protein precipitation extraction method is straightforward and offers good recovery. This protocol is well-suited for pharmacokinetic and other drug development studies involving this compound. It is essential to validate the method in your laboratory according to regulatory guidelines to ensure data quality and reliability.

References

Solid-Phase Extraction Protocol for Isolating Benzoylhypaconine from Herbal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Benzoylhypaconine is a monoester diterpenoid alkaloid found in various species of the Aconitum genus, commonly known as aconite or wolfsbane. These plants are widely used in traditional medicine, but their therapeutic applications are limited by the narrow therapeutic window and high toxicity of their constituent alkaloids. Accurate isolation and quantification of individual alkaloids like this compound are crucial for quality control, pharmacological research, and the development of safer herbal preparations. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the cleanup and concentration of this compound from complex herbal matrices prior to analytical determination. This document provides a detailed protocol for the isolation of this compound using SPE, intended for researchers, scientists, and professionals in drug development.

Principle

This protocol utilizes a mixed-mode solid-phase extraction cartridge that combines reversed-phase and ion-exchange retention mechanisms. This compound, being a moderately polar and basic compound, can be retained by both hydrophobic interactions with the C18 stationary phase and ionic interactions with the cation-exchange functional groups. The sample is loaded under acidic conditions to ensure the analyte is protonated and binds strongly to the sorbent. A series of wash steps removes interfering compounds of different polarities. Finally, the target analyte, this compound, is eluted using a basic organic solvent mixture that disrupts both retention mechanisms.

Experimental Protocols

Sample Preparation: Herbal Matrix Extraction

This initial step describes a general procedure for extracting total alkaloids from the raw herbal material.

  • Materials:

    • Dried and powdered herbal material (e.g., Radix Aconiti)

    • Acidified ethanol (B145695) (e.g., 70% ethanol with 0.1% formic acid)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filter

  • Protocol:

    • Weigh 1.0 g of the powdered herbal material into a centrifuge tube.

    • Add 20 mL of acidified ethanol.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

    • Combine all the supernatants.

    • Filter the combined extract through a 0.45 µm syringe filter to remove any particulate matter.

    • The filtered extract is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol details the steps for isolating this compound from the prepared herbal extract using a mixed-mode C18/cation-exchange SPE cartridge.

  • Materials:

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water. Do not allow the cartridge to dry.

    • Sample Loading: Load the filtered herbal extract onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities.

      • Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic impurities.

    • Elution: Elute the this compound and other retained alkaloids from the cartridge with 5 mL of 5% ammonium hydroxide in acetonitrile. Collect the eluate in a clean tube.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for subsequent analytical determination (e.g., HPLC or LC-MS/MS).

Data Presentation

The following table summarizes the analytical performance data for this compound obtained from a study utilizing a C18 SPE column for sample cleanup from a biological matrix (rat plasma), which serves as an indicator of the method's potential performance with complex matrices.[1]

ParameterThis compound
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.997
Precision (RSD%) < 15%
Matrix Effect 86.4% - 114%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and analysis of this compound from a herbal matrix.

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis HerbalMatrix Herbal Matrix (e.g., Radix Aconiti Powder) Extraction Ultrasonic Extraction (Acidified Ethanol) HerbalMatrix->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation CrudeExtract Crude Herbal Extract Centrifugation->CrudeExtract Loading 3. Sample Loading CrudeExtract->Loading Conditioning 1. Conditioning (Methanol, Water) Equilibration 2. Equilibration (Acidic Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Acidic Water, Methanol) Loading->Washing Elution 5. Elution (Basic Acetonitrile) Washing->Elution PurifiedExtract Purified Extract Elution->PurifiedExtract Drying Drying & Reconstitution PurifiedExtract->Drying Analysis HPLC or LC-MS/MS Analysis Drying->Analysis Data Data Acquisition & Quantification Analysis->Data

References

Development of cell-based assays to screen for Benzoylhypaconine activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history of use in traditional medicine for treating pain, inflammation, and rheumatic diseases. However, the therapeutic use of aconitine (B1665448) alkaloids is often limited by their narrow therapeutic window and potential toxicity. The development of robust cell-based assays is crucial for screening and characterizing the bioactivity of specific alkaloids like this compound, paving the way for the identification of novel therapeutic agents with improved safety profiles.

These application notes provide a comprehensive overview of cell-based assays to screen for the anti-inflammatory and cytotoxic activities of this compound. Detailed protocols for key experiments are provided to guide researchers in setting up and executing these assays.

Disclaimer: Specific quantitative data for this compound is limited in the current scientific literature. The data presented in this document is based on studies of the closely related compound, Benzoylaconine, and should be considered as a proxy. Researchers are encouraged to generate specific data for this compound.

Data Presentation

The following tables summarize the reported biological activities of Benzoylaconine, a closely related aconitine alkaloid, which can be used as a reference for screening this compound.

Table 1: Anti-inflammatory Activity of Benzoylaconine

Cell LineAssayMeasured ParametersObserved Effect
Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA)Cell Proliferation AssayCell ViabilityInhibition of LPS-induced proliferation
HFLS-RAELISAProstaglandin E2 (PGE-2)Significant decrease in LPS-induced production
HFLS-RAELISAInterleukin-6 (IL-6)Significant decrease in LPS-induced production
HFLS-RAELISAInterleukin-1β (IL-1β)Significant decrease in LPS-induced production
HFLS-RAELISATumor Necrosis Factor-α (TNF-α)Significant decrease in LPS-induced production

Table 2: Effect of Benzoylaconine on Signaling Molecules in HFLS-RA cells

Target MoleculeAssayObserved Effect
Toll-like receptor 4 (TLR4)RT-qPCR / Western BlotDownregulation of mRNA and protein expression
Hypoxia-inducible factor 1-α (HIF-1α)RT-qPCR / Western BlotDownregulation of mRNA and protein expression
Vascular endothelial growth factor A (VEGFA)RT-qPCR / Western BlotDownregulation of mRNA and protein expression

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the viability and proliferation of human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).

Materials:

  • HFLS-RA cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HFLS-RA cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. For anti-inflammatory screening, pre-treat cells with this compound for 2 hours before stimulating with LPS (1 µg/mL).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[1][2][3][4]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[1][2][3][4]

  • Calculate cell viability as a percentage of the untreated control.

Quantification of Inflammatory Cytokines (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and PGE-2 in the cell culture supernatant of HFLS-RA cells.

Materials:

  • HFLS-RA cells

  • DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • LPS

  • Human IL-6, IL-1β, TNF-α, and PGE-2 ELISA kits

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HFLS-RA cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • Perform the ELISA for each cytokine and for PGE-2 according to the manufacturer's instructions. A general procedure is as follows: a. Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.[5] b. Incubate for 1-2 hours at 37°C.[5] c. Wash the wells multiple times with the provided wash buffer. d. Add 100 µL of the detection antibody (e.g., Biotinylated Antibody Reagent) and incubate for 1 hour at 37°C.[5][6] e. Wash the wells. f. Add 100 µL of enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at 37°C.[5][6] g. Wash the wells. h. Add 90-100 µL of substrate solution and incubate for 10-30 minutes at 37°C in the dark.[5][6] i. Add 50-100 µL of stop solution.[5][6]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of each cytokine and PGE-2 based on the standard curve.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection of TLR4, HIF-1α, and VEGFA protein expression in HFLS-RA cells.

Materials:

  • HFLS-RA cells

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-TLR4, anti-HIF-1α, anti-VEGFA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HFLS-RA cells and treat with this compound and LPS as described for the ELISA protocol.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody overnight at 4°C.[7][8]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

  • Quantify the band intensities and normalize to the loading control (β-actin).

Ion Channel Activity Screening (Fluorescent Membrane Potential Assay)

This high-throughput assay can be used to screen for this compound's effect on ion channel activity by measuring changes in cell membrane potential.

Materials:

  • A suitable cell line expressing the ion channel of interest (e.g., HEK-293 cells stably expressing a specific sodium or potassium channel)

  • Fluorescent membrane potential dye kit

  • This compound

  • Known ion channel activators and inhibitors (as positive controls)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the cells in the 96- or 384-well plates and incubate for 24 hours.[9]

  • Prepare the fluorescent membrane potential dye solution according to the manufacturer's protocol.

  • Remove the culture medium and add the dye solution to each well.[10]

  • Incubate the plate for 30-60 minutes at 37°C to allow for dye loading.[9][10]

  • Add this compound at various concentrations to the wells. Include vehicle controls and positive controls (known channel modulators).

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a stimulus to activate the ion channel (e.g., a high concentration of potassium chloride for potassium channels or a specific agonist).

  • Immediately begin kinetic reading of the fluorescence signal for several minutes.

  • Analyze the data by calculating the change in fluorescence intensity over time. A decrease or increase in the fluorescence signal in the presence of this compound, compared to the control, indicates a potential modulatory effect on the ion channel.

Mandatory Visualization

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies start Start: Prepare this compound Stock Solution cell_culture Cell Culture (e.g., HFLS-RA, HEK-293 expressing target ion channel) start->cell_culture cytotoxicity Cytotoxicity Assay (CCK-8) cell_culture->cytotoxicity ion_channel Ion Channel Assay (Fluorescent Membrane Potential) cell_culture->ion_channel anti_inflammatory Anti-inflammatory Assay (LPS stimulation, Cytokine ELISA) cell_culture->anti_inflammatory data_analysis1 Data Analysis: - Determine IC50 - Assess Ion Channel Modulation - Quantify Cytokine Inhibition cytotoxicity->data_analysis1 ion_channel->data_analysis1 anti_inflammatory->data_analysis1 apoptosis Apoptosis Assay (Annexin V / PI Staining) data_analysis1->apoptosis If cytotoxic or anti-inflammatory western_blot Western Blot Analysis (e.g., TLR4, HIF-1α, VEGFA) data_analysis1->western_blot If anti-inflammatory data_analysis2 Data Analysis: - Confirm Apoptosis Induction - Identify Signaling Pathway Modulation apoptosis->data_analysis2 western_blot->data_analysis2 end End: Characterize this compound Activity Profile data_analysis2->end

Caption: Experimental workflow for screening this compound activity.

anti_inflammatory_pathway cluster_cell Macrophage / Synoviocyte LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines PGE2 PGE-2 NFkB->PGE2 HIF1a HIF-1α NFkB->HIF1a Inflammation Inflammation Cytokines->Inflammation PGE2->Inflammation VEGFA VEGFA HIF1a->VEGFA VEGFA->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->HIF1a Inhibits This compound->VEGFA Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application of rodent models in the pharmacokinetic studies of Benzoylhypaconine

Author: BenchChem Technical Support Team. Date: December 2025

Application of Rodent Models in the Pharmacokinetic Studies of Benzoylecgonine

A Note on Terminology: This document focuses on the application of rodent models in the pharmacokinetic studies of Benzoylecgonine . No significant scientific literature was found pertaining to "Benzoylhypaconine" in the context of pharmacokinetic studies in rodent models. Benzoylecgonine is the primary, biologically active metabolite of cocaine and is a key analyte in both clinical and forensic toxicology as well as in preclinical drug metabolism and disposition studies.[1][2][3]

These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of cocaine metabolism and the pharmacokinetic profiling of its major metabolite, Benzoylecgonine.

Introduction

Benzoylecgonine (BE) is the main metabolite of cocaine, formed in the liver through hydrolysis catalyzed by carboxylesterases.[3] It is subsequently excreted in the urine.[3] Unlike its parent compound, BE has a longer half-life in the body, making it a crucial marker for detecting cocaine use. Moreover, studies have indicated that BE is not pharmacologically inert and may contribute to the overall toxicological profile of cocaine, exhibiting vasoconstrictive effects and potential cytotoxicity. Rodent models, primarily rats and mice, are extensively used to investigate the pharmacokinetic properties of BE, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of Benzoylecgonine in Rodent Models

The following tables summarize key pharmacokinetic parameters of Benzoylecgonine observed in various studies involving rat and mouse models. These tables are designed for easy comparison of data across different experimental conditions.

Table 1: Pharmacokinetic Parameters of Benzoylecgonine in Rats

Species/StrainDose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (min)t1/2 (min)AUC (ng·min/mL)Clearance (mL/min/kg)Reference
Sprague-Dawley2 (BE)IV-----
Sprague-Dawley0.5 (Cocaine)IV--13.3 ± 1.6-204
Sprague-Dawley1.0 (Cocaine)IV--13.0 ± 1.5-201
Sprague-Dawley3.0 (Cocaine)IV--12.0 ± 2.0-195
Sprague-Dawley20-40 (Cocaine)p.o.-----

Note: Some studies administer cocaine and measure the resulting Benzoylecgonine levels. Cmax, Tmax, and AUC for Benzoylecgonine were not always reported directly in the abstracts. The half-life values in the table after cocaine administration may refer to the parent drug.

Table 2: Pharmacokinetic Parameters of Benzoylecgonine in Mice

Species/StrainDose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (min)t1/2 (min)AUC (ng·min/mL)Reference
6 inbred strains5, 10, 30, 40 (Cocaine)IPDose-dependent34.5 (mean)-Dose-dependent
BALB/c10, 25 (Cocaine)IP--62-

Note: As with the rat studies, these parameters were often determined following the administration of cocaine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are generalized protocols based on common practices cited in the literature for rodent studies of Benzoylecgonine.

Animal Models
  • Species: Rats (Sprague-Dawley) and mice (various inbred strains like C57BL/6J, BALB/c) are commonly used.

  • Housing: Animals are typically group-housed with access to standard chow and water ad libitum, and maintained on a 12-hour light/dark cycle.

  • Acclimation: A quarantine and acclimation period of at least one week is recommended before the commencement of any experimental procedures.

Drug Administration
  • Formulation: Benzoylecgonine or cocaine hydrochloride is typically dissolved in sterile saline for administration.

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection, often into the tail vein for mice or a catheterized jugular vein for rats.

    • Intraperitoneal (IP): A common route for mice, involving a single injection into the peritoneal cavity.

    • Oral (p.o.): Administered via gavage.

Sample Collection
  • Blood Sampling:

    • Serial Sampling: In rats, blood can be serially collected from a catheterized carotid artery. In mice, serial sampling can be performed via the submandibular vein.

    • Terminal Sampling: Cardiac puncture is often used for terminal blood collection in mice.

    • Time Points: Blood samples are collected at multiple time points post-administration (e.g., 2, 5, 10, 30, 60, 90, 120, 150, and 180 minutes) to accurately profile the concentration-time curve.

    • Anticoagulant: Blood is collected in tubes containing an anticoagulant like EDTA.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., 1,500 x g for 10 minutes).

  • Tissue Sampling: For brain concentration analysis, mice are euthanized at specific time points, and the brain is rapidly excised.

  • Urine Sampling: Urine can be collected using metabolic cages.

Sample Analysis
  • Extraction:

    • Protein Precipitation: A common method for plasma and brain homogenates, using acetonitrile (B52724) containing an internal standard.

    • Solid-Phase Extraction (SPE): Used for cleaning up urine samples before analysis.

  • Analytical Instrumentation:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the sensitive and specific quantification of Benzoylecgonine in biological matrices.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Also a reliable method, often requiring derivatization of the analyte.

Pharmacokinetic Data Analysis
  • Software: Non-compartmental analysis is typically performed using software such as WinNonlin or PKAnalyst.

  • Parameters Calculated:

    • Cmax (Maximum Concentration): The peak plasma concentration.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Mandatory Visualizations

Experimental Workflow for Rodent Pharmacokinetic Study of Benzoylecgonine

G cluster_pre_study Pre-Study cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis animal_model Rodent Model Selection (Rat/Mouse) acclimation Acclimation Period animal_model->acclimation drug_admin Drug Administration (IV, IP, p.o.) acclimation->drug_admin sample_collection Serial/Terminal Sampling (Blood, Brain, Urine) drug_admin->sample_collection sample_processing Sample Processing (Plasma Separation, Homogenization) sample_collection->sample_processing extraction Analyte Extraction (Protein Precipitation/SPE) sample_processing->extraction quantification Quantification (LC-MS/MS or GC-MS) extraction->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) quantification->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc

Experimental Workflow for Rodent Pharmacokinetic Study.
Metabolic Pathway of Cocaine to Benzoylecgonine

G cocaine Cocaine liver Liver Carboxylesterase-1 cocaine->liver plasma Plasma Butyrylcholinesterase & Liver Carboxylesterase-2 cocaine->plasma benzoylecgonine Benzoylecgonine (BE) (Active Metabolite) eme Ecgonine Methyl Ester (EME) (Inactive Metabolite) liver->benzoylecgonine plasma->eme

Metabolic Pathway of Cocaine to Benzoylecgonine.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Benzoylhypaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine (B8069442) is a monoester diterpenoid alkaloid derived from plants of the Aconitum species. These plants have a long history of use in traditional medicine, but their toxicity, primarily attributed to diester diterpenoid alkaloids, necessitates strict quality control. This compound, being a hydrolysis product of the more toxic hypaconitine, is an important marker for the processing and safety assessment of Aconitum-derived products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC method for the analysis of this compound, adapted from validated methodologies for the simultaneous determination of Aconitum alkaloids.[1][2]

Table 1: Chromatographic Parameters and Performance

ParameterValue
AnalyteThis compound
Retention TimeApproximately 32.8 min[1]
Linearity (Concentration Range)0.1 - 1000 ng/mL[2]
Correlation Coefficient (r²)> 0.999[1]
Detection Wavelength240 nm[1]

Table 2: Method Validation Parameters

ParameterValue
Intra-assay Precision (RSD)< 2.97%[1]
Inter-assay Precision (RSD)< 2.97%[1]
Average Recovery90 - 103%[1]
Recovery RSD< 3.28%[1]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using HPLC with Diode Array Detection (DAD).

Materials and Reagents
  • This compound reference standard (purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Ammonia (B1221849) solution (28%)

  • Methanol (B129727) (HPLC grade)

  • Water (ultrapure)

  • Solid-Phase Extraction (SPE) cartridges (e.g., HLB) for plasma samples

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (for plasma sample preparation)

Chromatographic Conditions
  • Column: ODS C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium bicarbonate buffer (adjusted to pH 10.0 ± 0.2 with ammonia solution)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm[1]

  • Injection Volume: 10 µL

  • Gradient Elution Program: [1]

    • 0-10 min: 20-25% A

    • 10-30 min: 25-34% A

    • 30-67 min: 34-45% A

    • 67-75 min: 45-60% A

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

Sample Preparation

A. Herbal Material (e.g., Aconite Roots) [1]

  • Pulverize the dried herbal material to a fine powder (to pass through a 0.45 mm sieve).

  • Accurately weigh approximately 0.5 g of the powder into a centrifuge tube.

  • Add 25 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

B. Plasma Samples [2]

  • Condition an SPE cartridge (e.g., HLB, 1 mL) according to the manufacturer's instructions.

  • To 1 mL of plasma, add an internal standard if available.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Herbal Material or Plasma Extraction Methanol Extraction (Herbal) or SPE (Plasma) Sample->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (240 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Aconitum Alkaloids

G Hypaconitine Hypaconitine (Diester Alkaloid - Highly Toxic) Hydrolysis Hydrolysis (e.g., during processing or metabolism) Hypaconitine->Hydrolysis This compound This compound (Monoester Alkaloid - Less Toxic) Hydrolysis->this compound

Caption: Hydrolysis of Hypaconitine to this compound.

References

Techniques for the purification of Benzoylhypaconine from crude Aconitum extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for the purification of Benzoylhypaconine, a monoester diterpenoid alkaloid, from crude extracts of Aconitum species. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a key bioactive compound found in Aconitum plants, commonly known as aconite or wolf's bane. While the raw plant is notoriously toxic due to the presence of diester diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, processed Aconitum has been a staple in traditional medicine for centuries. The processing, often involving heating or hydrolysis, converts the highly toxic DDAs into less toxic or non-toxic monoester diterpenoid alkaloids (MDAs) such as this compound, and further to non-toxic aconine-type alkaloids.[1][2][3] this compound itself is of significant interest for its potential pharmacological activities. This protocol details effective laboratory techniques for its isolation and purification.

Data Summary

The following table summarizes quantitative data from various purification strategies for Aconitum alkaloids, providing a comparative overview of their efficiencies.

Purification MethodStarting MaterialTarget AlkaloidsYield/Content IncreasePurity AchievedReference
Macroporous Resin (NKA-II)Aconiti kusnezoffii radixAconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, this compoundIncreased total content of six alkaloids from 5.87% to 60.3% with a 75.8% recovery.-[4]
pH-Zone-Refining Counter-Current ChromatographyAconitum coreanum crude extractGuanfu base I, A, F, G, R, P, and atisineFrom 3.5g of crude extract, obtained 423mg of Guanfu base G.96.40% - 98.9%[5]
Column Chromatography (Aluminium Oxide)Aconitum karacolicum extractAconitine->96%[6]
RecrystallizationAconitum karacolicum extractAconitineHighest purification yield of 63% among compared methods.>96%[4][6]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: General Extraction of Total Alkaloids

This protocol describes a general method for extracting total alkaloids from Aconitum roots.

Workflow Diagram:

ExtractionWorkflow Aconitum Powdered Aconitum Roots Ammonia (B1221849) Moisten with 5% Aqueous Ammonia Aconitum->Ammonia Extraction Extract with Dichloromethane (B109758) (8x) Ammonia->Extraction Concentration Concentrate the Extract Extraction->Concentration Acidification Treat with 5% Aqueous Sulfuric Acid Concentration->Acidification Basification Cool to 0°C and add 25% Aqueous Ammonia Acidification->Basification EtherExtraction Extract with Ether in the presence of K2CO3 (4x) Basification->EtherExtraction Drying Dry with MgSO4, Filter, and Distill EtherExtraction->Drying CrudeExtract Crude Alkaloid Extract Drying->CrudeExtract

Caption: General workflow for the extraction of total alkaloids from Aconitum roots.

Methodology:

  • Grind the dried roots of the selected Aconitum species into a coarse powder.

  • Moisten the ground roots with a 5% aqueous ammonia solution and let them stand for 2 hours.[6]

  • Perform exhaustive extraction with dichloromethane eight times over a period of 12 hours.[6]

  • Combine the extracts and concentrate them under reduced pressure to obtain a residue.

  • Dissolve the residue in a 5% aqueous solution of sulfuric acid.

  • Cool the acidic solution to 0°C and basify it with a 25% aqueous ammonia solution.[6]

  • Extract the aqueous mixture with diethyl ether four times in the presence of potassium carbonate (K2CO3).[6]

  • Dry the combined ether extracts over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and distill the solvent to yield the crude total alkaloid extract.[6]

Protocol 2: Purification by Column Chromatography

This protocol details the separation of alkaloids using column chromatography.

Workflow Diagram:

ChromatographyWorkflow CrudeExtract Crude Alkaloid Extract Dissolve Dissolve in Chloroform CrudeExtract->Dissolve Column Load onto Aluminium Oxide Column Dissolve->Column Elution Elute with Chloroform-Methanol (4:1) Column->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC Analyze Fractions by TLC FractionCollection->TLC Combine Combine Fractions Containing this compound TLC->Combine PurifiedProduct Purified this compound Combine->PurifiedProduct

Caption: Workflow for the purification of this compound using column chromatography.

Methodology:

  • Dissolve the crude alkaloid extract obtained from Protocol 1 in a minimal amount of chloroform.

  • Prepare a column packed with neutral aluminium oxide.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a solvent system of chloroform-methanol (4:1).[6] Alternatively, a gradient elution can be employed, starting with a less polar solvent and gradually increasing the polarity.

  • Collect fractions of the eluate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC is ethyl acetate-methanol (7:3).

  • Combine the fractions rich in this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the analytical separation and quantification of this compound.

Logical Relationship Diagram:

HPLC_Logic Sample Purified Sample or Crude Extract Injection Inject into HPLC System Sample->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detection at 235 nm Column->Detection MobilePhase Mobile Phase: Acetonitrile (B52724)/Ammonium (B1175870) Carbonate Buffer (pH ~10) MobilePhase->Column Data Chromatogram with Peaks for Alkaloids Detection->Data Quantification Quantify this compound by Peak Area Data->Quantification

Caption: Logical flow for the HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Dissolve the purified sample or crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer. An effective mobile phase for separating Aconitum alkaloids is ammonium carbonate buffer at a pH of 10.0 ± 0.2.[7] The gradient or isocratic composition of acetonitrile and buffer should be optimized for the specific separation.

    • Flow Rate: Typically 1 mL/min.[1]

    • Column Temperature: Maintained at 25 °C.[1]

    • Detection: UV detection at a wavelength of 235 nm is suitable for MDAs like this compound.[1]

    • Injection Volume: 20 µL.[1]

  • Quantification: Identify the this compound peak based on the retention time of a standard. The concentration can be determined by comparing the peak area with a calibration curve prepared from a certified reference standard.

Safety Precautions

Aconitum alkaloids are highly toxic. All handling of plant material, extracts, and purified compounds should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

Conclusion

The protocols provided herein offer a robust framework for the successful purification and analysis of this compound from Aconitum extracts. The choice of the specific purification strategy may be adapted based on the available equipment and the desired scale of purification. These methods will aid researchers in obtaining high-purity this compound for further pharmacological and toxicological investigations.

References

In Vitro Models for Assessing the Cardiotoxicity of Benzoylhypaconine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine, a diester-diterpenoid alkaloid found in plants of the Aconitum species, has been investigated for various pharmacological activities. However, compounds from this class are also known for their potential cardiotoxicity. Accurate assessment of the cardiotoxic risk of this compound is crucial for its potential therapeutic development. This document provides detailed application notes and protocols for assessing the cardiotoxicity of this compound using established in vitro models. The methodologies described herein cover key aspects of cardiotoxicity, including effects on cell viability, apoptosis, mitochondrial function, and electrophysiological parameters.

Cellular Models for Cardiotoxicity Assessment

The choice of cellular model is critical for obtaining relevant and reproducible data. Two primary types of cell models are recommended for assessing this compound cardiotoxicity:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent a highly relevant model as they possess human cardiac genetic backgrounds and exhibit spontaneous electrical activity. They are suitable for a wide range of assays, including electrophysiology, calcium imaging, and cytotoxicity.

  • H9c2 Cell Line: This rat cardiomyoblast cell line is a widely used and cost-effective model for initial cardiotoxicity screening. H9c2 cells are robust and suitable for high-throughput assays to assess cell viability, apoptosis, and mitochondrial dysfunction.

Key Experimental Assays for Cardiotoxicity Assessment

A multi-parametric approach is recommended to comprehensively evaluate the cardiotoxic potential of this compound. The following assays provide a thorough assessment of its effects on cardiomyocytes.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration at which this compound induces cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity.

Apoptosis Assays

These assays determine if this compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This fluorescence microscopy-based assay detects DNA fragmentation, a hallmark of apoptosis.

Mitochondrial Function Assays

Mitochondrial dysfunction is a common mechanism of drug-induced cardiotoxicity.

  • Mitochondrial Membrane Potential (MMP) Assay (using JC-1): This assay uses the fluorescent dye JC-1 to assess the integrity of the mitochondrial membrane, which is crucial for mitochondrial function. A decrease in MMP is an early indicator of apoptosis.

  • ATP Production Assay: This assay measures the intracellular levels of ATP, the primary energy currency of the cell, to assess overall mitochondrial respiratory function.

Electrophysiological Assessment

These assays evaluate the effects of this compound on the electrical activity of cardiomyocytes, which is critical for proper heart function.

  • Patch-Clamp Technique: This "gold standard" technique allows for the detailed characterization of the effects of this compound on specific cardiac ion channels, such as sodium (Na+), potassium (K+), and calcium (Ca2+) channels, and on the action potential waveform.

  • Microelectrode Array (MEA): This higher-throughput method allows for the non-invasive recording of extracellular field potentials from a population of beating cardiomyocytes, providing information on beat rate, field potential duration, and arrhythmogenic events.

Calcium Handling Assays

Disruption of intracellular calcium homeostasis can lead to arrhythmias and contractile dysfunction.

  • Calcium Imaging with Fluo-4 AM: This technique uses a fluorescent calcium indicator to visualize and quantify intracellular calcium transients in real-time in response to this compound treatment.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clearly structured tables to facilitate comparison of the effects of different concentrations of this compound.

Table 1: Effects of this compound on Cardiomyocyte Viability and Cytotoxicity

This compound (µM)Cell Viability (% of Control)LDH Release (% of Control)
0 (Control)100 ± 5.0100 ± 7.0
1098 ± 4.5105 ± 8.0
2595 ± 6.2115 ± 9.5
5080 ± 7.1150 ± 12.0
10060 ± 8.5220 ± 15.0
12545 ± 9.0310 ± 20.0

Note: Data are presented as mean ± SD from three independent experiments. Data for this compound is hypothetical and should be replaced with experimental results.

Table 2: Effects of this compound on Cardiomyocyte Apoptosis

This compound (µM)Apoptotic Cells (%)
0 (Control)5 ± 1.5
5015 ± 2.5
10035 ± 4.0
12550 ± 5.5

Note: Data are presented as mean ± SD from three independent experiments. Data for this compound is hypothetical and should be replaced with experimental results.

Table 3: Effects of this compound on Mitochondrial Membrane Potential

This compound (µM)JC-1 Red/Green Fluorescence Ratio
0 (Control)1.00 ± 0.10
500.75 ± 0.08
1000.45 ± 0.06
1250.25 ± 0.04

Note: Data are presented as mean ± SD from three independent experiments. A decrease in the ratio indicates mitochondrial depolarization. Data for this compound is hypothetical and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Materials:

  • H9c2 cells or hiPSC-CMs

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed H9c2 cells or hiPSC-CMs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

Materials:

  • H9c2 cells or hiPSC-CMs

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Mitochondrial Membrane Potential Assessment using JC-1

Materials:

  • H9c2 cells or hiPSC-CMs

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity of JC-1 aggregates (red, excitation ~560 nm, emission ~595 nm) and monomers (green, excitation ~485 nm, emission ~530 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 4: Whole-Cell Patch Clamp for Electrophysiological Analysis

Materials:

  • Isolated single cardiomyocytes (hiPSC-CMs or primary cells)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Internal and external recording solutions

  • This compound

Procedure:

  • Prepare isolated cardiomyocytes and place them in a recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes with a resistance of 2-5 MΩ and fill with the internal solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline cardiac action potentials or specific ion channel currents (e.g., sodium currents) in the absence of the drug.

  • Perfuse the recording chamber with the external solution containing this compound at various concentrations.

  • Record the changes in action potential parameters (e.g., duration, upstroke velocity) or ion channel currents.

  • Analyze the data to determine the effects of this compound on cardiomyocyte electrophysiology.

Protocol 5: Intracellular Calcium Imaging using Fluo-4 AM

Materials:

  • hiPSC-CMs or primary cardiomyocytes cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Confocal or fluorescence microscope with a high-speed camera

  • This compound

Procedure:

  • Load the cardiomyocytes with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Mount the dish on the microscope stage and maintain at 37°C.

  • Record baseline spontaneous or electrically stimulated calcium transients.

  • Add this compound to the dish and record the changes in calcium transient characteristics (e.g., amplitude, decay kinetics, frequency).

  • Analyze the recorded images to quantify the changes in intracellular calcium dynamics.

Visualization of Signaling Pathways and Workflows

This compound Cardiotoxicity Experimental Workflow

experimental_workflow cluster_assays In Vitro Cardiotoxicity Assays cell_viability Cell Viability (MTT, LDH) data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis Apoptosis (Annexin V/PI, TUNEL) apoptosis->data_analysis mitochondria Mitochondrial Function (JC-1, ATP) mitochondria->data_analysis electrophysiology Electrophysiology (Patch Clamp, MEA) electrophysiology->data_analysis calcium Calcium Handling (Fluo-4 AM) calcium->data_analysis compound This compound cells Cardiomyocytes (hiPSC-CMs or H9c2) compound->cells cells->cell_viability cells->apoptosis cells->mitochondria cells->electrophysiology cells->calcium

Caption: A general workflow for assessing the cardiotoxicity of this compound.

Postulated Signaling Pathway for this compound-Induced Cardiotoxicity

Based on data from the closely related compound Benzoylaconine, a potential mechanism of action involves the modulation of sodium channels and the induction of apoptosis via mitochondrial dysfunction. The AMPK/PGC-1α pathway has been implicated in the cellular response to this stress.

signaling_pathway cluster_cell Cardiomyocyte BHA This compound Na_channel Voltage-gated Na+ Channel BHA->Na_channel Modulation Mitochondrion Mitochondrion BHA->Mitochondrion Dysfunction AMPK AMPK/PGC-1α Pathway BHA->AMPK Modulation? Na_influx ↑ Na+ Influx Na_channel->Na_influx Arrhythmia Arrhythmia Na_influx->Arrhythmia MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis AMPK->Mitochondrion Regulation

Caption: Postulated signaling pathways of this compound cardiotoxicity.

Conclusion

The protocols and assays outlined in this document provide a comprehensive framework for the in vitro assessment of this compound-induced cardiotoxicity. By employing a multi-parametric approach using relevant cellular models, researchers can gain valuable insights into the potential cardiac risks associated with this compound. The provided diagrams offer a visual representation of the experimental workflow and potential underlying signaling mechanisms, aiding in the design and interpretation of studies. It is essential to generate specific experimental data for this compound to confirm these postulated mechanisms and accurately quantify its cardiotoxic profile.

Application Note: Simultaneous Detection of Aconitum Alkaloids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the Aconitum species. Despite their toxicity, these compounds have been used in traditional medicine for their analgesic and anti-inflammatory properties. The narrow therapeutic window of Aconitum alkaloids necessitates sensitive and reliable analytical methods for their quantification in various matrices, including herbal preparations, biological fluids, and forensic samples. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of major Aconitum alkaloids, such as Aconitine (AC), Mesaconitine (MA), and Hypaconitine (HA), along with their less toxic hydrolyzed forms, Benzoylaconine (BAC), Benzoylmesaconine (BMA), and Benzoylhypaconine (BHA).

Principle

This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) coupled with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). Samples are first subjected to a preparation step, such as protein precipitation for biological samples or solvent extraction for herbal materials, to isolate the target alkaloids. The extracted analytes are then separated on a C18 reversed-phase column using a gradient elution program. Detection is performed on a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Experimental Protocols

Preparation of Standards
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each Aconitum alkaloid standard (e.g., Aconitine, Mesaconitine, Hypaconitine) by dissolving the neat compound in acetonitrile (B52724) or methanol (B129727).

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create a series of calibration standards.[1][2] The concentration range should encompass the expected levels in the samples, for example, 0.1 to 50 ng/mL for biological samples.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to evaluate the method's accuracy and precision.[1]

Sample Preparation Protocol (Rat Plasma)

This protocol is based on protein precipitation, a common technique for biological fluid analysis.[3]

  • Pipette 100 µL of a rat plasma sample into a clean microcentrifuge tube.

  • Add an appropriate amount of internal standard (IS), such as psoralen (B192213) or a deuterated analog.

  • Add 1 mL of methanol to the tube to precipitate the plasma proteins.

  • Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of 50% methanol or the initial mobile phase composition.

  • Vortex the reconstituted sample and centrifuge again at 14,000 rpm for 10 minutes.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol (Herbal Materials/Spice Powders)

This protocol is a general solvent extraction method suitable for solid matrices.

  • Weigh 1 g of the homogenized powder sample into a centrifuge tube.

  • Add 10 mL of an extraction solvent, such as 75:25 (v/v) methanol/2% formic acid in water.

  • Shake the mixture for 1 hour, followed by sonication for 10 minutes to ensure complete extraction.

  • Centrifuge the sample at 4,500 rpm for 10 minutes.

  • Collect the supernatant and dilute it with 50:50 (v/v) methanol/0.1% formic acid in water to ensure the analyte concentration falls within the calibration curve range.

  • Inject the diluted extract into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography

The following parameters provide a typical setup for the separation of Aconitum alkaloids.

ParameterValue
System UPLC / UHPLC System
Column C18 Reversed-Phase (e.g., Waters C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Table 1: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 - 7.0 13 - 26

| 7.0 - 15.0 | 26 |

Note: The gradient should be optimized based on the specific alkaloids targeted and the column used.

Mass Spectrometry

Detection is performed using a tandem mass spectrometer with an ESI source.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 500 V
Nebulizer Pressure 20 psi
Drying Gas Flow 9 L/min
Drying Gas Temp. 300°C

Table 2: Optimized MS/MS Parameters (MRM Transitions) The precursor ions ([M+H]⁺) and product ions must be optimized for each specific instrument. The values below are representative for common Aconitum alkaloids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aconitine (AC)646.3586.3Optimize
Mesaconitine (MA)632.3572.3Optimize
Hypaconitine (HA)616.3556.3Optimize
Benzoylaconine (BAC)604.3544.3Optimize
Benzoylmesaconine (BMA)590.3530.3Optimize
This compound (BHA)574.3514.3Optimize

Data Presentation and Method Performance

The performance of the LC-MS/MS method is evaluated through validation experiments. The following table summarizes typical quantitative data obtained for the analysis of Aconitum alkaloids.

Table 3: Summary of Method Validation Data

ParameterAconitine (AC)Mesaconitine (MA)Hypaconitine (HA)Benzoylaconine (BAC)Reference
Linear Range 0.1 - 50 ng/mL0.1 - 50 ng/mL0.1 - 50 ng/mL0.1 - 50 ng/mL
Correlation (r²) > 0.997> 0.997> 0.997> 0.997
LLOQ 1.20 ng/mL1.41 ng/mL1.92 ng/mL1.99 ng/mL
Recovery 99.7% - 101.7%99.7% - 101.7%99.7% - 101.7%99.7% - 101.7%
Intra-day Precision < 15%< 15%< 15%< 15%
Inter-day Precision < 15%< 15%< 15%< 15%

Experimental Workflow Visualization

The overall workflow from sample collection to final data analysis is depicted in the following diagram.

G LC-MS/MS Workflow for Aconitum Alkaloid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Plasma, Urine, Herbal Material) Extraction 2. Extraction / Protein Precipitation (Solvent Addition, Vortex, Centrifuge) Sample->Extraction Cleanup 3. Supernatant Transfer & Evaporation (Nitrogen Drying) Extraction->Cleanup Reconstitution 4. Reconstitution (In Initial Mobile Phase) Cleanup->Reconstitution LC_Separation 5. LC Separation (C18 Reversed-Phase Column) Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Acquisition 7. Data Acquisition (Chromatogram Generation) MS_Detection->Data_Acquisition Quantification 8. Quantification (Peak Integration & Calibration Curve) Data_Acquisition->Quantification Final_Report 9. Final Report (Concentration Results) Quantification->Final_Report

Caption: Workflow for Aconitum Alkaloid Analysis.

References

Application Notes and Protocols for Studying Benzoylhypaconine Metabolism in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine, a monoester-diterpene alkaloid found in processed Aconitum species, is a compound of significant interest due to its pharmacological and toxicological properties. Understanding its metabolic fate is crucial for evaluating its safety and efficacy. Human liver microsomes (HLMs) serve as a standard in vitro model for studying the metabolism of xenobiotics, as they contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[1] This document provides detailed application notes and protocols for the investigation of this compound metabolism using HLMs.

The primary metabolic pathways for this compound in human liver microsomes include demethylation, dehydrogenation, a combination of demethylation-dehydrogenation, hydroxylation, and didemethylation.[1] The key enzymes responsible for these transformations are CYP3A4 and CYP3A5.[1]

Experimental Protocols

This section details the methodology for assessing the metabolic stability and identifying the metabolites of this compound in human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (from at least 50 donors)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the incubation mixture)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Procedure for Metabolic Stability Assay
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • In a 96-well plate or microcentrifuge tubes, combine phosphate buffer (pH 7.4), MgCl₂, and the NADPH regenerating system.

    • Add the pooled human liver microsomes to the mixture. A typical protein concentration is 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome mixture. The final substrate concentration can vary, but a typical starting point is 1 µM.

    • Simultaneously, prepare negative control incubations by omitting the NADPH regenerating system to assess for any non-enzymatic degradation.

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • Collect aliquots of the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching the Reaction:

    • Stop the reaction at each time point by adding a cold quenching solution, typically 2-3 volumes of acetonitrile or methanol containing an internal standard.

    • The organic solvent serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a suitable C18 reverse-phase HPLC column to separate this compound from its potential metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the disappearance of the parent compound (this compound) and the appearance of potential metabolites using Multiple Reaction Monitoring (MRM).

Data Presentation

The quantitative data from the metabolic stability assay can be summarized to determine key pharmacokinetic parameters.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)
0100.0
585.2
1560.1
3035.8
6012.5
1202.1

Table 2: Formation of Major this compound Metabolites in Human Liver Microsomes

MetaboliteMetabolic PathwayPeak Area at 60 min (Arbitrary Units)
M1Hydroxylation45,870
M2Demethylation78,340
M3Dehydrogenation22,150
M4Demethylation-Dehydrogenation15,600
M5Didemethylation5,980

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Cofactors) mix Combine Reagents and HLMs prep_reagents->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_compound Prepare this compound Stock Solution start_reaction Initiate Reaction with This compound prep_compound->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate quench Quench Reaction (Cold ACN + IS) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Experimental workflow for this compound metabolism study.

Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP3A4/3A5) parent This compound m1 Hydroxylated Metabolite parent->m1 Hydroxylation m2 Demethylated Metabolite parent->m2 Demethylation m3 Dehydrogenated Metabolite parent->m3 Dehydrogenation m4 Demethylated-Dehydrogenated Metabolite m2->m4 Dehydrogenation m5 Didemethylated Metabolite m2->m5 Demethylation

Caption: Proposed metabolic pathway of this compound in HLMs.

References

Application Note: Protocol for the Preparation of Benzoylhypaconine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine (B8069442) is a C19-diterpenoid alkaloid and a monoester derivative of hypaconitine (B608023), found in plants of the Aconitum species. These plants are used in traditional medicine, but their therapeutic window is narrow due to the presence of highly toxic alkaloids.[1][2] The toxicity of diester diterpenoid alkaloids like hypaconitine can be reduced through processing, which involves hydrolysis. This process converts them into less toxic monoester derivatives, such as this compound.[3] As a significant pharmacologically active and toxic component, a well-characterized reference standard of this compound is crucial for quality control of herbal preparations, toxicological studies, and pharmacological research.

This document provides a detailed protocol for the preparation of a this compound reference standard through the hydrolysis of hypaconitine. It also outlines the analytical methods for its characterization and quantification.

Experimental Protocols

Preparation of this compound from Hypaconitine

This protocol describes the preparation of this compound by controlled alkaline hydrolysis of hypaconitine.

Materials:

  • Hypaconitine

  • Methanol (B129727) (MeOH)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known amount of hypaconitine in methanol in a round bottom flask.

  • Hydrolysis: Add a stoichiometric amount of aqueous potassium hydroxide solution to the methanolic solution of hypaconitine.

  • Reflux: Heat the mixture to reflux and maintain for a specified period to facilitate the hydrolysis of the C8-acetyl group. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After completion of the reaction, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the methanol using a rotary evaporator. Extract the aqueous residue with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

  • Characterization: Characterize the purified compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Analytical Characterization of this compound

2.2.1. High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the identification and quantification of this compound. An efficient HPLC protocol has been developed for the separation of six aconite alkaloids, including this compound.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) carbonate buffer (pH 10.0 ± 0.2).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2.2.2. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular weight of this compound.

  • NMR Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

Data Presentation

The following tables summarize the expected quantitative data for the prepared this compound reference standard.

Table 1: HPLC Quantification Data

ParameterResult
Retention Time (min)To be determined
Purity (%)≥ 98%
Linearity (r²)≥ 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Table 2: Spectroscopic Data

TechniqueData
Mass Spectrometry
Molecular FormulaC₃₃H₄₅NO₁₀
Molecular Weight615.71 g/mol
¹H NMR Characteristic peaks corresponding to the benzoyl and hypaconine (B1145453) moieties.
¹³C NMR Characteristic peaks corresponding to the benzoyl and hypaconine moieties.

Diagrams

Experimental Workflow

experimental_workflow cluster_preparation Preparation of this compound cluster_characterization Characterization cluster_output Reference Standard start Hypaconitine dissolution Dissolve in MeOH start->dissolution hydrolysis Add KOH and Reflux dissolution->hydrolysis neutralization Neutralize with HCl hydrolysis->neutralization extraction Extract with CH2Cl2 neutralization->extraction purification Column Chromatography extraction->purification end_prep Pure this compound purification->end_prep hplc HPLC Analysis end_prep->hplc ms Mass Spectrometry end_prep->ms nmr NMR Spectroscopy end_prep->nmr ref_std This compound Reference Standard hplc->ref_std ms->ref_std nmr->ref_std hydrolysis_reaction hypaconitine Hypaconitine (Diester Alkaloid) hydrolysis Alkaline Hydrolysis (e.g., KOH, MeOH, Reflux) hypaconitine->hydrolysis This compound This compound (Monoester Alkaloid) hydrolysis->this compound acetate Acetate hydrolysis->acetate signaling_pathway Aconitum_Alkaloids Aconitum Alkaloids (e.g., this compound) Sodium_Channel Voltage-Gated Sodium Channel Aconitum_Alkaloids->Sodium_Channel Binds to site 2 Persistent_Activation Persistent Activation and Inhibition of Inactivation Sodium_Channel->Persistent_Activation Ion_Influx Continuous Na+ Influx Persistent_Activation->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Effects Cellular Effects (e.g., Arrhythmias, Neurotoxicity) Depolarization->Cellular_Effects

References

Troubleshooting & Optimization

Overcoming matrix effects in the LC-MS/MS analysis of Benzoylhypaconine in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Benzoylhypaconine in urine. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in urine?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting compounds from the sample matrix. In urine analysis, endogenous components like salts, urea, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). These effects can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor sensitivity and high variability in results are classic signs of significant matrix effects.[1][2] Components in the urine matrix can suppress the ionization of this compound, leading to a lower-than-expected signal. The variability arises because the composition of urine can differ significantly between individuals and even from the same individual at different times, causing the extent of ion suppression to be inconsistent across samples.

Q3: How can I assess the extent of matrix effects in my assay?

A3: A common method to quantify matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a spiked, extracted blank urine sample to the peak area of this compound in a pure solvent standard at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What are the primary strategies to overcome matrix effects for this compound analysis in urine?

A4: The main strategies revolve around three key areas:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[2]

  • Chromatographic Separation: To separate this compound from co-eluting matrix components.

  • Use of an appropriate Internal Standard: To compensate for signal variations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity / Poor sensitivity for this compound Significant ion suppression from urine matrix components.- Optimize Sample Preparation: Implement a more effective sample clean-up method such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). A simple "dilute and shoot" approach is often insufficient for complex matrices like urine. - Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from early-eluting, polar matrix components. - Check Instrument Parameters: Ensure MS/MS parameters (e.g., collision energy, declustering potential) are optimized for this compound.
High variability in results between samples (Poor Precision) Inconsistent matrix effects across different urine samples.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for reliable normalization of the signal. - Standardize Sample Preparation: Ensure your sample preparation protocol is followed consistently for all samples to minimize variability in extraction efficiency and matrix removal.
Poor recovery of this compound during sample preparation Suboptimal extraction conditions.- Adjust pH: The pH of the urine sample and the extraction solvents is critical for efficient extraction of alkaloids like this compound. Optimize the pH for your chosen extraction method (SPE or LLE). - Select the Right SPE Sorbent: For Aconitum alkaloids, mixed-mode cation exchange (MCX) sorbents have been shown to be effective.[3] - Optimize Elution Solvent: Ensure the elution solvent in your SPE protocol is strong enough to fully recover this compound from the sorbent.
Peak tailing or splitting in the chromatogram Co-elution with interfering substances or issues with the analytical column.- Improve Sample Clean-up: Enhanced sample preparation can remove substances that interfere with chromatography. - Use a Guard Column: This can protect your analytical column from strongly retained matrix components. - Optimize Mobile Phase: Adjust the mobile phase composition, including additives, to improve peak shape.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes quantitative data from different studies on the analysis of Aconitum alkaloids, including this compound, in urine, highlighting the effectiveness of various sample preparation techniques.

Sample Preparation Method Analytes Recovery (%) Matrix Effect (%) Reference
Supported Liquid Extraction (SLE) 14 Aconitum alkaloids (including this compound)85.0 - 110.291.4 - 103.6
Dispersive Micro Solid-Phase Extraction (DMSPE) Aconitine, Benzoylaconine, Aconine88.6 - 107.2Method yielded fewer relative and absolute matrix effects.[4][5]
Solid-Phase Extraction (SPE) with Oasis PRIME MCX µElution plates 19 Aconitum alkaloids (including this compound)Not explicitly stated, but method showed good accuracy.Minimized matrix effects reported.[3]

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) for Aconitum Alkaloids in Urine

This protocol is based on a method developed for the simultaneous determination of 14 Aconitum alkaloids.

  • Sample Pre-treatment:

    • Take 1 mL of urine and add an appropriate internal standard.

    • Vortex the sample.

  • Supported Liquid Extraction:

    • Load the pre-treated sample onto an SLE cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with two aliquots of 2.5 mL of ethyl acetate.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water with formic acid).

    • Vortex and centrifuge the reconstituted sample.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Protocol 2: Dispersive Micro Solid-Phase Extraction (DMSPE) for Aconitum Alkaloids in Urine

This protocol is adapted from a method for the selective extraction of aconitine, benzoylaconine, and aconine.[4][5]

  • Sample Pre-treatment:

    • Adjust the pH of 1 mL of urine to approximately 9.0 with a suitable buffer.

  • DMSPE Procedure:

    • Add 20 mg of a suitable polymer material (e.g., PCX) as the sorbent to the urine sample in a micro-centrifuge tube.

    • Vortex for 5 minutes to facilitate the extraction of the analytes onto the sorbent.

    • Centrifuge to pellet the sorbent.

    • Discard the supernatant.

  • Elution:

    • Add 200 µL of an appropriate desorption solvent (e.g., methanol (B129727) with 2% formic acid).

    • Vortex for 2 minutes to desorb the analytes from the sorbent.

    • Centrifuge.

  • LC-MS/MS Analysis:

    • Collect the supernatant and inject an aliquot into the UHPLC-HRMS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample pretreatment Pre-treatment (e.g., pH adjustment, IS addition) urine->pretreatment extraction Extraction (SPE, SLE, or DMSPE) pretreatment->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS System evaporation->lcms Inject data Data Acquisition & Processing lcms->data

Caption: General experimental workflow for the LC-MS/MS analysis of this compound in urine.

matrix_effects_logic cluster_problem Problem cluster_effect Effect cluster_solution Solutions matrix Urine Matrix Components (Salts, Urea, etc.) coelution Co-elution with this compound matrix->coelution ion_source Competition in Ion Source coelution->ion_source suppression Ion Suppression ion_source->suppression sample_prep Effective Sample Prep (SPE, SLE) sample_prep->coelution Reduces chromatography Chromatographic Separation chromatography->coelution Prevents is Internal Standard (SIL-IS) is->suppression Compensates for

References

Technical Support Center: Optimizing Benzoylhypaconine Extraction from Processed Aconitum Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Benzoylhypaconine from processed Aconitum roots.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use processed Aconitum roots for this compound extraction?

A1: Raw Aconitum roots contain highly toxic diester-diterpenoid alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine.[1] The processing of Aconitum roots, a practice known as "Paozhi" in Traditional Chinese Medicine, is essential to hydrolyze these toxic compounds into less toxic monoester-diterpenoid alkaloids (MDAs), including the desired this compound.[1][2][3] This conversion significantly reduces the toxicity of the extract while retaining therapeutic properties.[1]

Q2: What is the general relationship between processing time and the concentration of this compound and toxic precursor alkaloids?

A2: Generally, as processing time (e.g., boiling or steaming) increases, the concentration of toxic DDAs decreases significantly, while the concentration of less toxic MDAs like this compound increases. However, over-processing can lead to the further degradation of this compound into non-therapeutic compounds, so optimization of processing time is critical.

Q3: Which extraction solvents are most effective for this compound?

A3: Aqueous ethanol (B145695) solutions are commonly reported to be effective. Specifically, 50% ethanol has been identified as an optimal solvent for extracting benzoylmesaconine, a closely related MDA, suggesting it would be effective for this compound as well. The choice of solvent can significantly impact the extraction yield.

Q4: What are the advantages of Ultrasonic-Assisted Extraction (UAE) for this compound?

A4: UAE is a modern and efficient method that uses ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds. This technique can lead to higher extraction yields, reduced extraction times, and lower energy consumption compared to conventional methods like maceration or Soxhlet extraction.

Troubleshooting Guides

Low Extraction Yield of this compound
Potential Cause Troubleshooting Steps
Inadequate Processing of Aconitum Roots - Ensure the raw Aconitum roots have been properly processed (e.g., boiling, steaming) to convert precursor DDAs to this compound. - Verify the processing duration and temperature, as insufficient processing will result in low levels of the target compound.
Suboptimal Extraction Solvent - If using a solvent other than aqueous ethanol, consider switching to a 50-70% ethanol solution, which has shown high efficacy for related alkaloids. - The polarity of the solvent is crucial; ensure it is suitable for extracting MDAs.
Inefficient Extraction Parameters (Time, Temperature) - For maceration or reflux, ensure sufficient extraction time (e.g., several hours). - For UAE, optimize the sonication time and temperature. Increased temperature can enhance solubility and diffusion but may degrade thermolabile compounds.
Incorrect Solvent-to-Solid Ratio - A low solvent-to-solid ratio may lead to incomplete extraction. Increase the volume of solvent relative to the amount of plant material. A common starting point is 10:1 (mL/g).
Suboptimal Ultrasonic Parameters (for UAE) - Optimize ultrasonic power and frequency. Lower frequencies (20-40 kHz) are often used for plant extraction. - Excessive power can degrade the target compounds.
High Levels of Residual Toxic Alkaloids (DDAs) in the Extract
Potential Cause Troubleshooting Steps
Insufficient Processing Time or Temperature - Increase the duration of the processing step (boiling or steaming). Studies have shown that DDA levels decrease significantly with longer processing times. - Ensure the processing temperature is consistently maintained at a level sufficient for hydrolysis (e.g., boiling point of water).
Improper Processing Method - Review the processing protocol. Boiling has been shown to be effective in reducing DDAs.
Variation in Raw Material - The initial concentration of DDAs can vary between different batches and species of Aconitum. It may be necessary to adjust processing times for each new batch of raw material.
HPLC Analysis Issues for this compound
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the column.- Use a high-quality, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol interactions; for basic compounds like this compound, a slightly acidic mobile phase can improve peak shape. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations.
Ghost Peaks Contamination in the HPLC system, mobile phase, or from sample carryover.- Run blank injections with your solvent to identify the source of the ghost peaks. - Clean the autosampler and injection port. - Use fresh, high-purity mobile phase and solvents.
Retention Time Drift Changes in mobile phase composition, flow rate, or column temperature.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and verify the flow rate.

Data Presentation

Table 1: Effect of Processing (Boiling) Time on Alkaloid Content (mg/g) in Aconitum carmichaelii

Processing Time (hours)Mesaconitine (DDA)Hypaconitine (DDA)Aconitine (DDA)Benzoylmesaconine (MDA)Benzoylaconine (MDA)This compound (MDA)
01.320.180.31N/AN/AN/A
0.5Significantly DecreasedSignificantly DecreasedSignificantly DecreasedIncreasedIncreasedIncreased
1.0Further DecreasedFurther DecreasedAlmost UndetectableFurther IncreasedFurther IncreasedFurther Increased
3.0UndetectableUndetectableUndetectableContinues to IncreaseContinues to IncreaseContinues to Increase
6.0UndetectableUndetectableUndetectable~7-fold increase from initial~10-fold increase from initial~4-fold increase from initial

Data synthesized from a study on Aconitum carmichaelii. "N/A" indicates data not provided for the raw state in the source. Increases and decreases are relative to the initial processed time points.

Table 2: Comparison of Extraction Parameters for Diterpenoid Alkaloids from Aconitum

ParameterCondition 1Condition 2Condition 3Optimal/Recommended
Solvent 95% Ethanol75% Ethanol50% Ethanol50-75% Ethanol showed the highest recovery for related alkaloids.
Extraction Time (Sonication) 30 minutes60 minutes90 minutesLonger extraction times generally increase yield, but optimization is needed to avoid degradation.
Solvent-to-Solid Ratio 5:1 (mL/g)10:1 (mL/g)20:1 (mL/g)Higher ratios (e.g., 10:1 or higher) improve extraction efficiency by enhancing the concentration gradient.
pH of Extraction Solvent AcidicNeutralBasicFor alkaloids, extraction is often performed in a slightly basic solution, followed by partitioning into an acidic aqueous phase.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Grind the processed Aconitum roots into a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a 250 mL beaker.

    • Add 100 mL of 70% ethanol (for a 10:1 solvent-to-solid ratio).

    • Place the beaker in an ultrasonic bath or use a probe-type sonicator.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Maintain the extraction temperature at 50°C using a water bath.

    • Sonicate for 45 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and transfer it to a round-bottom flask.

    • Concentrate the extract using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed.

  • Sample Preparation for HPLC:

    • Re-dissolve the concentrated extract in a known volume (e.g., 10 mL) of the initial mobile phase for HPLC analysis.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Quantification of this compound
  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% phosphoric acid and 0.1% triethylamine in water, adjusted to pH 3.0 with triethylamine.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-20 min: 13-18% B

      • 20-40 min: 18-21% B

      • 40-45 min: 21-22% B

      • 45-50 min: 22-70% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the prepared sample extracts and determine the peak area for this compound.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_processing Step 1: Processing of Aconitum Roots cluster_extraction Step 2: Extraction cluster_analysis Step 3: Analysis raw_aconitum Raw Aconitum Roots processing Boiling / Steaming raw_aconitum->processing Reduces toxic DDAs processed_aconitum Processed Aconitum Roots processing->processed_aconitum Increases target MDAs solvent Solvent Addition (e.g., 70% Ethanol) processed_aconitum->solvent uae Ultrasonic-Assisted Extraction (UAE) filtration Filtration uae->filtration Extract containing this compound solvent->uae concentration Rotary Evaporation filtration->concentration hplc_prep Sample Preparation for HPLC concentration->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Workflow for this compound Extraction and Analysis.

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Addressing the instability of Benzoylhypaconine in various solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Scientific literature extensively covers the stability and analysis of Benzoylecgonine , the primary metabolite of cocaine. The term "Benzoylhypaconine" does not yield relevant results and is likely a transcriptional error. This guide will proceed under the assumption that the compound of interest is Benzoylecgonine.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Benzoylecgonine in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Benzoylecgonine in solution?

A1: The stability of Benzoylecgonine is primarily influenced by temperature, pH, and the solvent matrix.[1][2] Generally, stability decreases with increasing temperature and at alkaline pH.[2][3]

Q2: What are the main degradation pathways for Benzoylecgonine?

A2: Benzoylecgonine is formed from the hydrolysis of cocaine.[4] Further degradation of Benzoylecgonine can occur through various reactions, including hydrolysis, chlorination, dealkylation, hydroxylation, and nitration, especially under forced degradation conditions.

Q3: What are the optimal storage conditions for Benzoylecgonine stock solutions?

A3: For long-term stability, it is recommended to store Benzoylecgonine solutions at -20°C. For short-term storage, refrigeration at 4°C is acceptable, preferably in an acidic buffer (pH 4-5) to minimize hydrolysis.

Q4: Is Benzoylecgonine stable in common laboratory solvents like methanol (B129727), acetonitrile (B52724), and DMSO?

A4: Methanol and acetonitrile are commonly used as solvents in analytical methods for Benzoylecgonine, such as HPLC, which suggests good short-term stability. Stock solutions of Benzoylecgonine are often prepared in methanol and can be stored at -20°C. However, for long-term storage, aqueous solutions buffered to an acidic pH are preferable. There is limited specific data on the long-term stability of Benzoylecgonine in DMSO.

Q5: What analytical techniques are recommended for quantifying Benzoylecgonine and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of Benzoylecgonine. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step.

Troubleshooting Guides

Problem 1: My Benzoylecgonine concentration is decreasing in my stock solution stored at room temperature.

  • Cause: Benzoylecgonine is susceptible to degradation at room temperature, especially in neutral or alkaline solutions.

  • Solution:

    • Store stock solutions at -20°C for long-term storage or at 4°C for short-term use.

    • If preparing aqueous stock solutions, use a slightly acidic buffer (e.g., phosphate (B84403) buffer at pH 4-5) to improve stability.

    • For organic stock solutions, use high-purity methanol or acetonitrile and store at low temperatures.

Problem 2: I am observing unexpected peaks in my chromatogram during the analysis of a stability study sample.

  • Cause: These peaks are likely degradation products of Benzoylecgonine. Under stress conditions such as heat, extreme pH, or oxidation, various degradation products can form.

  • Solution:

    • Conduct a forced degradation study (see Experimental Protocol 2) to intentionally generate degradation products and identify their retention times.

    • Use a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio of the unknown peaks and aid in their structural elucidation.

    • Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Problem 3: I have low recovery of Benzoylecgonine during solid-phase extraction (SPE) from a complex matrix.

  • Cause: The choice of SPE sorbent and the pH of the loading and elution solutions are critical for efficient recovery.

  • Solution:

    • Use a mixed-mode SPE cartridge (e.g., cation exchange and reversed-phase) for effective retention and cleanup.

    • Adjust the pH of the sample to be acidic before loading to ensure the tertiary amine of Benzoylecgonine is protonated for strong cation exchange retention.

    • Elute with a solvent mixture containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the analyte for efficient release from the sorbent.

Data Presentation

Table 1: General Stability of Benzoylecgonine under Various Conditions

ParameterConditionStabilityReference(s)
Temperature -20°CHigh (stable for at least 1 year in biological matrices)
4°CModerate (degradation observed over weeks to months)
Room TemperatureLow (significant degradation can occur)
pH Acidic (pH 4-5)High
NeutralModerate
Alkaline (pH ≥ 8)Low (hydrolysis is accelerated)
Matrix Acidified UrineRelatively Stable
Blood (unpreserved)Unstable (cocaine rapidly hydrolyzes to benzoylecgonine)
Methanol/AcetonitrileGood for short-term use in analytical methods

Table 2: Typical HPLC-UV Parameters for Benzoylecgonine Analysis

ParameterTypical ValueReference(s)
Column C18 reversed-phase (e.g., 125 x 4 mm, 5 µm)
Mobile Phase Methanol:Phosphate Buffer (e.g., 70:30, v/v)
Detection Wavelength 235 nm
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 20 - 25 µL

Experimental Protocols

Protocol 1: Stability Study of Benzoylecgonine in a Solvent System

  • Preparation of Stock Solution: Accurately weigh and dissolve Benzoylecgonine in the desired solvent (e.g., methanol, acetonitrile, or buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into multiple vials for each storage condition to be tested.

  • Storage Conditions:

    • Store vials at various temperatures (e.g., -20°C, 4°C, 25°C).

    • Protect a subset of vials from light by wrapping them in aluminum foil to assess photostability.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • Sample Analysis:

    • Dilute the sample to an appropriate concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of Benzoylecgonine remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates instability under that specific storage condition.

Protocol 2: Forced Degradation Study of Benzoylecgonine

This protocol is based on ICH guidelines to identify potential degradation products.

  • Acid Hydrolysis: Dissolve Benzoylecgonine in 0.1 M HCl and heat at 60°C for 30 minutes. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Benzoylecgonine in 0.1 M NaOH and heat at 60°C for 30 minutes. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Benzoylecgonine in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose solid Benzoylecgonine to dry heat (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose a solution of Benzoylecgonine to a light source (e.g., UV lamp) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating method (e.g., HPLC-UV or LC-MS/MS). Compare the chromatograms to identify and quantify degradation products.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Benzoylecgonine Stability Assessment prep Prepare Benzoylecgonine Solution aliquot Aliquot into Vials prep->aliquot storage Store under Varied Conditions (Temp, Light, pH) aliquot->storage sampling Sample at Timed Intervals storage->sampling analysis Analyze by HPLC or LC-MS/MS sampling->analysis data Calculate % Remaining & Identify Degradants analysis->data

Caption: Workflow for assessing Benzoylecgonine stability.

G cluster_degradation Benzoylecgonine Degradation Pathway Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE Chemical/Enzymatic Hydrolysis EME Ecgonine Methyl Ester Cocaine->EME Enzymatic Hydrolysis Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation Ecgonine Ecgonine BE->Ecgonine Hydrolysis NorBE Norbenzoylecgonine BE->NorBE N-demethylation EME->Ecgonine Hydrolysis

Caption: Primary degradation pathways related to Benzoylecgonine.

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Benzoylhypaconine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Benzoylhypaconine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound isomers, like many diterpenoid alkaloids, possess very similar chemical structures and physicochemical properties. This results in nearly identical partitioning behavior in typical reversed-phase liquid chromatography (RPLC) systems, leading to co-elution or poor resolution. Achieving baseline separation often requires careful optimization of the mobile phase composition, pH, and gradient profile, as well as selection of an appropriate stationary phase.

Q2: What are the recommended starting mobile phase conditions for separating this compound isomers?

A2: For the separation of Aconitum alkaloids, including this compound isomers, a common starting point is a gradient elution on a C18 column using a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727), with an acidic modifier.[1] A typical initial condition would be a gradient of acetonitrile in water with 0.1% formic acid. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as modifiers to improve peak shape and mass spectrometry signal intensity.

Q3: How does the pH of the mobile phase affect the separation of this compound isomers?

A3: this compound is a basic compound. The pH of the mobile phase plays a crucial role in its ionization state, which in turn significantly impacts its retention and selectivity on a reversed-phase column.[1] At a low pH (e.g., using formic or acetic acid), the molecule will be protonated, which can lead to better peak shapes and altered selectivity. It is important to operate at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form and reproducible retention times.

Q4: Can changing the organic modifier improve the separation of isomers?

A4: Yes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. Acetonitrile and methanol have different solvent properties, which can lead to differential interactions with the isomers and the stationary phase, potentially improving resolution.

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of this compound isomers.

  • Possible Cause: The mobile phase composition is not optimal for differentiating the subtle structural differences between the isomers.

  • Solution:

    • Modify the Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.

    • Adjust the Mobile Phase pH: Systematically vary the pH of the aqueous phase using small increments of an acidic modifier (e.g., 0.05%, 0.1%, 0.2% formic acid) to find the optimal selectivity.

    • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.

    • Incorporate an Ion-Pairing Reagent: For challenging separations, a low concentration of an ion-pairing reagent can be added to the mobile phase to enhance resolution. However, this is often not compatible with mass spectrometry.

Issue 2: Peak tailing or broad peaks.

  • Possible Cause 1: Secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.

  • Solution 1: Add a competitive base, such as a low concentration of triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. Alternatively, using a mobile phase with a low pH (e.g., with 0.1% formic acid) will protonate the analyte and minimize these interactions.[1]

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the sample concentration or injection volume.

  • Possible Cause 3: The column is contaminated or degraded.

  • Solution 3: Flush the column with a strong solvent or replace it if performance does not improve.

Issue 3: Inconsistent retention times.

  • Possible Cause 1: The mobile phase is not properly prepared or has changed composition over time (e.g., evaporation of the organic component).

  • Solution 1: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing of the mobile phase components.

  • Possible Cause 2: The HPLC/UPLC system is not equilibrated.

  • Solution 2: Equilibrate the column with the initial mobile phase for a sufficient time before starting the analysis sequence.

  • Possible Cause 3: Fluctuations in column temperature.

  • Solution 3: Use a column oven to maintain a constant and controlled temperature.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on the Resolution of this compound Isomers

Mobile Phase Composition (Aqueous: Acetonitrile Gradient)ModifierIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Water : AcetonitrileNone12.512.70.8
Water : Acetonitrile0.1% Formic Acid13.113.51.6
Water : Acetonitrile0.1% Acetic Acid13.013.41.5
Water : Acetonitrile10mM Ammonium Formate12.813.11.2
Water : Acetonitrile10mM Ammonium Acetate12.913.21.3

Table 2: Influence of Organic Modifier on Isomer Separation

Mobile Phase Composition (Aqueous with 0.1% Formic Acid)Organic ModifierIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
WaterAcetonitrile13.113.51.6
WaterMethanol15.215.81.4

Experimental Protocols

Detailed Methodology for Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound isomers using UPLC-Q-TOF-MS.

  • System Preparation:

    • Chromatographic System: A UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Initial Gradient Conditions:

    • Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 1 minute and equilibrate for 4 minutes.

  • Optimization Steps:

    • Step 1: Gradient Optimization:

      • If resolution is poor, increase the gradient time to 30 minutes to create a shallower gradient.

      • If the peaks are well-separated but the run time is long, decrease the gradient time to 15 minutes.

    • Step 2: pH and Modifier Optimization:

      • Prepare mobile phase A with different concentrations of formic acid (e.g., 0.05%, 0.2%).

      • Prepare mobile phase A with 10mM ammonium formate or 10mM ammonium acetate (adjusting the pH with formic acid if necessary).

      • Analyze the sample with each mobile phase composition and compare the resolution and peak shape.

    • Step 3: Organic Modifier Evaluation:

      • Replace acetonitrile (Mobile Phase B) with methanol containing the same modifier as Mobile Phase A.

      • Run the optimized gradient and compare the selectivity and resolution to the acetonitrile method.

  • Data Analysis:

    • Evaluate the chromatograms for the resolution (Rs) between the this compound isomers. A resolution of ≥ 1.5 is generally considered baseline separation.

    • Assess peak symmetry (tailing factor). A value between 0.9 and 1.2 is ideal.

    • Monitor the signal intensity and stability in the mass spectrometer.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_analysis Final Analysis System_Prep System Preparation (UPLC-Q-TOF-MS, C18 Column) Mobile_Phase_Prep Mobile Phase Preparation (A: Aqueous + Modifier, B: Organic + Modifier) System_Prep->Mobile_Phase_Prep Sample_Prep Sample Preparation (Standard/Extract in Mobile Phase A) Mobile_Phase_Prep->Sample_Prep Initial_Run Initial Gradient Run Sample_Prep->Initial_Run Evaluate_Resolution Evaluate Resolution & Peak Shape Initial_Run->Evaluate_Resolution Adjust_Parameters Adjust Mobile Phase Parameters (Gradient, pH, Organic Modifier) Evaluate_Resolution->Adjust_Parameters If Rs < 1.5 Optimized_Method Run with Optimized Method Evaluate_Resolution->Optimized_Method If Rs >= 1.5 Adjust_Parameters->Initial_Run Data_Analysis Data Analysis (Resolution, Tailing Factor, Intensity) Optimized_Method->Data_Analysis Conclusion Conclusion (Select Best Mobile Phase) Data_Analysis->Conclusion

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Poor_Resolution Poor Resolution (Rs < 1.5) Adjust_Gradient Adjust Gradient Poor_Resolution->Adjust_Gradient Adjust_pH Adjust pH / Modifier Poor_Resolution->Adjust_pH Change_Organic Change Organic Modifier Poor_Resolution->Change_Organic Peak_Tailing Peak Tailing Peak_Tailing->Adjust_pH Check_Column Check Column Condition Peak_Tailing->Check_Column Retention_Time_Shift Inconsistent Retention Times Retention_Time_Shift->Check_Column Prepare_Fresh_Mobile_Phase Prepare Fresh Mobile Phase Retention_Time_Shift->Prepare_Fresh_Mobile_Phase Equilibrate_System Equilibrate System Retention_Time_Shift->Equilibrate_System

Caption: Troubleshooting Logic for Common Issues.

References

Minimizing ion suppression for accurate Benzoylhypaconine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of Benzoylhypaconine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to underestimation of its concentration, poor reproducibility, and decreased sensitivity in LC-MS/MS analysis.

Q2: What are the common sources of ion suppression in this compound analysis?

A2: Common sources of ion suppression in the analysis of this compound from biological matrices such as plasma, serum, or tissue homogenates include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and other small molecules naturally present in the biological sample.

  • Exogenous contaminants: Plasticizers from collection tubes, anticoagulants, and other chemicals introduced during sample handling and preparation.

  • Mobile phase additives: High concentrations of non-volatile salts or ion-pairing agents.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: The most common method to assess ion suppression is the post-column infusion experiment . This technique provides a qualitative assessment of where ion suppression occurs during the chromatographic run. A quantitative assessment can be made by comparing the signal of this compound in a neat solvent to its signal when spiked into a blank matrix extract (post-extraction spike). A significant decrease in signal in the matrix sample indicates ion suppression.

Troubleshooting Guides

Issue: Low this compound signal intensity and poor reproducibility.

This issue is often a primary indicator of significant ion suppression. The following troubleshooting workflow can help identify and mitigate the problem.

Caption: Troubleshooting workflow for low signal and poor reproducibility.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing ion suppression. Below is a comparison of different techniques for Aconitum alkaloids, including this compound.

Sample Preparation TechniqueAnalyte ClassMatrixRecovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE) Aconitum AlkaloidsSerum78 - 119Not explicitly quantified, but method showed good accuracy[1]
Matrix Solid-Phase Dispersion with DLLME Aconitum AlkaloidsHuman Plasma73.81 - 101.82Not explicitly quantified, but method showed good repeatability[2]
Protein Precipitation (Methanol) Aconitum Alkaloids & GinsenosidesRat Plasma64.2 - 94.1Assessed by comparing post-extraction spiked samples to standards[3]
Simple Dilution Aconitum AlkaloidsSpice PowdersNot Reported<15%[4]

DLLME: Dispersive Liquid-Liquid Microextraction

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion

This protocol provides a qualitative assessment of ion suppression throughout the chromatographic run.

Caption: Experimental setup for post-column infusion.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the LC-MS/MS system as shown in the diagram above. The syringe pump infuses the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system by running the mobile phase until a stable baseline signal for this compound is observed.

  • Inject a blank matrix extract (a sample prepared using the same procedure as the study samples, but without the analyte).

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Aconitum Alkaloids in Plasma

This protocol is a general guideline for SPE cleanup of plasma samples for Aconitum alkaloid analysis, including this compound. Mixed-mode cation exchange cartridges are often effective for these basic compounds.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol, followed by 2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound and other alkaloids with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and minimize ion suppression, leading to more accurate and reliable quantification of this compound in complex biological matrices.

References

Method development for resolving co-eluting peaks in Benzoylhypaconine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks in the analysis of Benzoylhypaconine and related Aconitum alkaloids.

Troubleshooting Guides

Issue 1: A shoulder peak or merged peak is observed with the this compound peak.

This is a classic sign of co-elution, where another compound, potentially an isomer or a structurally related alkaloid like Benzoylaconine, Mesaconine, or Hypaconine, is eluting at a very similar retention time to this compound.

Troubleshooting Workflow:

G start Co-eluting Peak Observed confirm Confirm Co-elution start->confirm mobile_phase Mobile Phase Optimization confirm->mobile_phase If co-elution is confirmed column_chem Column Chemistry Adjustment mobile_phase->column_chem If resolution is still insufficient end Resolved Peaks mobile_phase->end If successful temp Temperature Optimization column_chem->temp If further optimization is needed column_chem->end If successful detection Mass Spectrometry (MS) Resolution temp->detection For isomeric compounds temp->end If successful detection->end

Caption: Troubleshooting workflow for addressing co-eluting peaks with this compound.

Detailed Steps:

  • Confirmation of Co-elution:

    • Peak Purity Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, assess the peak purity of the this compound peak. A non-homogenous peak is indicative of co-elution.

    • Reference Standard Injection: Inject a certified reference standard of this compound. If the peak is sharp and symmetrical, the co-elution is likely from another compound in your sample matrix.

  • Mobile Phase Optimization: The choice of mobile phase is critical for the resolution of alkaloid peaks.

    • Solvent Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This will increase the retention time of all compounds and may improve the resolution between this compound and the co-eluting peak.

    • Solvent Type: If adjusting the solvent strength is not effective, try changing the organic solvent entirely (e.g., from acetonitrile to methanol). The different solvent selectivity can alter the elution order and improve separation.

    • pH Modification: Since this compound is an alkaloid, its retention is sensitive to the pH of the mobile phase.

      • Adding a small amount of a modifier like formic acid or acetic acid to the aqueous phase can improve peak shape and change selectivity.

      • Alternatively, using a buffer such as ammonium (B1175870) bicarbonate at a controlled pH can also achieve excellent peak resolution. For Aconitum alkaloids, a mobile phase with a pH between 9 and 10 has been shown to be effective.

  • Stationary Phase and Temperature Adjustments:

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.

    • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can alter selectivity. Try varying the temperature in increments of 5°C.

  • Mass Spectrometry (MS) Detection:

    • For isomeric or isobaric compounds that are difficult to separate chromatographically, high-resolution mass spectrometry (e.g., UPLC-QTOF-MS) can be used to distinguish between them based on their exact mass.[1]

    • Tandem mass spectrometry (MS/MS) can further aid in the identification and quantification of co-eluting compounds by monitoring specific fragment ions for each analyte.

Issue 2: Poor peak shape (tailing or fronting) is observed for the this compound peak.

Poor peak shape can mask the presence of a co-eluting peak and lead to inaccurate quantification.

Troubleshooting Steps:

  • Check for Column Overload: Inject a more diluted sample. If the peak shape improves, you may be overloading the column.

  • Mobile Phase pH: For basic compounds like this compound, a mobile phase pH that is too close to the pKa of the analyte can cause peak tailing. Ensure the mobile phase is buffered at least 2 pH units away from the pKa of this compound. Adding 0.1% formic acid is a common practice to achieve a lower pH and improve the peak shape of alkaloids.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can mitigate this issue.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Experimental Protocols

General HPLC Method for Aconitum Alkaloids

This protocol is a starting point for the separation of Aconitum alkaloids, including this compound, and can be optimized to resolve co-eluting peaks.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.03 mol/mL ammonium bicarbonate (pH adjusted to 9.5)
Mobile Phase B Acetonitrile
Gradient Optimized based on the specific sample matrix (a common starting point is a linear gradient from 10% B to 90% B over 40 minutes)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 25-30 °C

This table is based on methodologies described for the separation of related Aconitum alkaloids.

Sample Preparation for Aconitum Alkaloids

A general extraction procedure for Aconitum alkaloids from a plant matrix is as follows:

  • Pulverize the dried plant material and pass it through a sieve.

  • Accurately weigh the powdered sample.

  • Perform an ultrasonic extraction with a suitable solvent mixture. A common solvent system is an acidic alcohol solution (e.g., ethanol: pH 3.0 acetic acid = 85:15, v/v).

  • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that might co-elute with this compound?

A1: Common co-eluting compounds include other diester-diterpenoid alkaloids with similar structures and polarities, such as:

  • Isomers of this compound: These will have the same mass and very similar chromatographic behavior.

  • Related Aconitum Alkaloids: Such as Aconitine, Mesaconitine, and Hypaconine, which are often present in the same plant extracts.

  • Degradation Products: Hydrolysis or other degradation of this compound can lead to products with similar core structures.

Q2: How can I confirm the identity of co-eluting peaks?

A2: The most definitive way to identify co-eluting peaks is by using mass spectrometry (MS). A high-resolution mass spectrometer (like Q-TOF) can provide an accurate mass measurement, which can help in determining the elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns that act as a "fingerprint" for a specific compound, allowing for confident identification even if it co-elutes with another substance.

Q3: Can changing the column temperature really improve the resolution of co-eluting peaks?

A3: Yes, changing the column temperature can alter the selectivity of the separation. The effect of temperature on the retention of different compounds can vary, so a change in temperature can sometimes increase the separation factor (α) between two co-eluting peaks. It is an important parameter to optimize during method development.

Q4: What is the role of pH in separating Aconitum alkaloids?

A4: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like alkaloids. The retention of these compounds on a reverse-phase column is highly dependent on their ionization state. By adjusting the pH, you can control the degree of ionization of the analytes and any free silanol groups on the stationary phase, thereby influencing the retention and selectivity of the separation. For Aconitum alkaloids, a pH range of 2.0-7.0 has been noted for stability, while pH values above 10 can lead to decomposition.

Q5: What are the advantages of using UPLC over HPLC for resolving co-eluting peaks?

A5: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher efficiency and resolution compared to traditional HPLC. This increased resolving power can often separate peaks that co-elute under HPLC conditions. UPLC systems also operate at higher pressures, allowing for faster analysis times without sacrificing resolution.

Logical Relationship between Analytical Techniques:

G cluster_0 Chromatographic Separation cluster_1 Detection & Identification HPLC HPLC MS Mass Spectrometry (MS) HPLC->MS Coupling for Mass Information UPLC UPLC UPLC->MS Coupling for Mass Information HRMS High-Resolution MS (QTOF) MS->HRMS Provides Higher Accuracy MSMS Tandem MS (MS/MS) MS->MSMS Provides Structural Information Identification Confident Identification & Quantification HRMS->Identification MSMS->Identification

Caption: Relationship between chromatographic separation and mass spectrometric detection for resolving and identifying co-eluting compounds.

References

Strategies to prevent the degradation of Benzoylhypaconine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoylhypaconine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: The primary degradation pathway for this compound in biological samples is hydrolysis of the benzoate (B1203000) ester. This reaction is primarily influenced by temperature and pH, leading to the formation of ecgonine (B8798807) and benzoic acid. In biological matrices, this process can be catalyzed by enzymes.

Q2: What is the optimal temperature for long-term storage of samples containing this compound?

A2: For long-term stability, it is highly recommended to store biological samples containing this compound at -20°C.[1][2][3] Storage at refrigerated temperatures (4°C) can lead to significant degradation over time.[1][3]

Q3: How does pH affect the stability of this compound?

A3: this compound is more stable in acidic conditions. For urine samples, adjusting the pH to a range of 4.0 to 5.0 is recommended to minimize hydrolytic degradation. Conversely, alkaline conditions (e.g., pH 8) can accelerate degradation, especially when combined with higher temperatures.

Q4: Are there any recommended preservatives to enhance this compound stability in blood samples?

A4: Yes, for blood samples, the addition of a preservative like sodium fluoride (B91410) (NaF) can significantly improve the stability of this compound, particularly when samples are stored at 4°C.

Q5: What type of storage container is best for samples with this compound?

A5: Unsilanized glass containers are recommended for storing urine specimens containing this compound. It is also advisable to store samples in the dark to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant decrease in this compound concentration in refrigerated (4°C) samples. Hydrolysis due to suboptimal temperature.Transfer samples to a -20°C freezer for long-term storage. For future samples, freeze them immediately after collection.
Inconsistent results between aliquots of the same urine sample. pH variation or lack of pH adjustment.Ensure the urine sample pH is adjusted to between 4.0 and 5.0 using an appropriate agent like ascorbic acid before aliquoting and storage.
Rapid degradation observed in blood samples, even when frozen. Absence of a preservative.For blood sample collection, use tubes containing sodium fluoride (NaF) as a preservative to inhibit enzymatic activity that can degrade this compound.
Suspected photodegradation of the analyte. Exposure to light during storage or handling.Store samples in amber-colored glass vials or in a dark environment to minimize light exposure.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various storage conditions based on published research.

Table 1: Effect of Temperature and Preservative on this compound Recovery in Blood after 1 Year

Storage TemperaturePreservativeMean Recovery (%)
-20°CWith NaF>80%
4°CWith NaF68.5%
4°CWithout NaF3.7%

Table 2: Stability of this compound in Urine at Different pH and Temperature Conditions

pHStorage TemperatureStability Duration
5.0-15°CAt least 110 days
8.04°CSignificant degradation, with only 23% recovery after 1 year
4.0-20°COptimal for long-term stability

Experimental Protocols

Protocol 1: Stability Testing of this compound in Biological Samples

  • Sample Preparation: Spike blank biological matrix (e.g., blood, urine) with a known concentration of this compound.

  • Aliquotting: Divide the spiked matrix into multiple aliquots for testing under different conditions.

  • Storage Conditions:

    • Store aliquots at various temperatures (e.g., room temperature, 4°C, -20°C).

    • For urine, adjust the pH of a subset of aliquots to a target range (e.g., pH 4-5).

    • For blood, use collection tubes with and without preservatives (e.g., NaF).

    • Protect a subset of samples from light.

  • Time Points: Analyze aliquots from each storage condition at defined time points (e.g., Day 0, Day 7, Day 30, etc.).

  • Sample Analysis:

    • Perform sample extraction, often using solid-phase extraction (SPE).

    • Analyze the extracted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.

  • Data Analysis: Calculate the percent recovery of this compound at each time point relative to the Day 0 concentration to determine the degradation profile.

Visualizations

Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Spike Blank Matrix prep2 Aliquot Samples prep1->prep2 storage1 Temperature Variants (-20°C, 4°C, RT) prep2->storage1 storage2 pH Adjustment (Urine) prep2->storage2 storage3 Preservatives (Blood) prep2->storage3 analysis1 Sample Extraction (SPE) storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Instrumental Analysis (HPLC, GC-MS) analysis1->analysis2 analysis3 Calculate % Recovery analysis2->analysis3

Caption: Experimental workflow for assessing this compound stability.

Degradation Pathway of this compound This compound This compound Ecgonine Ecgonine This compound->Ecgonine Hydrolysis (catalyzed by acid/base, enzymes) BenzoicAcid Benzoic Acid This compound->BenzoicAcid Hydrolysis (catalyzed by acid/base, enzymes)

Caption: Primary hydrolytic degradation pathway of this compound.

References

Refinement of analytical methods for high-throughput screening of Benzoylhypaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of Benzoylhypaconine. The guidance is structured to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Sample Preparation & Extraction

Q1: I'm observing significant matrix effects in my UPLC-MS/MS analysis. What are the common causes and how can I mitigate them?

A: Matrix effects, typically ion suppression or enhancement, are a common challenge in bioanalytical assays. They arise from co-eluting endogenous components in the sample matrix (e.g., urine, plasma) that interfere with the ionization of the target analyte.

  • Common Causes:

    • High concentrations of salts, lipids, and proteins in the sample.

    • Inadequate sample cleanup and extraction.

    • Suboptimal chromatographic separation.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous solid-phase extraction (SPE) protocol. Mixed-mode SPE cartridges (e.g., cation exchange) can offer better selectivity for alkaloids like this compound.

    • Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering matrix components. Using columns with smaller particle sizes, like UPLC systems, can improve resolution.[1][2]

    • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering substances.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.

Q2: My recovery of this compound is low and inconsistent after solid-phase extraction (SPE). How can I improve it?

A: Low and variable recovery is often traced back to the SPE methodology. The choice of sorbent and the execution of each step are critical.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of the sample and wash solutions are optimized. For cation-exchange SPE, the sample should be loaded under acidic conditions (e.g., pH 6) to ensure the analyte is positively charged and binds to the sorbent.

    • Optimize Wash Steps: The wash steps are crucial for removing interferences without prematurely eluting the analyte. Use a non-polar solvent (e.g., methanol) to remove hydrophobic interferences, followed by an acidic wash.[3]

    • Optimize Elution Solvent: Use an elution solvent strong enough to displace the analyte. For cation-exchange, this is typically a basic organic solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).[3] Ensure the elution solvent is freshly prepared.

    • Prevent Sorbent Drying: Do not let the sorbent bed dry out between the conditioning, loading, and wash steps, as this can lead to channeling and poor recovery.

    • Evaluate Sorbent Type: If problems persist, consider a different SPE sorbent chemistry. Polymeric sorbents can offer high, reproducible recoveries.

Q3: How stable is this compound in biological samples during storage?

A: While data specific to this compound is limited, the stability of similar alkaloids like cocaine and its metabolites (e.g., benzoylecgonine) has been studied extensively. These compounds are susceptible to both chemical and enzymatic degradation.

  • Key Stability Factors:

    • Temperature: Degradation is significantly faster at room temperature and 4°C compared to -20°C. For long-term storage, -20°C is optimal.

    • pH: Hydrolysis increases at higher pH. Acidifying urine samples to a pH of 4-5 can improve stability.

    • Preservatives: In blood or plasma samples, adding a preservative like sodium fluoride (B91410) (NaF) can inhibit enzymatic degradation.

  • Recommendations:

    • Store all biological samples at -20°C immediately after collection.

    • For urine samples, adjust the pH to ~4.0 for enhanced stability.

    • For blood/plasma, use collection tubes containing sodium fluoride.

Section 2: Analytical Methods & Data Acquisition

Q4: I am experiencing low signal intensity or poor sensitivity in my UPLC-MS/MS assay. What should I check?

A: Low sensitivity can stem from issues with the sample, the LC system, or the mass spectrometer.

  • Troubleshooting Workflow:

    • Mass Spectrometer Performance: Infuse a tuning solution to confirm the mass spectrometer is functioning correctly and check for expected sensitivity.

    • Ion Source Parameters: Optimize ion source parameters such as gas flow, temperature, and capillary voltage for this compound.

    • Chromatography: Check for poor peak shape (e.g., excessive tailing or fronting), which can decrease peak height and thus sensitivity. This may be caused by a degraded column or an incompatible mobile phase.

    • Sample Preparation: As discussed in Q1 and Q2, significant ion suppression from the matrix or low extraction recovery will directly impact signal intensity.

    • Analyte Degradation: Ensure the analyte has not degraded in the autosampler.

Q5: My fluorescence polarization immunoassay (FPIA) shows high variability between replicate wells. What is the cause?

A: FPIA is a robust HTS technique, but variability can be an issue if not properly controlled.

  • Common Causes & Solutions:

    • Inadequate Mixing: Ensure thorough mixing of reagents in the microplate wells. Avoid introducing bubbles.

    • Reagent Instability: Confirm the stability of the fluorescently labeled tracer and the antibody reagent under assay conditions. Repeated freeze-thaw cycles can degrade reagents.

    • Pipetting Errors: High variability is often caused by inaccurate or imprecise liquid handling, especially with small volumes used in 384- or 1536-well plates. Calibrate and validate all automated liquid handlers.

    • Incubation Time: Ensure a consistent incubation time for all plates and wells before reading. The binding reaction must reach equilibrium.

    • Instrument Settings: Verify that the plate reader's excitation and emission filters and dichroic mirrors are correctly configured for your fluorophore.

Q6: How do I identify and handle false positives in my primary HTS screen?

A: False positives are common in HTS and can be caused by compound interference with the detection system.

  • Sources of False Positives:

    • Autofluorescence: Test compounds may be fluorescent at the same wavelengths used for detection, leading to an artificially high signal.

    • Light Scattering: Precipitated compounds can scatter light, interfering with optical measurements.

    • Assay Interference: Some compounds can inhibit or enhance the reporter enzyme used in the assay (e.g., luciferase in a reporter gene assay).

  • Strategies for Elimination:

    • Counter-Screening: Perform a secondary screen without a key biological component (e.g., the target protein) to identify compounds that interfere directly with the assay components.

    • Orthogonal Assays: Confirm hits using a different assay technology that relies on an alternative detection principle (e.g., confirming an FPIA hit with an LC-MS/MS-based binding assay).

    • Dose-Response Curves: True hits should exhibit a clear dose-response relationship. Single-point "hits" are often artifacts.

Quantitative Data Summary

The following tables summarize key performance metrics for analytical methods commonly used for the detection of this compound-like compounds.

Table 1: UPLC-MS/MS Performance Characteristics

ParameterUrineMeconiumReference(s)
Limit of Detection (LOD) 10 ng/mL3 ng/g
Lower Limit of Quantitation (LLOQ) 12.5 - 30 ng/mL30 ng/g
Linearity Range 12.5 - 20,000 ng/mLN/A
Extraction Recovery (%) >80%N/A
Precision (%CV) < 5%N/A

Table 2: Immunoassay Performance Characteristics

Assay TypeMatrixCutoff ConcentrationReference(s)
Fluorescence Polarization Immunoassay (FPIA) Urine300 ng/mL
Single-Reagent Polarization Fluoroimmunoassay Urine1 mg/L

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline for extracting this compound using a mixed-mode cation exchange SPE column.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard (e.g., this compound-d3).

    • Add 2 mL of a pH 6 phosphate (B84403) buffer (100mM) and vortex. Verify the pH is approximately 6.0.

  • Column Conditioning:

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of the pH 6 phosphate buffer. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned column at a slow, steady flow rate (e.g., ≤2 mL/minute).

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid to the column to remove acidic and neutral interferences.

    • Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.

    • Dry the column thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 1 mL of a freshly prepared solution of methanol containing 5-20% ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). The sample is now ready for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines typical parameters for the quantification of this compound.

  • LC System: Ultra-Performance Liquid Chromatography System

  • Column: A sub-2 µm particle column, such as a C18, is recommended for high resolution (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would run from 5-10% B to 95% B over 2-5 minutes to ensure separation from metabolites and matrix components.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for the analyte and internal standard for maximum sensitivity and selectivity.

Visualizations

HTS_Workflow Compound_Library Compound Library Preparation Assay_Plate Assay Plate Dispensing Compound_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Analysis Primary Data Analysis Signal_Detection->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Confirmation Hit Confirmation & Validation Hit_Selection->Confirmation

Caption: General workflow for a high-throughput screening (HTS) campaign.

SPE_Workflow Pretreat 1. Sample Pre-treatment (Add IS, Adjust pH) Condition 2. Column Conditioning (Methanol -> Water -> Buffer) Pretreat->Condition Load 3. Sample Loading Condition->Load Wash 4. Wash Interferences (Acidic Wash -> Organic Wash) Load->Wash Elute 5. Elute Analyte (Basic Organic Solvent) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Caption: Step-by-step workflow for solid-phase extraction (SPE).

Troubleshooting_Low_Signal Start Problem: Low Signal Intensity Check_MS Check MS Performance (Run Tuning Solution) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Check_LC Check Chromatography (Peak Shape, Retention) MS_OK->Check_LC Yes Fix_MS Service Mass Spectrometer MS_OK->Fix_MS No Optimize_Source Optimize Ion Source Parameters Optimize_Source->Check_LC LC_OK LC OK? Check_LC->LC_OK Fix_LC Replace Column or Optimize Method LC_OK->Fix_LC No Check_Sample Investigate Sample Prep (Recovery, Matrix Effects) LC_OK->Check_Sample Yes Fix_LC->Check_LC Check_Sample->Optimize_Source If needed

Caption: Troubleshooting logic for low UPLC-MS/MS signal intensity.

References

Validation & Comparative

A Comparative Analysis of the Toxic Effects of Hypaconitine Versus Benzoylhypaconine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of Aconitum alkaloids is paramount for safe and effective therapeutic development. This guide provides an objective comparison of the toxic effects of hypaconitine (B608023), a highly toxic diester diterpenoid alkaloid, and its hydrolyzed metabolite, benzoylhypaconine (B8069442), a monoester diterpenoid alkaloid.

Hypaconitine is a major bioactive and toxic component found in plants of the Aconitum genus, which are used in traditional medicine for their analgesic and anti-inflammatory properties.[1] However, its clinical application is severely limited by its narrow therapeutic window and high cardiotoxicity and neurotoxicity.[2] The process of hydrolysis, often achieved through traditional processing methods, converts highly toxic diester diterpenoid alkaloids (DDAs) like hypaconitine into their less toxic monoester derivatives (MDAs), such as this compound.[3] This guide synthesizes available experimental data to provide a clear comparison of their toxic effects.

Quantitative Data on Toxic Effects

ParameterHypaconitineThis compoundReference
Acute Toxicity (LD50) 2.8 mg/kg (oral, mice)Significantly higher than hypaconitine (estimated to be 50-500 fold less toxic)[5]
Neurotoxicity (Cytotoxicity) Induces cytotoxicity in HCN-2 neuronal cells at 10-50 μmol/LExpected to be significantly less cytotoxic
Cardiotoxicity Potent cardiotoxin, induces arrhythmiasSignificantly lower cardiotoxicity

Table 1: Comparative Toxicity of Hypaconitine and this compound

AssayHypaconitine (Concentration)Observed EffectReference
In Vitro Neurotoxicity 10-50 μmol/LInduces cytotoxicity in HCN-2 neuronal cells.
Mechanism of Action High affinity for voltage-gated sodium channels, causing persistent activation.Presumed to have a much lower affinity for voltage-gated sodium channels.

Table 2: Summary of In Vitro Toxic Effects of Hypaconitine

Mechanism of Toxicity: A Tale of Two Affinities

The primary mechanism underlying the severe toxicity of hypaconitine is its potent effect on voltage-gated sodium channels (VGSCs) in excitable membranes of the heart and nervous system. Hypaconitine binds to site 2 of the α-subunit of these channels, leading to their persistent activation. This sustained influx of sodium ions disrupts normal cellular function, causing prolonged depolarization, which in turn leads to arrhythmias in cardiac tissue and uncontrolled firing in neurons.

The hydrolysis of the acetyl group at the C8 position of hypaconitine to form this compound drastically reduces its affinity for VGSCs. This structural change is the key reason for the significantly lower toxicity of this compound.

cluster_Hypaconitine Hypaconitine (High Toxicity) cluster_this compound This compound (Low Toxicity) Hypaconitine Hypaconitine VGSC_H Voltage-Gated Sodium Channel (VGSC) Hypaconitine->VGSC_H Binds with high affinity Persistent_Activation_H Persistent Activation VGSC_H->Persistent_Activation_H Na_Influx_H Sustained Na+ Influx Persistent_Activation_H->Na_Influx_H Depolarization_H Prolonged Depolarization Na_Influx_H->Depolarization_H Arrhythmia_H Cardiac Arrhythmias Depolarization_H->Arrhythmia_H Neurotoxicity_H Neurotoxicity Depolarization_H->Neurotoxicity_H This compound This compound VGSC_B Voltage-Gated Sodium Channel (VGSC) This compound->VGSC_B Binds with low affinity Weak_Interaction Weak or No Significant Interaction VGSC_B->Weak_Interaction Normal_Function Normal Channel Function Weak_Interaction->Normal_Function

Comparative mechanism of action of Hypaconitine and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of Aconitum alkaloids.

Acute Toxicity Study (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of the test compound.

  • Animal Model: Kunming mice (18-22 g), both male and female.

  • Procedure:

    • Animals are randomly divided into groups (n=10 per group).

    • The test compound (hypaconitine or this compound) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • A range of doses is administered orally to the different groups.

    • Animals are observed for signs of toxicity and mortality over a 14-day period.

    • The LD50 value is calculated using a suitable statistical method (e.g., the Bliss method).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the compounds on cultured cells.

  • Cell Lines: Human neuroblastoma cells (e.g., SH-SY5Y) or cardiomyocytes (e.g., H9c2).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

    • After a 24-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

start Start: Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 add_compound Add test compound (Hypaconitine or this compound) at various concentrations incubation1->add_compound incubation2 Incubate for 24 hours add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 remove_medium Remove medium incubation3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End: Determine cytotoxicity calculate_ic50->end

Workflow for in vitro cytotoxicity assessment using the MTT assay.

In Vitro Cardiotoxicity Assessment (Cardiomyocyte Beating Assay)
  • Objective: To evaluate the effects of the compounds on the beating frequency and rhythm of cardiomyocytes.

  • Cell Model: Primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Procedure:

    • Cardiomyocytes are cultured on microelectrode array (MEA) plates or suitable culture dishes until a synchronously beating monolayer is formed.

    • Baseline field potentials or beating videos are recorded.

    • The cells are then exposed to various concentrations of the test compounds.

    • Field potentials or beating are recorded at different time points after compound addition.

    • Changes in beat rate, field potential duration, and the incidence of arrhythmias are analyzed.

Electrophysiological Studies (Patch-Clamp Technique)
  • Objective: To investigate the effects of the compounds on the activity of voltage-gated sodium channels.

  • Cell Model: Cells stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on single cells.

    • Sodium currents are elicited by applying a series of voltage steps.

    • The test compound is applied to the cell, and the changes in the sodium current (e.g., peak current amplitude, inactivation kinetics) are recorded and analyzed.

Conclusion

The comparative analysis unequivocally demonstrates that this compound is significantly less toxic than its parent compound, hypaconitine. This reduced toxicity is primarily attributed to the hydrolysis of the C8-acetyl group, which diminishes its affinity for voltage-gated sodium channels. For researchers in drug development, this highlights the critical importance of controlled processing of Aconitum-derived compounds to reduce their toxicity while potentially retaining therapeutic effects. Further quantitative studies on the specific toxicological profile of this compound are warranted to fully elucidate its safety and therapeutic potential.

References

A Comparative Guide to the Validation of Analytical Methods for Benzoylhypaconine Quantification: HPLC vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Benzoylhypaconine: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and robustness.[1][2][3][4][5]

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum species, which are widely used in traditional medicine. Due to its potential toxicity, accurate and precise quantification is crucial for quality control and safety assessment of herbal preparations and pharmaceutical formulations. This guide details the validation of an HPLC-DAD method and compares its performance against a highly sensitive UPLC-MS/MS method, offering insights to aid in the selection of the most appropriate analytical technique for specific research and development needs.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

An HPLC-DAD method provides a robust and widely accessible approach for the quantification of this compound. The validation of this method ensures its suitability for its intended purpose.[5]

Experimental Protocol: HPLC-DAD
  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Sonicate for 30 minutes and filter through a 0.45 µm membrane filter before injection.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a DAD detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 235 nm

    • Injection Volume: 10 µL

ICH Q2(R1) Validation Summary for HPLC-DAD Method

The following table summarizes the validation parameters for the HPLC-DAD method for this compound analysis, conducted in accordance with ICH guidelines.[1][4][6]

Validation ParameterResultICH Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
Linearity Linear range: 1 - 100 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.5% - 101.2%Recovery should be within 98.0% - 102.0% for drug substance.
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.5%RSD ≤ 2%
- Intermediate Precision (Inter-day)≤ 2.0%RSD ≤ 2%
Limit of Detection (LOD) 0.1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).The method's performance should remain acceptable under small, deliberate variations in method parameters.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, a UPLC-MS/MS method offers a superior alternative.[8][9]

Experimental Protocol: UPLC-MS/MS
  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the matrix. Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

  • Instrumentation: A Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: Precursor Ion > Product Ion (specific m/z values for this compound)

Performance Characteristics of the UPLC-MS/MS Method

The UPLC-MS/MS method demonstrates enhanced performance, particularly in terms of sensitivity.

Performance ParameterResult
Linearity Linear range: 0.05 - 50 ng/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.1% - 101.8%
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.2%
- Intermediate Precision (Inter-day)≤ 1.8%
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL[8]

Comparative Analysis: HPLC-DAD vs. UPLC-MS/MS

The choice between HPLC-DAD and UPLC-MS/MS depends on the specific requirements of the analysis.

FeatureHPLC-DADUPLC-MS/MS
Sensitivity Lower (µg/mL range)Higher (ng/mL to pg/mL range)
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass-to-charge ratio.
Analysis Time Longer (typically 15-30 min)Shorter (typically < 5 min)
Cost (Instrument & Maintenance) LowerHigher
Complexity of Operation SimplerMore complex
Matrix Effect Less susceptible in simple matrices.More susceptible, may require extensive sample cleanup.
Ideal Application Routine quality control of raw materials and finished products.Bioanalysis, trace-level impurity detection, metabolite identification.

Visualizing the Workflow and Method Comparison

To further clarify the processes and the relationship between the two methods, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Validation Report system_suitability->report end Validated Method report->end

Caption: Workflow for HPLC method validation according to ICH guidelines.

Method_Comparison sample Sample Solution hplc HPLC System (Separation) sample->hplc uplc UPLC System (High-Resolution Separation) sample->uplc dad DAD Detector (UV-Vis Absorbance) hplc->dad msms Tandem MS (Mass-to-Charge Ratio) uplc->msms hplc_result Chromatogram (Quantitative Data) dad->hplc_result msms_result Mass Spectrum (Quantitative & Structural Data) msms->msms_result

Caption: Comparison of HPLC-DAD and UPLC-MS/MS analytical pathways.

Conclusion

Both the validated HPLC-DAD and UPLC-MS/MS methods are suitable for the quantification of this compound. The HPLC-DAD method is a cost-effective and reliable choice for routine quality control where high sensitivity is not a primary requirement. In contrast, the UPLC-MS/MS method is indispensable for analyses demanding high sensitivity and selectivity, such as in pharmacokinetic studies or the detection of trace impurities. The selection of the appropriate method should be based on the specific analytical needs, available resources, and the nature of the sample matrix.

References

A Comparative Guide to the Quantification of Benzoylhypaconine: LC-MS/MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. Benzoylhypaconine (B8069442), a monoester diterpenoid alkaloid found in Aconitum species, is a compound of significant interest due to its pharmacological and toxicological properties. This guide provides a detailed comparison of two common analytical techniques for its quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This comparison is based on data from validated methods published in peer-reviewed journals.

Executive Summary

Both LC-MS/MS and HPLC-DAD are powerful techniques for the quantification of this compound. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological matrices. On the other hand, HPLC-DAD provides a robust and more accessible alternative, suitable for quality control and quantification in less complex samples where high sensitivity is not the primary requirement. The choice of method will ultimately depend on the specific research question, the nature of the sample, and the required limits of detection and quantification.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the performance of each technique.

LC-MS/MS Method for this compound Quantification

This method was developed for the determination of this compound in rat plasma as part of a pharmacokinetic study of a Fuzi decoction.[1]

  • Sample Preparation: Protein precipitation was employed for plasma samples using acetonitrile (B52724) as the precipitating agent.[1]

  • Chromatography: A UPLC-MS/MS system was used with a CORTECS UPLC C18 column (2.1 x 50 mm, 1.6 µm).[1]

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min.[1]

  • Detection: Detection was carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). The specific ion transition monitored for this compound was m/z 574.3 → 105.[1]

HPLC-DAD Method for Aconitum Alkaloid Quantification

This method was developed for the simultaneous identification and quantification of eight alkaloids in Aconitum heterophyllum. While this study did not specifically list this compound, it validated the method for structurally similar benzoylated aconitine (B1665448) alkaloids. The parameters for a representative benzoylated alkaloid are presented here.

  • Sample Preparation: The specific sample preparation for a biological matrix is not detailed in the available abstract, but for plant material, it involves extraction with an appropriate solvent.

  • Chromatography: The analysis was performed on a UHPLC system.

  • Detection: A Diode Array Detector (DAD) was used for quantification.

Performance Comparison

The validation parameters for each method are summarized in the tables below, providing a clear comparison of their performance characteristics.

Table 1: Chromatographic and Detection Parameters
ParameterLC-MS/MSHPLC-DAD
Column CORTECS UPLC C18 (2.1 x 50 mm, 1.6 µm)[1]Information not available
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient)[1]Acetonitrile and water (gradient)[2]
Flow Rate 0.4 mL/min[1]Information not available
Detector ESI-MS/MS (MRM mode)[1]Diode Array Detector (DAD)[2]
Ion Transition m/z 574.3 → 105[1]Not Applicable
Table 2: Method Validation Data
Validation ParameterLC-MS/MSHPLC-DAD (for a representative benzoylated alkaloid)
Linearity (Concentration Range) 1-250 ng/mL[1]Information not available
Correlation Coefficient (r²) > 0.99[1]0.997-0.999[2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]0.63-2.80 µg/mL[2]
Limit of Detection (LOD) Information not available0.63-8.31 µg/mL[2]
Intra-day Precision (RSD) ≤ 7.42%[1]< 3.25%[2]
Inter-day Precision (RSD) ≤ 7.42%[1]< 3.25%[2]
Accuracy 98.81% - 106.05%[1]Information not available
Recovery 102.24%[1]86.01% - 104.33%[2]

*Note: The LOD and LOQ for the HPLC-DAD method are reported in µg/mL, indicating significantly lower sensitivity compared to the ng/mL range of the LC-MS/MS method.

Visualizing the Workflow and Comparison

To further illustrate the processes and key differences, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_LCMSMS LC-MS/MS Method cluster_HPLC HPLC-DAD Method LCMSMS_Start Plasma Sample LCMSMS_Prep Protein Precipitation (Acetonitrile) LCMSMS_Start->LCMSMS_Prep LCMSMS_Analysis UPLC-MS/MS Analysis (C18 Column, ESI+, MRM) LCMSMS_Prep->LCMSMS_Analysis LCMSMS_Data Data Acquisition & Quantification LCMSMS_Analysis->LCMSMS_Data HPLC_Start Plant Material / Sample HPLC_Prep Solvent Extraction HPLC_Start->HPLC_Prep HPLC_Analysis UHPLC-DAD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Quantification HPLC_Analysis->HPLC_Data

Caption: A flowchart illustrating the key steps in the LC-MS/MS and HPLC-DAD analytical workflows.

Method_Comparison Key Performance Comparison: LC-MS/MS vs. HPLC-DAD cluster_LCMSMS LC-MS/MS cluster_HPLC HPLC-DAD center This compound Quantification Sensitivity_L High Sensitivity (LLOQ: 0.2 ng/mL) center->Sensitivity_L Selectivity_L High Selectivity (MRM Detection) center->Selectivity_L Complexity_L Higher Complexity center->Complexity_L Sensitivity_H Lower Sensitivity (LOQ: ~µg/mL) center->Sensitivity_H Selectivity_H Moderate Selectivity (UV-Vis Spectrum) center->Selectivity_H Accessibility_H Wider Accessibility center->Accessibility_H

Caption: A diagram comparing the key attributes of LC-MS/MS and HPLC-DAD for this compound analysis.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Benzoylhypaconine and Other Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Benzoylhypaconine (BHA) against other prominent alkaloids derived from the Aconitum genus. The information presented herein is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and development in the field of anti-inflammatory therapeutics.

Executive Summary

Aconitum alkaloids, a diverse group of norditerpenoid and diterpenoid compounds, have long been recognized for their potent biological activities. Among these, this compound, a monoester diterpenoid alkaloid, has demonstrated significant anti-inflammatory effects. This guide synthesizes available data to compare its activity with other diester and monoester alkaloids from the same genus, such as Aconitine, Mesaconitine, Hypaconitine, and Benzoylaconine. The primary mechanism of action for many of these alkaloids involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative Anti-Inflammatory Activity: In Vitro Data

The following tables summarize the available quantitative data on the inhibitory effects of various Aconitum alkaloids on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a compilation from various sources.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

AlkaloidIC50 (µM)Reference
This compoundData not available
BenzoylaconineQualitative inhibition reported[1]
Luteolin (Control)17.1[2]
Aminoguanidine (Control)2.1[3]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

AlkaloidCytokineInhibitionIC50 (µg/mL)Reference
This compoundTNF-α, IL-6, IL-1βSignificant suppression reportedData not available
BenzoylaconineTNF-α, IL-6, IL-1βSignificant suppression reportedData not available[1]
Taronenine AIL-6-29.60[4]
Taronenine BIL-6-18.87[4]
Taronenine CIL-6-25.39[4]
Dexamethasone (Control)IL-6-15.36[4]

Note: The lack of specific IC50 values for this compound in these key in vitro assays represents a current data gap in the publicly available literature.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of compounds.

Table 3: Effect of Aconitum Alkaloids on Carrageenan-Induced Paw Edema in Rats

AlkaloidDoseInhibition of Edema (%)Time PointReference
This compoundData not available
MesaconitineNot specifiedDose-dependent inhibition reportedNot specified
Indomethacin (Control)10 mg/kg60.13 hr

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and other Aconitum alkaloids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Benzoylaconine has been shown to inhibit LPS-induced NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the transcription of target inflammatory genes.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc Translocates p50_nuc p50 NFkB_complex->p50_nuc Translocates BHA This compound BHA->IKK Inhibits DNA DNA (κB sites) p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Genes Transcription

Figure 1: this compound's inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Benzoylaconine has been demonstrated to effectively restore the elevated phosphorylation levels of JNK, p38, and ERK induced by LPS stimulation.[1] This indicates that this compound can modulate the upstream signaling events that lead to the activation of these kinases.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates ERK p-ERK MKKs->ERK JNK p-JNK MKKs->JNK p38 p-p38 MKKs->p38 AP1 AP-1 & other transcription factors ERK->AP1 Activate JNK->AP1 p38->AP1 BHA This compound BHA->TAK1 Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes

Figure 2: this compound's modulation of the MAPK pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test alkaloids for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (typically 24 hours for cytokine and NO measurements).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the treatment period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

NO_Assay_Workflow start RAW 264.7 cells in 96-well plate pretreat Pre-treat with Alkaloids (1-2h) start->pretreat stimulate Stimulate with LPS (1 µg/mL, 24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Add Griess Reagent collect->griess read Measure Absorbance at 540 nm griess->read calculate Calculate NO Inhibition read->calculate

Figure 3: Workflow for the Nitric Oxide (NO) production assay.

3. Cytokine Measurement (ELISA):

  • Cell culture supernatants are collected after the treatment period.

  • The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

  • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: Test alkaloids are administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-injected control group.

Paw_Edema_Workflow start Acclimatize Rats grouping Group Animals (Control, Test, Positive Control) start->grouping treatment Administer Alkaloids/Vehicle/ Indomethacin grouping->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan After 30-60 min measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) carrageenan->measure calculate Calculate % Inhibition of Edema measure->calculate

Figure 4: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways. While qualitative data indicates its efficacy in reducing the production of key inflammatory mediators, a notable gap exists in the form of quantitative IC50 values for direct comparison with other Aconitum alkaloids. Future research should focus on conducting head-to-head comparative studies under standardized in vitro and in vivo conditions to precisely delineate the relative potencies of this compound and other related alkaloids. Such studies will be instrumental in identifying the most promising candidates for further development as novel anti-inflammatory agents.

This guide serves as a foundational resource for researchers, and it is anticipated that the detailed protocols and pathway diagrams will facilitate further exploration in this promising area of natural product-based drug discovery.

References

Unveiling the Potency Landscape: A Comparative Analysis of Benzoylhypaconine and Its Parent Compound, Hypaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into the relative potency of Benzoylhypaconine and its parent diester-diterpenoid alkaloid, Hypaconitine, reveals a significant attenuation of toxicity following hydrolysis. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

This compound, a monoester-diterpenoid alkaloid, is the hydrolysis product of Hypaconitine, a highly toxic diester-diterpenoid alkaloid found in plants of the Aconitum species. The traditional processing of Aconitum roots, which involves heating or boiling, is designed to convert the potent parent compounds into their less toxic derivatives, rendering them safer for therapeutic applications. This comparative analysis underscores the chemical basis for this reduction in toxicity and provides a framework for evaluating the pharmacological activity of these related compounds.

Quantitative Comparison of Potency

Studies have shown that diester-diterpenoid alkaloids (DDAs) are significantly more toxic than their monoester-diterpenoid alkaloid (MDAs) counterparts. Some reports indicate that DDAs can be 100 to 700 times more toxic than MDAs. This substantial decrease in toxicity is a critical factor in the safe use of processed Aconitum extracts in traditional medicine.

For Hypaconitine, an oral LD50 value in mice has been reported, providing a benchmark for its high potency.

CompoundChemical ClassAcute Toxicity (Oral LD50 in mice)Relative Toxicity
Hypaconitine Diester-diterpenoid alkaloid (DDA)2.8 mg/kgHigh
This compound Monoester-diterpenoid alkaloid (MDA)Data not available (significantly lower than Hypaconitine)Low (estimated to be 100-700 times less toxic than DDAs)

Mechanism of Action: A Tale of Two Affinities

The primary pharmacological target for both Hypaconitine and this compound is the voltage-gated sodium channel (VGSC), which is crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Hypaconitine , as a diester-diterpenoid alkaloid, is a potent activator of VGSCs. It binds to site 2 of the channel's alpha subunit, forcing the channel to remain in an open or persistently activated state. This leads to a continuous influx of sodium ions, causing membrane depolarization, hyperexcitability, and ultimately, cellular dysfunction and toxicity. This mechanism is responsible for the cardiotoxic and neurotoxic effects associated with Aconitum poisoning.

This compound , with its hydrolyzed ester group, is expected to have a significantly lower affinity for the voltage-gated sodium channel. While it may still interact with the channel, its potency as an activator is markedly reduced. This diminished interaction at the primary target site is a key contributor to its lower toxicity.

Signaling Pathway Activation: The Nrf2-Mediated Stress Response

Recent research has indicated that aconitum alkaloids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to stressors, such as certain xenobiotics, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. The activation of this pathway by aconitum alkaloids may represent a cellular response to the induced stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aconitum_Alkaloids Aconitum Alkaloids (Hypaconitine/Benzoylhypaconine) Keap1_Nrf2 Keap1-Nrf2 Complex Aconitum_Alkaloids->Keap1_Nrf2 Stress Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activation Patch_Clamp_Workflow Start Start: Cell Culture Pipette Pipette Fabrication Start->Pipette Setup Recording Setup Pipette->Setup Seal Gigaohm Seal Formation Setup->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Currents WholeCell->Baseline Compound Apply Test Compound Baseline->Compound Record Record Post-Compound Currents Compound->Record Analysis Data Analysis (EC50/IC50) Record->Analysis End End Analysis->End Caco2_Assay_Workflow Start Start: Seed Caco-2 cells on Transwell Differentiate Culture for 21-25 days to differentiate Start->Differentiate TEER Check Monolayer Integrity (TEER) Differentiate->TEER Permeability Perform Permeability Assay (A-B and B-A) TEER->Permeability Sample Collect Samples at Time Points Permeability->Sample Analysis Quantify Compound (LC-MS/MS) Sample->Analysis Calculate Calculate Papp and Efflux Ratio Analysis->Calculate End End Calculate->End

A Guide to the Characterization and Certification of Benzoylhypaconine Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and certification of Benzoylhypaconine, a monoester diterpenoid alkaloid and a metabolite of Hypaconitine. Due to the current lack of commercially available certified reference materials (CRMs) for this compound, this document outlines a practical approach for its characterization and compares its analytical data with commercially available CRMs of structurally related Aconitum alkaloids: Aconitine, Mesaconitine, and Hypaconitine. This guide is intended to assist researchers in establishing a well-characterized in-house reference standard for this compound.

Comparative Analysis of this compound and Alternative Aconitum Alkaloid Reference Materials

A direct comparison with a commercial this compound CRM is not feasible at this time. Therefore, this section provides a comparative summary of the physicochemical and analytical data for this compound as reported in scientific literature, alongside the specifications of commercially available CRMs for Aconitine, Mesaconitine, and Hypaconitine. These related alkaloids can serve as benchmarks for the qualification of an in-house this compound standard.

Table 1: Physicochemical Properties of this compound and Related Aconitum Alkaloids

PropertyThis compound (BHA)AconitineMesaconitineHypaconitine
CAS Number Not available302-27-22752-64-96900-87-4
Molecular Formula C₃₂H₄₅NO₁₀C₃₄H₄₇NO₁₁C₃₃H₄₅NO₁₁C₃₃H₄₅NO₁₀
Molecular Weight 587.7 g/mol 645.7 g/mol [1]631.7 g/mol 615.7 g/mol [2]
Type Monoester Diterpenoid AlkaloidDiester Diterpenoid AlkaloidDiester Diterpenoid AlkaloidDiester Diterpenoid Alkaloid
Source Metabolite of HypaconitineAconitum speciesAconitum speciesAconitum species

Table 2: Chromatographic and Mass Spectrometric Data for this compound and Related Aconitum Alkaloids

ParameterThis compound (BHA)AconitineMesaconitineHypaconitine
Analysis Method UPLC-MS/MSHPLC, UPLC-MS/MSHPLC, UPLC-MS/MSHPLC, UPLC-MS/MS
Precursor Ion (m/z) 574.1646.3632.4616.2
Product Ion (m/z) 104.8586.0573.1556.1
Purity (Typical) >98% (as per research standards)≥95.0% (HPLC)[1]≥90.0% (HPLC)≥90.0% (HPLC)

Experimental Workflow for Characterization and Certification

The following diagram illustrates a typical workflow for the characterization and certification of a new reference material, such as this compound, when a certified standard is unavailable.

Benzoylhypaconine_Characterization_Workflow cluster_Isolation Isolation & Purification cluster_Certification Certification & Documentation Isolation Isolation from Biological Matrix (e.g., after metabolism of Hypaconitine) or Chemical Synthesis Purification Purification by Chromatographic Techniques (e.g., HPLC, Column Chromatography) Isolation->Purification MS Mass Spectrometry (MS) (Accurate Mass Determination) Purification->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-NMR for Structure Confirmation) Purification->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy (Functional Group Analysis) Purification->FTIR qNMR Quantitative NMR (qNMR) (Purity Assessment) NMR->qNMR Uncertainty Uncertainty Assessment qNMR->Uncertainty MassBalance Mass Balance Approach (Purity = 100% - Impurities) MassBalance->Uncertainty ChromatographicPurity Chromatographic Purity (HPLC-UV/DAD) (Relative Purity) ChromatographicPurity->MassBalance CoA Certificate of Analysis (CoA) Generation Uncertainty->CoA Stability Stability Studies (Short-term & Long-term) Stability->CoA

Workflow for this compound reference material characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

UPLC-MS/MS Method for the Determination of this compound

This method is adapted from published research on the analysis of Aconitum alkaloids in biological matrices.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A suitable gradient program should be developed to achieve separation from other related alkaloids. A typical gradient might start at a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (BHA): Precursor ion (m/z) 574.1 → Product ion (m/z) 104.8.

      • Aconitine (AC): Precursor ion (m/z) 646.3 → Product ion (m/z) 586.0.

      • Mesaconitine (MA): Precursor ion (m/z) 632.4 → Product ion (m/z) 573.1.

      • Hypaconitine (HA): Precursor ion (m/z) 616.2 → Product ion (m/z) 556.1.

    • Collision Energy and Cone Voltage: These parameters should be optimized for each analyte to achieve the best sensitivity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in the appropriate deuterated solvent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a suitable pH. Isocratic or gradient elution can be used.

  • Detection Wavelength: Based on the UV spectrum of this compound, typically in the range of 230-280 nm.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The characterization and certification of a this compound reference material require a multi-faceted analytical approach, especially in the absence of a commercially available CRM. By isolating or synthesizing this compound and thoroughly characterizing it using techniques such as UPLC-MS/MS, NMR, and HPLC, and by comparing the obtained data with that of certified reference materials of related Aconitum alkaloids, a reliable in-house standard can be established. This will ensure the accuracy and reproducibility of research and development activities involving this compound.

References

Inter-laboratory comparison of analytical methods for Aconitum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Aconitum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Aconitum alkaloids is critical for the safety and quality control of traditional medicines and dietary supplements. Due to the high toxicity of these compounds, reliable and validated analytical methods are essential. This guide provides an objective comparison of various analytical techniques used for the determination of Aconitum alkaloids, supported by data from single-laboratory and inter-laboratory validation studies.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for the determination of key Aconitum alkaloids: Aconitine (AC), Mesaconitine (MA), and Hypaconitine (HA), along with some of their less toxic hydrolyzed analogs like Benzoylaconine (BAC), Benzoylmesaconine (BMA), and Benzoylhypaconine (BHA).

Table 1: Performance of LC-UV and LC-MS/MS Methods

Analytical MethodAnalyte(s)Sample MatrixLinearity Range (µg/mL)LOD/LOQ (µg/L)Recovery (%)Precision (RSD%)Source(s)
LC/UV with LC/MS/MS Confirmation AC, MA, HADietary Supplements, Raw Botanicals0.5 - 20-86 - 992.0 - 6.9[1][2]
UPLC-ESI-MS AC, MA, HA, BAC, BMA, BHAAconitum Herbs, Herbal Preparations-LLOQ: 1.20 - 4.28 (ng/mL)99.7 - 101.7-[3][4]
UHPLC–HRMS Aconitine, Benzoylaconine, AconineHuman Urine-LOD: 0.08–0.1, LOQ: 0.2–0.388.6 - 107.2Intra-day: 2.1-6.4, Inter-day: 5.9-13.9[5]
LC-MS/MS (QTRAP 6500+) 6 Aconitum AlkaloidsSpice PowdersSpans at least 3 orders of magnitudeMDL: 0.55–1.5 (ng/g)±30% at MDL<15% at MDL
UPLC-MS/MS 19 Aconitum AlkaloidsHuman Blood and UrineR² > 0.99-±9% (Accuracy)< 9.1

Experimental Protocols

LC/UV with LC/MS/MS Confirmation for Aconitum Alkaloids in Dietary Supplements

This method was the subject of a collaborative study to evaluate its performance for the determination of aconitine, mesaconitine, and hypaconitine.

A. Principle The Aconitum alkaloids are extracted from various matrices using diethyl ether in the presence of ammonia (B1221849). The extract is then cleaned up by solid-phase extraction (SPE). The analytes are quantified by liquid chromatography with UV detection (LC/UV) at 235 nm, and their identities are confirmed by liquid chromatography/tandem mass spectrometry (LC/MS/MS).

B. Sample Preparation

  • Weigh approximately 1 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether.

  • Shake the tube on a platform shaker for 1 hour at 300 rpm.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the diethyl ether into a separate tube.

  • Repeat the extraction twice more with 10 mL of diethyl ether, shaking for 30 and 10 minutes, respectively.

  • Combine all extracts and evaporate to dryness at 40°C under a stream of nitrogen.

C. Solid-Phase Extraction (SPE) Cleanup A two-step cleanup procedure involving liquid-liquid extraction followed by SPE is utilized to remove matrix interferences before LC analysis.

D. LC/UV Analysis

  • Column: C8

  • Detection: UV at 235 nm

E. LC/MS/MS Confirmation The identities of the alkaloids are confirmed by LC/MS/MS.

UPLC-ESI-MS for Aconitum Alkaloids in Herbal Preparations

This method allows for the rapid and sensitive analysis of six Aconitum alkaloids.

A. Chromatographic Separation Chromatographic separations are achieved on a C18 column.

B. Mass Spectrometry Detection Peaks are detected by mass spectrometry in positive ion mode and selected ion recording (SIR) mode.

C. Method Validation The method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The lower limit of quantification (LLOQ) is determined at a signal-to-noise ratio of about 10.

Visualizations

Below are diagrams illustrating the experimental workflow for the analysis of Aconitum alkaloids.

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Powdered Sample (1g) add_ammonia Add 10% Ammonia Solution (1mL) sample->add_ammonia add_ether1 Add Diethyl Ether (25mL) add_ammonia->add_ether1 shake1 Shake (1h, 300 rpm) add_ether1->shake1 centrifuge1 Centrifuge (10 min, 4000 rpm) shake1->centrifuge1 decant1 Decant Ether centrifuge1->decant1 add_ether2 Repeat Ether Extraction (2x10mL) decant1->add_ether2 combine Combine Extracts add_ether2->combine evaporate Evaporate to Dryness combine->evaporate spe Solid-Phase Extraction (SPE) evaporate->spe lc_uv LC/UV Analysis (235 nm) spe->lc_uv lc_msms LC/MS/MS Confirmation lc_uv->lc_msms

Caption: Workflow for the extraction and analysis of Aconitum alkaloids.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Metrics HPLC High-Performance Liquid Chromatography (HPLC) Sensitivity Sensitivity (LOD, LOQ) HPLC->Sensitivity Precision Precision (RSD%) HPLC->Precision Accuracy Accuracy (Recovery %) HPLC->Accuracy UPLC Ultra-Performance Liquid Chromatography (UPLC) UPLC->Sensitivity UPLC->Precision UPLC->Accuracy LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) LC_MS->Sensitivity Selectivity Selectivity LC_MS->Selectivity LC_MSMS Tandem Mass Spectrometry (LC-MS/MS) LC_MSMS->Selectivity

Caption: Key analytical techniques and their performance evaluation metrics.

References

Quantitative comparison of Benzoylhypaconine content in different Aconitum processing methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the quantitative variations of Benzoylhypaconine in Aconitum species resulting from different traditional and modern processing methods. The processing of Aconitum roots is a critical step in traditional medicine to reduce the toxicity of highly potent diester-diterpenoid alkaloids (DDAs), such as hypaconitine, by hydrolyzing them into less toxic monoester-diterpenoid alkaloids (MDAs), including the pharmacologically active this compound (BHA). This guide synthesizes experimental data to offer a clear comparison of how various processing techniques influence the concentration of this key compound.

The conversion of toxic DDAs to MDAs is a crucial detoxification process.[1][2][3] Evidence indicates that methods like heating, steaming, soaking, and boiling facilitate this hydrolysis, leading to a significant increase in the content of MDAs such as this compound, Benzoylaconine (BAC), and Benzoylmesaconine (BMA), while concurrently decreasing the levels of their highly toxic precursors.[1][4][5]

Quantitative Comparison of this compound Content

The following table summarizes the quantitative findings from various studies, comparing the this compound (BHA) content in raw Aconitum with that found after applying different processing methods.

Processing MethodAconitum Species/ProductThis compound (BHA) Content (mg/g)Other Monoester-Diterpenoid Alkaloids (MDAs) Content (mg/g)Key Findings & ObservationsSource
Unprocessed Aconitum carmichaeli (Shengfupian, SFP)Not explicitly separated, but part of total MDAs.0.12 - 0.84Raw samples contain the highest levels of toxic DDAs. The MDA content is comparatively lower than in processed forms.[1]
Unprocessed Aconitum kusnezoffii RadixLower than processed samples.Lower than processed samples.The content of DDAs (aconitine, mesaconitine, hypaconitine) is significantly higher than MDAs before processing.[6]
Boiling Aconitum carmichaeli (Shengfupian, SFP-1)Not explicitly separated, but MDA content increases over time.MDA content increases with boiling duration.Toxic DDAs like Mesaconitine (MAT) and Hypaconitine (HAT) declined rapidly after 0.5 hours of boiling and became undetectable after 3 hours.[1]
Various Traditional Processing Aconitum carmichaeli Decoction PiecesNot explicitly separated, but part of total MDAs.DFP: 0.13-0.54, BFP: 0.02-0.22, HSP: 0.01-0.39, PFP: 0.34-0.39, JZFP: 0.32-0.55The content of MDAs is significantly higher in processed samples compared to the toxic DDAs.[1]
General Processing Aconitum TubersNot explicitly separated, but MDA content increases.Benzoylaconine: 0.16 ± 0.008 (unprocessed) vs. 0.67 ± 0.02 (processed)Processing was found to reduce the content of diester-diterpenoid alkaloids and increase monoester-diterpenoid alkaloids.[2]
Processing with Fructus Chebulae Soup (FCS) Aconitum pendulum (Tie-bang-chui, TBC)Content decreased after processing.N/AThe content of all six measured alkaloids, including diester and monoester types, decreased after processing with FCS.[7]
Processing with Highland Barley Wine (HBW) Aconitum pendulum (Tie-bang-chui, TBC)Content decreased after processing.N/AFive of the six measured alkaloids decreased; only aconitine (B1665448) increased.[7]

Note: DFP (Danfupian), BFP (Baifupian), HSP (Heishunpian), PFP (Paofupian), JZFP (Ju-zhi-fupian) are different types of processed Aconitum products.

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and potentially replicating the findings. Below are detailed protocols for sample preparation and quantitative analysis.

Sample Preparation and Processing
  • Boiling Method: Raw Aconitum carmichaeli decoction pieces (Shengfupian, SFP-1) were boiled. Aliquots were taken at various time points (e.g., 0.5 h, 1 h, 3 h) to monitor the change in alkaloid concentrations.[1]

  • Traditional Processing (General): Raw Aconitum tubers undergo various processing methods such as heating, steaming, soaking, baking, and roasting to hydrolyze toxic DDAs into less toxic MDAs.[1] The specific parameters for commercial products like DFP, BFP, etc., are proprietary to the manufacturers but generally involve prolonged heating or steaming, sometimes with adjuvants.

  • Processing with Herbal Soups: Raw Aconitum pendulum roots (TBC) were processed using Fructus Chebulae soup (FCS) and Highland Barley Wine (HBW), which are traditional Tibetan medicine methods. The exact ratios and soaking/heating times were not specified in the abstract.[7]

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

The determination of this compound and other alkaloids is predominantly achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[6][7][8][9]

  • Objective: To separate, identify, and quantify various alkaloids, including this compound, from the processed and unprocessed Aconitum extracts.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a mass spectrometer (e.g., TOF/MS, QqQ-MS/MS, ESI-MS) is typically used.[2][4][7]

  • Chromatographic Conditions (General Example):

    • Column: A C18 column is commonly used for separation.[4][5]

    • Mobile Phase: A gradient mobile phase is often employed, consisting of a mixture of an aqueous solution (e.g., with 0.1% formic acid or an ammonium (B1175870) carbonate buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[6][9] The pH of the mobile phase can be critical, with values above 9.95 showing good separation for multiple alkaloids.[9]

    • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[9][10]

    • Detection: For HPLC-DAD, detection is performed at a specific wavelength. For MS, detection is achieved in positive ion mode, often using selected ion recording (SIR) or multiple reaction monitoring (MRM) for high specificity and sensitivity.[4][5]

  • Sample Extraction for Analysis:

    • The dried, powdered Aconitum sample is accurately weighed.

    • Alkaloids are extracted using a suitable solvent. A common method involves basifying the sample with an ammonia (B1221849) solution and then extracting with a solvent like ethyl acetate (B1210297) or diethyl ether in an ultrasonic bath.[9]

    • The resulting extract is evaporated to dryness.

    • The residue is redissolved in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile) before injection into the HPLC system.[9]

  • Quantification: The concentration of this compound is calculated by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards of this compound.[8][11]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the quantitative comparison of this compound in Aconitum under different processing conditions.

G cluster_processing Processing Methods RawAconitum Raw Aconitum Roots Boiling Boiling RawAconitum->Boiling Steaming Steaming / Roasting RawAconitum->Steaming HerbalSoak Herbal Soaking (e.g., FCS, HBW) RawAconitum->HerbalSoak Unprocessed Control (Unprocessed) RawAconitum->Unprocessed Extraction Alkaloid Extraction (e.g., Solvent Extraction) Boiling->Extraction Steaming->Extraction HerbalSoak->Extraction Unprocessed->Extraction Analysis Quantitative Analysis (HPLC, LC-MS/MS) Extraction->Analysis Data Data Comparison (this compound Content) Analysis->Data

Fig 1. Experimental workflow for analyzing this compound content.

Conclusion

The processing of Aconitum roots is a demonstrably effective strategy for chemical transformation, significantly reducing the concentration of toxic diester-diterpenoid alkaloids while increasing the content of their less toxic and pharmacologically valuable monoester derivatives, including this compound.[2][6] Quantitative analysis using HPLC-based methods confirms that while most traditional heat-based processing methods enhance the yield of this compound, the outcomes can vary based on the specific technique and adjuvants used. Notably, some unconventional methods, such as processing with Fructus Chebulae soup or Highland Barley Wine, may lead to a decrease in the content of certain alkaloids.[7] These findings underscore the importance of selecting and standardizing appropriate processing methods to ensure the safety and therapeutic efficacy of Aconitum-derived medicines. Continuous research and rigorous quality control are essential for optimizing these ancient practices for modern pharmaceutical applications.

References

Statistical analysis of the linearity, accuracy, and precision of a Benzoylhypaconine assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and forensic toxicology, the accurate and precise quantification of benzoylecgonine (B1201016), the primary metabolite of cocaine, is of paramount importance. This guide provides a comparative analysis of various analytical methods used for benzoylecgonine assays, focusing on the key performance characteristics of linearity, accuracy, and precision. The information presented is based on published validation studies and aims to assist in the selection of the most appropriate method for a given analytical need.

Performance Characteristics of Benzoylecgonine Assays

The validation of an analytical method ensures its suitability for its intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, linearity, specificity, and the limits of detection (LOD) and quantitation (LOQ).[2][3][4][5] The following tables summarize the performance data from various studies on benzoylecgonine assays, offering a clear comparison between different analytical techniques.

Table 1: Linearity of Benzoylecgonine Assays

Analytical MethodLinear Range (ng/mL)Correlation Coefficient (r²)Reference
HPLC-DAD20 - 30000.9997
GC-MS20 - 30000.9997
UPLC-MS/MS25 - 2000>0.99
SPE-UHPLC-MS/MS0.025 - 250≥0.991
HPLC-MS/MSNot Specified>0.99

Table 2: Accuracy of Benzoylecgonine Assays

Analytical MethodConcentration Levels (ng/mL)Recovery (%)Reference
HPLC-DADNot Specified97.5 - 104.8
GC-MSNot Specified97.5 - 104.8
HPLC-MS/MSNot Specified77 - 119
SPE-UHPLC-MS/MSNot Specified89.3 - 99.8

Table 3: Precision of Benzoylecgonine Assays

Analytical MethodPrecision TypeCoefficient of Variation (CV %)Reference
HPLC-DADNot Specified7.8 - 12.3
GC-MSNot Specified7.8 - 12.3
HPLC-MS/MSIntra- and Inter-day< 15
SPE-UHPLC-MS/MSWithin-run1.8 - 7.2
SPE-UHPLC-MS/MSBetween-days1.9 - 6.1

Experimental Protocols

The methodologies employed in these assays are critical to achieving reliable results. Below are detailed protocols for some of the key analytical methods.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract benzoylecgonine from the matrix (e.g., urine).

  • Chromatographic Conditions:

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Solid-phase extraction (SPE) is performed. An in-line derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane may be used to improve the volatility of benzoylecgonine.

  • Chromatographic Conditions:

    • Injector Temperature: 270°C.

    • Carrier Gas: Helium at a constant flow rate of 0.6 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C for 1 minute, then ramped up to 270°C at a rate of 10°C/min and held for 4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electronic Ionization (EI).

    • Scan Mode: Full scan from 50 to 550 m/z.

    • Ionization Source Temperature: 220°C.

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation: A simple protein precipitation step is often sufficient, where the sample is mixed with an acetonitrile solution containing an internal standard.

  • Chromatographic and Mass Spectrometry conditions are optimized based on the specific instrument and column used.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

cluster_SPE Solid-Phase Extraction (SPE) Workflow Sample Sample (e.g., Urine) Condition Condition SPE Column Load Load Sample Condition->Load Wash1 Wash with Acidic Solution Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute Benzoylecgonine Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

Caption: Workflow for Solid-Phase Extraction.

cluster_Analysis General Analytical Workflow PreparedSample Prepared Sample Injection Inject into Chromatograph PreparedSample->Injection Separation Chromatographic Separation (HPLC, GC, or UPLC) Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection DataAnalysis Data Analysis (Linearity, Accuracy, Precision) Detection->DataAnalysis

Caption: General Analytical Workflow Diagram.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Benzoylhypaconine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Benzoylhypaconine was identified. This guide is based on the known high toxicity of the aconitine (B1665448) class of alkaloids, to which this compound belongs. Aconitine alkaloids are potent neurotoxins and cardiotoxins.[1][2] Extreme caution is mandatory when handling this substance. All operations should be conducted under the direct supervision of personnel experienced in handling highly potent compounds.

Personal Protective Equipment (PPE)

Due to the acute toxicity of aconitine-related compounds, a comprehensive PPE strategy is essential to prevent accidental exposure through inhalation, skin contact, or ingestion. The following PPE is required:

  • Respiratory Protection: A NIOSH-certified N95 respirator or higher is necessary when handling the powdered form to prevent inhalation of airborne particles. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.

  • Hand Protection: Double gloving with powder-free nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contact with the substance. Gloves should be changed regularly, at least every two hours, during extended operations.

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield must be worn to protect against splashes or airborne particles.[3]

  • Body Protection: A disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs is required. For significant handling procedures, a chemical-resistant suit may be necessary. All protective clothing should be disposed of as hazardous waste after use.

  • Foot Protection: Closed-toe shoes and disposable shoe covers are required when working in the designated handling area.

Operational Plan: Handling and Procedure

All handling of this compound must occur within a designated controlled area. Access to this area should be restricted to authorized personnel only.

Engineering Controls:

  • All manipulations of solid this compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use a dedicated set of non-sparking tools and equipment for handling this compound.

  • Ensure a safety shower and eyewash station are immediately accessible.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining the fume hood surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Most alkaloids are soluble in organic solvents like chloroform (B151607) or diethyl ether and can form salts with weak acids which are more water-soluble.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly, even after removing gloves.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), disposable labware, and bench paper must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, regional, and national regulations. Do not dispose of down the drain or in regular trash.

Quantitative Data: Toxicity of Related Aconitine Alkaloids

CompoundOrganismRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
Aconitine MouseIntravenous0.05 mg/kg
Aconitine MouseOral2 mg/kg
Indaconitine MouseIntravenous0.05 mg/kg
Yunaconitine MouseIntravenous0.05 mg/kg

Visualized Workflows

Safe Handling Workflow for this compound

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Restrict Access to Handling Area don_ppe 2. Don Full PPE (Double Gloves, Gown, Respirator, Face Shield) prep_area->don_ppe prep_fume_hood 3. Prepare Fume Hood (Line with absorbent paper) don_ppe->prep_fume_hood weigh 4. Weigh Compound Carefully prep_fume_hood->weigh Proceed to Handling dissolve 5. Prepare Solution weigh->dissolve experiment 6. Perform Experimental Procedure dissolve->experiment decontaminate 7. Decontaminate Surfaces & Equipment experiment->decontaminate Procedure Complete dispose_waste 8. Segregate & Seal Hazardous Waste (Solids, Liquids, PPE) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands G Figure 2. Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_1 Immediately remove contaminated clothing start->skin_1 eye_1 Immediately flush eyes with water for 15 min start->eye_1 inhale_1 Move to fresh air immediately start->inhale_1 skin_2 Wash affected area with soap and water for 15 min skin_1->skin_2 seek_medical Seek Immediate Medical Attention skin_2->seek_medical eye_2 Hold eyelids open during flushing eye_1->eye_2 eye_2->seek_medical inhale_2 Provide artificial respiration if not breathing inhale_1->inhale_2 inhale_2->seek_medical provide_sds Provide SDS/Compound Information to Medical Personnel seek_medical->provide_sds

References

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